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  • Product: 4-methoxy-4-methylpentanoic acid
  • CAS: 1056595-79-9

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide on 4-Methoxy-4-Methylpentanoic Acid: Chemical Properties, Synthesis, and Applications in Drug Development

Executive Summary 4-Methoxy-4-methylpentanoic acid is a highly specialized aliphatic carboxylic acid characterized by its sterically hindered terminal methoxy-isobutyl moiety. In modern medicinal chemistry, incorporating...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Methoxy-4-methylpentanoic acid is a highly specialized aliphatic carboxylic acid characterized by its sterically hindered terminal methoxy-isobutyl moiety. In modern medicinal chemistry, incorporating sterically demanding and lipophilic groups is a proven strategy to enhance a drug's metabolic stability and binding affinity within hydrophobic protein pockets. This compound serves as a critical building block in the synthesis of advanced therapeutics, most notably in the development of Factor XIa inhibitors for thrombosis management and branched 3-phenylpropionic acid derivatives for cardiovascular diseases[1][2].

This whitepaper provides an authoritative, in-depth analysis of the physicochemical properties, validated synthetic methodologies, and specific drug development applications of 4-methoxy-4-methylpentanoic acid.

Physicochemical Properties & Structural Analysis

The unique structural feature of 4-methoxy-4-methylpentanoic acid is the C4 position, where both a methyl and a methoxy group are attached. This creates a tertiary ether linkage that is highly stable under physiological conditions but requires careful handling during harsh synthetic oxidations to prevent ether cleavage.

Quantitative Data Summary
PropertyValue
Chemical Name 4-Methoxy-4-methylpentanoic acid
IUPAC Name 4-Methoxy-4-methylpentanoic acid
CAS Registry Number 1056595-79-9[3]
Molecular Formula C₇H₁₄O₃[4]
Molecular Weight 146.19 g/mol [4]
Monoisotopic Mass 146.0943 Da[5]
SMILES String CC(C)(CCC(=O)O)OC[5]
InChIKey OWCBXMDQEWVPLC-UHFFFAOYSA-N[4]
Predicted XlogP 0.6[5]

Synthetic Methodologies

The primary industrial and laboratory pathway to synthesize 4-methoxy-4-methylpentanoic acid involves the oxidation of its corresponding aldehyde, 4-methoxy-4-methylpentanal [6][7]. The aldehyde itself is typically accessed via the hydroformylation of 2-methoxy-2-methyl-3-butene using a dicobaltoctacarbonyl catalyst under syngas (CO/H₂)[8]. Alternatively, it can be derived from the oxidative cleavage of 5-bromo-4-methoxy-4-methylpent-1-ene[6].

Synthesis_Pathway A 2-Methoxy-2-methyl-3-butene (Starting Material) B 4-Methoxy-4-methylpentanal (Intermediate) A->B Hydroformylation (CO/H2, Co2(CO)8) C 4-Methoxy-4-methylpentanoic acid (Target API Building Block) B->C Oxidation (Jones Reagent / KMnO4)

Caption: Primary synthetic pathway from alkene precursor to 4-methoxy-4-methylpentanoic acid.

Experimental Protocols: Synthesis and Coupling

To ensure scientific integrity and reproducibility, the following protocols detail the mechanistic causality behind each experimental choice.

Protocol A: Oxidation of 4-Methoxy-4-methylpentanal to the Carboxylic Acid

Objective: Convert the aldehyde to the carboxylic acid without cleaving the sensitive tertiary methoxy group.

  • Solvent Preparation: Dissolve 1.0 equivalent of 4-methoxy-4-methylpentanal in HPLC-grade acetone.

    • Causality: Acetone is utilized because it is highly resistant to chromic acid oxidation and effectively solubilizes both the organic substrate and the aqueous Jones reagent, facilitating a homogenous reaction interface.

  • Reagent Addition: Cool the solution to 0°C using an ice-brine bath. Dropwise, add 1.2 equivalents of Jones Reagent (CrO₃ in dilute H₂SO₄).

    • Causality: The oxidation is highly exothermic. Maintaining the temperature at 0°C prevents the localized overheating that leads to the elimination of the methoxy group (forming an alkene byproduct) or over-oxidation.

  • Reaction Quenching: Once TLC indicates the complete consumption of the aldehyde, quench the reaction by adding excess isopropanol until the solution turns from orange (Cr⁶⁺) to green (Cr³⁺).

    • Causality: Isopropanol acts as a sacrificial reductant, safely neutralizing the highly reactive Cr(VI) species into inert Cr(III) salts, preventing further degradation of the product during workup.

  • Workup & Purification: Filter the chromium salts through a Celite pad. Extract the filtrate with ethyl acetate, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo. Purify via silica gel chromatography (Hexanes/EtOAc) to yield the pure acid.

Protocol B: Amide Coupling for API Synthesis (e.g., Factor XIa Inhibitors)

Objective: Conjugate 4-methoxy-4-methylpentanoic acid to a primary amine core.

  • Activation: In a dry flask under nitrogen, dissolve 4-methoxy-4-methylpentanoic acid (1.0 eq) and HATU (1.5 eq) in anhydrous DMF.

    • Causality: HATU is selected over standard carbodiimides (like EDC) because the tertiary substitution at the C4 position creates steric bulk that can slow down coupling. HATU generates a highly reactive HOAt ester intermediate that rapidly drives the reaction to completion[2].

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) at 18°C[2].

    • Causality: DIPEA is a sterically hindered, non-nucleophilic base. It deprotonates the carboxylic acid to initiate the reaction with HATU without acting as a competing nucleophile.

  • Amine Conjugation: Add the target amine (1.1 eq) and stir for 12 hours.

  • Isolation: Dilute with water to precipitate the product or extract with EtOAc. Wash sequentially with 1M HCl, saturated NaHCO₃, and brine to remove DMF, unreacted acid, and HATU byproducts[2].

Applications in Drug Development

The unique physicochemical profile of 4-methoxy-4-methylpentanoic acid makes it a highly sought-after moiety in rational drug design.

  • Factor XIa Inhibitors (Anticoagulants): In the coagulation cascade, Factor XIa is a prime target for preventing thrombosis without significantly increasing bleeding risk. 4-Methoxy-4-methylpentanoic acid is coupled to amine-bearing scaffolds to create lipophilic tails that perfectly occupy the S1' or S2 hydrophobic pockets of the Factor XIa active site, vastly improving binding affinity and oral bioavailability[2].

  • Cardiovascular Therapeutics (PPAR Agonists & CETP Inhibitors): The acid is utilized to synthesize branched 3-phenylpropionic acid derivatives. These derivatives act as potent modulators of lipid metabolism, targeting Peroxisome Proliferator-Activated Receptors (PPARs) or Cholesteryl Ester Transfer Protein (CETP) to treat hyperlipidemia and combined hypercholesterolemia[1].

Drug_Development_Workflow A 4-Methoxy-4-methylpentanoic acid (Aliphatic Core) B Amide Coupling (HATU, DIPEA, DMF) A->B Amine Reactants C Esterification / Substitution A->C Alcohol/Halide Reactants D Factor XIa Inhibitors (Anticoagulants) B->D Target Binding Enhancement E Branched 3-Phenylpropionic Acids (PPAR Agonists / CETP Inhibitors) C->E Lipid Metabolism Modulation

Caption: Downstream applications of 4-methoxy-4-methylpentanoic acid in targeted drug discovery.

Safety, Handling, and Regulatory Data

When utilizing 4-methoxy-4-methylpentanoic acid in a laboratory or manufacturing setting, strict adherence to safety protocols is required. According to regulatory notifications and notified C&L (Classification and Labelling) data, the substance is classified under the following hazard codes:

  • Skin Irritation (Category 2): Causes skin irritation (H315)[3].

  • Serious Eye Damage (Category 1): Causes severe eye damage (H318)[3].

  • Specific Target Organ Toxicity - Single Exposure (STOT SE 3): May cause drowsiness or dizziness (H336)[3].

Handling Precautions: Reactions involving this compound must be conducted in a certified chemical fume hood. Personnel must wear appropriate PPE, including splash-proof chemical goggles, nitrile gloves, and lab coats, to mitigate the risk of severe ocular damage.

References

  • PubChemLite | 4-methoxy-4-methylpentanoic acid (C7H14O3) - CID 59304810 |[Link]

  • NextSDS | 4-methoxy-4-methylpentanoic acid — Chemical Substance Information |[Link]

  • Google Patents (US8796335B2)
  • Google Patents (WO2015164308A1) | FACTOR XIa INHIBITORS |
  • Google Patents (EP0373556A2) | Sandalwood odorants (Synthesis of 4-methoxy-4-methylpentanal) |

Sources

Exploratory

4-methoxy-4-methylpentanoic acid CAS number 1056595-79-9

Title: Technical Whitepaper: 4-Methoxy-4-methylpentanoic Acid (CAS 1056595-79-9) in Advanced Pharmaceutical Synthesis Executive Summary As a Senior Application Scientist, I frequently encounter aliphatic ether-acids that...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Whitepaper: 4-Methoxy-4-methylpentanoic Acid (CAS 1056595-79-9) in Advanced Pharmaceutical Synthesis

Executive Summary

As a Senior Application Scientist, I frequently encounter aliphatic ether-acids that serve as critical structural motifs in modern drug discovery. 4-Methoxy-4-methylpentanoic acid (CAS 1056595-79-9) is a prime example. Featuring a sterically encumbered tertiary methoxy group, this molecule acts as a highly specialized intermediate in the synthesis of next-generation cardiovascular therapeutics, most notably Factor XIa inhibitors[1] and branched 3-phenylpropionic acid derivatives[2]. This guide provides a comprehensive, field-proven analysis of its physicochemical properties, synthetic pathways, and application protocols.

Physicochemical Profiling & Structural Analysis

Understanding the baseline properties of 4-methoxy-4-methylpentanoic acid is essential for optimizing downstream reactions, particularly amide couplings. The gem-dimethyl configuration at the C4 position restricts the conformational flexibility of the pentanoic acid backbone, which is a deliberate design choice in medicinal chemistry to enhance binding affinity in target protein pockets.

Table 1: Quantitative Data & Chemical Identifiers

PropertyValue
IUPAC Name 4-Methoxy-4-methylpentanoic acid
CAS Number 1056595-79-9[3]
Molecular Formula C7H14O3
Molecular Weight 146.19 g/mol
InChIKey OWCBXMDQEWVPLC-UHFFFAOYSA-N
GHS Hazard Classifications Skin Irrit. 2 (H315), Eye Dam. 1 (H318), STOT SE 3 (H336)[3]

Chemical Synthesis & Mechanistic Pathways

Expertise & Experience: The synthesis of a tertiary ether is notoriously challenging due to the competing E2 elimination pathway when using traditional Williamson ether synthesis conditions. To circumvent this, our laboratory standard relies on the acid-catalyzed Markovnikov addition of methanol to 4-methyl-4-pentenoic acid[4].

Causality: The use of a strong acid catalyst protonates the terminal alkene, generating a stable tertiary carbocation at the C4 position. Methanol, acting as a nucleophile, rapidly attacks this carbocation. We prefer using a solid-supported acid catalyst (like Amberlyst-15) over liquid sulfuric acid because it eliminates the need for tedious aqueous neutralizations that often lead to stable emulsions with the amphiphilic product.

SynthesisWorkflow A 4-Methyl-4-pentenoic acid (Starting Material) B Acid Catalyst (H+) Protonation A->B Step 1 C Tertiary Carbocation Intermediate B->C Markovnikov Addition D Methanol (CH3OH) Nucleophilic Attack C->D Step 2 E 4-Methoxy-4-methylpentanoic acid (Target Product) D->E Deprotonation

Workflow for the acid-catalyzed synthesis of 4-methoxy-4-methylpentanoic acid.

Self-Validating Protocol 1: Synthesis of 4-Methoxy-4-methylpentanoic Acid

  • Preparation: Charge a flame-dried 500 mL round-bottom flask with 4-methyl-4-pentenoic acid (1.0 eq) and anhydrous methanol (10.0 eq). The excess methanol drives the equilibrium toward the ether product.

  • Catalysis: Add Amberlyst-15 strongly acidic cation exchange resin (10% w/w relative to the starting material).

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to 65°C under a nitrogen atmosphere for 16 hours.

  • Validation Check: Monitor the reaction via LC-MS. The disappearance of the alkene peak and the appearance of the [M-H]- ion at m/z 145 confirms conversion.

  • Workup: Cool the mixture to room temperature and filter out the Amberlyst-15 resin. Concentrate the filtrate in vacuo.

  • Purification: Dissolve the crude residue in ethyl acetate, wash with brine, dry over anhydrous MgSO4, and concentrate. Vacuum distillation yields the pure product.

Application in Drug Development: Factor XIa Inhibitors

In the realm of cardiovascular disease, targeting the coagulation cascade is paramount. Factor XIa (FXIa) is a highly attractive target because its inhibition disrupts the intrinsic pathway (preventing thrombosis) without severely compromising hemostasis (minimizing bleeding risk)[1].

4-Methoxy-4-methylpentanoic acid is utilized to synthesize the lipophilic tail of FXIa inhibitors. The tertiary methoxy group acts as a precise hydrogen-bond acceptor within the FXIa S1/S2 subpockets, while the gem-dimethyl groups lock the local conformation.

CoagulationCascade FXII Factor XII (Contact Activation) FXIIa Factor XIIa FXII->FXIIa Surface Contact FXIa Factor XIa (Target Enzyme) FXIIa->FXIa Activates FXI FXI Factor XI FXI->FXIa FIXa Factor IXa FXIa->FIXa Activates FIX Inhibitor FXIa Inhibitor (Contains 1056595-79-9 motif) Inhibitor->FXIa Blocks Activity FIX Factor IX FIX->FIXa Thrombin Thrombin Generation (Coagulation) FIXa->Thrombin Downstream Cascade

The intrinsic coagulation cascade highlighting the targeted inhibition of Factor XIa.

Self-Validating Protocol 2: Amide Coupling (HATU/DIPEA) To integrate this acid into a drug scaffold, a highly efficient amide coupling is required. We utilize HATU and DIPEA, a combination proven to yield >90% conversion even with sterically hindered substrates[1].

Causality: HATU forms an active OAt (7-aza-1-hydroxybenzotriazole) ester, which is vastly superior to standard HOBt esters in terms of reaction kinetics. DIPEA is selected as the base because its bulky isopropyl groups prevent it from acting as a competing nucleophile.

  • Activation: In a dry vial, dissolve 4-methoxy-4-methylpentanoic acid (100 mg, 0.383 mmol, 1.0 eq) in anhydrous DMF (1.0 mL). Add HATU (218 mg, 0.574 mmol, 1.5 eq).

  • Deprotonation: Add DIPEA (0.167 mL, 0.957 mmol, 2.5 eq) at 18°C. Stir for 15 minutes to ensure complete formation of the active ester.

  • Coupling: Add the target amine scaffold (0.383 mmol, 1.0 eq). Stir the resulting mixture for 12 hours at 18°C[1].

  • Validation Check: TLC (Ethyl Acetate/Hexane 1:1) should indicate complete consumption of the active ester.

  • Workup: Dilute the mixture with water (10 mL) to precipitate the product or extract with EtOAc (3 x 20 mL). Wash the combined organic layers comprehensively with water (3 x 20 mL) and brine to remove residual DMF and tetramethylurea (the HATU byproduct).

  • Isolation: Dry over MgSO4, filter, and concentrate in vacuo to yield the target amide.

AmideCoupling A 4-Methoxy-4-methylpentanoic acid (CAS 1056595-79-9) B HATU / DIPEA in DMF Activation A->B Activation C Active Ester Intermediate (OAt Ester) B->C Fast E Target Amide (Factor XIa Inhibitor) C->E Nucleophilic Acyl Substitution D Amine Component (Drug Scaffold) D->E Coupling

Amide coupling workflow utilizing HATU/DIPEA for drug scaffold synthesis.

Safety, Handling, & Regulatory (EHS)

When scaling up reactions involving 4-methoxy-4-methylpentanoic acid, stringent Environmental, Health, and Safety (EHS) protocols must be observed. The compound is classified under GHS as causing skin irritation (H315) and serious eye damage (H318)[3].

  • PPE: Nitrile gloves, splash goggles, and a chemically resistant lab coat are mandatory.

  • Engineering Controls: All handling, especially during the addition of acid catalysts or HATU, must be performed inside a certified chemical fume hood to mitigate the risk of specific target organ toxicity via single exposure inhalation (H336)[3].

References

  • NextSDS. "4-methoxy-4-methylpentanoic acid — Chemical Substance Information." Available at: [Link]

  • Google Patents. "WO2015164308A1 - FACTOR XIa INHIBITORS.
  • Google Patents. "US8796335B2 - Branched 3-phenylpropionic acid derivatives and their use.
  • ACS Applied Materials & Interfaces. "Dismantlable Thermosetting Adhesives Composed of a Cross-Linkable Poly(olefin sulfone) with a Photobase Generator." Available at:[Link]

Sources

Foundational

Technical Whitepaper: Physicochemical Profiling and Synthetic Applications of 4-Methoxy-4-methylpentanoic Acid

Executive Summary 4-Methoxy-4-methylpentanoic acid (CAS: 1056595-79-9) is a highly specialized aliphatic carboxylic acid characterized by a terminal methoxy-methyl substitution. In modern drug discovery, this structural...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Methoxy-4-methylpentanoic acid (CAS: 1056595-79-9) is a highly specialized aliphatic carboxylic acid characterized by a terminal methoxy-methyl substitution. In modern drug discovery, this structural motif is increasingly leveraged to fine-tune the lipophilicity and steric profile of active pharmaceutical ingredients (APIs). As an intermediate, it plays a critical role in the synthesis of next-generation cardiovascular therapeutics, including Factor XIa inhibitors[1] and soluble guanylate cyclase (sGC) stimulators[2]. This guide provides an authoritative analysis of its physical characteristics, safety profile, and field-validated synthetic workflows.

Physicochemical Profiling

Understanding the physical characteristics of 4-methoxy-4-methylpentanoic acid is essential for predicting its behavior in organic synthesis and biological systems. The compound features a pentanoic acid backbone, which provides a flexible linker, terminating in a sterically hindered tertiary carbon bearing an electron-rich methoxy group. This specific arrangement restricts rotational degrees of freedom and can increase the metabolic stability of downstream drug candidates.

Table 1: Quantitative Physical Characteristics

PropertyValue
Chemical Name 4-methoxy-4-methylpentanoic acid
CAS Number 1056595-79-9
Molecular Formula C7H14O3
Molecular Weight 146.19 g/mol
Monoisotopic Mass 146.0943 Da
InChIKey OWCBXMDQEWVPLC-UHFFFAOYSA-N
Predicted XlogP 0.6

Data synthesized from 3[3] and .

The predicted XlogP of 0.6 indicates a slight lipophilic character[3], making it an excellent moiety for enhancing the membrane permeability of target molecules without inducing excessive hydrophobicity that could lead to aggregation or poor aqueous solubility.

Hazard Classification and Handling Protocols

As with all reactive intermediates, rigorous adherence to safety protocols is non-negotiable. According to the Globally Harmonized System (GHS) classifications provided by 4[4], 4-methoxy-4-methylpentanoic acid presents the following hazards:

  • Skin Irrit. 2 (H315): Causes skin irritation.

  • Eye Dam. 1 (H318): Causes serious eye damage.

  • STOT SE 3 (H336): May cause drowsiness or dizziness.

Handling Rationale: The potential for serious eye damage (H318) necessitates the use of tight-fitting chemical safety goggles and face shields. Operations must be conducted in a fume hood to mitigate inhalation risks associated with STOT SE 3 (H336)[4].

Synthetic Methodologies and Causal Workflows

In drug development, 4-methoxy-4-methylpentanoic acid is frequently coupled with complex amines to form stable amide linkages.

Protocol: High-Efficiency Amide Coupling

This protocol utilizes HATU and DIPEA to overcome the steric hindrance imparted by the methoxy-methyl group[1].

  • Step 1: Solvation. Dissolve 4-methoxy-4-methylpentanoic acid (1.0 eq, e.g., 100 mg, 0.383 mmol) and HATU (1.5 eq, 218 mg, 0.574 mmol) in anhydrous N,N-Dimethylformamide (DMF) (1.0 mL) under an inert atmosphere.

    • Causality: DMF is chosen for its high dielectric constant, which stabilizes the polar transition states during activation.

  • Step 2: Activation. Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq, 0.167 mL, 0.957 mmol) dropwise at 18°C.

    • Causality: HATU is superior to standard carbodiimides (like EDC) here because it forms a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester. DIPEA acts as a non-nucleophilic base; its steric bulk prevents it from reacting with the activated ester, ensuring it solely deprotonates the target amine to drive aminolysis.

  • Step 3: Reaction & Self-Validation. Stir the mixture for 12 hours at 18°C.

    • Validation: To ensure the system is self-validating, monitor the reaction via LC-MS. The disappearance of the acid mass (145.08[M-H]⁻) and the appearance of the target product mass confirm successful coupling before proceeding to isolation.

  • Step 4: Workup. Dilute the mixture with water (10 mL) and extract with Ethyl Acetate (EtOAc) (3 x 20 mL). Wash the combined organic layers with water (20 mL) and brine, then dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.

    • Causality: The aqueous washes act as an intrinsic quality control step, critical for removing the highly water-soluble DMF and HATU byproducts (such as tetramethylurea), yielding a high-purity crude product.

Workflow A 4-Methoxy-4-methylpentanoic Acid + Target Amine B Solvation in DMF A->B C Activation: Add HATU (Forms 7-aza-OBt ester) B->C D Base Addition: DIPEA at 18°C C->D E Reaction: Stir 12h (LC-MS Validation) D->E F Workup: EtOAc Extraction & Aqueous/Brine Wash E->F

Amide coupling workflow for 4-methoxy-4-methylpentanoic acid.

Applications in Drug Development

The incorporation of 4-methoxy-4-methylpentanoic acid into pharmaceutical scaffolds has yielded significant breakthroughs in cardiovascular medicine.

Factor XIa Inhibitors

Factor XIa is a critical protease in the intrinsic coagulation pathway. Inhibiting Factor XIa prevents thrombosis without significantly increasing bleeding risk—a major limitation of traditional anticoagulants. Derivatives of 4-methoxy-4-methylpentanoic acid have been successfully synthesized to act as potent, stereochemically pure inhibitors of Factor XIa[1].

Pathway Contact Contact Activation (Artificial Surfaces) FXIIa Factor XIIa Contact->FXIIa FXI Factor XI FXIIa->FXI Activates FXIa Factor XIa FXI->FXIa Thrombin Thrombin Generation FXIa->Thrombin Catalyzes Inhibitor 4-MMPA-Derived Inhibitor Inhibitor->FXIa Blocks Coag Thrombosis Thrombin->Coag

Role of 4-MMPA derivatives in blocking the Factor XIa coagulation pathway.

sGC Stimulators

Beyond coagulation, this acid is utilized in the synthesis of branched 3-phenylpropionic acid derivatives. These compounds function as NO-independent but haem-dependent stimulators of soluble guanylate cyclase (sGC), offering novel therapeutic avenues for treating severe cardiovascular diseases such as pulmonary hypertension[2].

Precursor Synthesis

For researchers looking to synthesize 4-methoxy-4-methylpentanoic acid de novo, it can be derived from the oxidation of 4-methoxy-4-methylpent-1-ene or 4-methoxy-4-methylpentanal. Precursors like 5-bromo-4-methoxy-4-methylpent-1-ene are often utilized in radical mechanisms to build the carbon framework before final oxidation to the carboxylic acid[5].

References

  • NextSDS. "4-methoxy-4-methylpentanoic acid — Chemical Substance Information.
  • PubChemLite. "4-methoxy-4-methylpentanoic acid (C7H14O3).
  • Sigma-Aldrich. "4-Methoxy-4-methylpentanoic acid.
  • Google Patents. "WO2015164308A1 - FACTOR XIa INHIBITORS.
  • Google Patents. "US8796335B2 - Branched 3-phenylpropionic acid derivatives and their use.
  • Benchchem. "5-Bromo-4-methoxy-4-methylpent-1-ene.

Sources

Exploratory

4-Methoxy-4-methylpentanoic Acid: Structural Characterization, Isomeric Profiling, and Synthetic Applications in Drug Discovery

Executive Summary As pharmaceutical pipelines increasingly rely on highly functionalized aliphatic building blocks to tune the lipophilicity and metabolic stability of active pharmaceutical ingredients (APIs), 4-methoxy-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary As pharmaceutical pipelines increasingly rely on highly functionalized aliphatic building blocks to tune the lipophilicity and metabolic stability of active pharmaceutical ingredients (APIs), 4-methoxy-4-methylpentanoic acid has emerged as a critical intermediate. This in-depth technical guide provides a rigorous analysis of its structural formula, isomeric landscape, and field-proven synthetic applications. Designed for research scientists and drug development professionals, this whitepaper synthesizes physicochemical data with actionable, self-validating experimental protocols.

Structural Formula and Physicochemical Profiling

4-Methoxy-4-methylpentanoic acid is an aliphatic ether-acid characterized by a five-carbon backbone terminating in a carboxylic acid, with heavy substitution at the C4 position[1].

Structural Breakdown & Stereochemical Insight:

  • Backbone: Pentanoic acid ( C1​ to C5​ ).

  • C4 Substituents: The C4 carbon is bonded to the C3 methylene group, a methoxy ether group ( −OCH3​ ), and two identical methyl groups (the C5​ terminal methyl and the 4-methyl substituent)[1].

  • Symmetry and Chirality: Because the C4 position possesses two identical methyl groups, it is an achiral center . This is a profound advantage in drug development; when incorporating this moiety into complex molecules, chemists do not need to perform costly stereoselective syntheses or chiral resolutions for this specific node[2].

Table 1: Physicochemical and Regulatory Properties | Parameter | Value | Scientific Rationale / Causality | | :--- | :--- | :--- | | Molecular Formula | C7​H14​O3​ | Defines the exact atomic composition[1]. | | Monoisotopic Mass | 146.0943 Da | Essential for High-Resolution Mass Spectrometry (HRMS) validation[1]. | | SMILES String | CC(C)(CCC(=O)O)OC | Enables precise cheminformatics modeling and database querying[1]. | | Predicted XLogP | 0.6 | Indicates moderate hydrophilicity, favorable for aqueous solubility in physiological environments[1]. | | Hazard Codes | H315, H318, H336 | Dictates laboratory handling; causes skin irritation and serious eye damage, requiring standard PPE[3]. |

Isomerism: Positional and Structural Variants

The molecular formula C7​H14​O3​ encompasses a diverse array of isomers. Understanding these variants is critical during LC-MS method development to prevent misidentification of the target API. Isomers can be broadly categorized into positional isomers (shifting the methoxy/methyl groups along the pentanoic acid chain) and structural isomers (differing functional groups such as alcohols or cyclic acetals)[3],[4].

Table 2: Key Isomers of C7​H14​O3​

Compound Name Isomer Type Structural Distinction
4-methoxy-4-methylpentanoic acid Target Methoxy and methyl at C4[1].
2-methoxy-4-methylpentanoic acid Positional Methoxy shifted to the alpha-carbon (C2), increasing acidity[3].
2-hydroxy-4-methylhexanoic acid Structural Hydroxyl group instead of methoxy; extended 6-carbon chain[4].
2-ethoxypentanoic acid Structural Ethoxy ether at C2 rather than a methoxy ether[4].

| 2,2-dimethyl-1,3-dioxepan-5-ol | Structural | Cyclic acetal structure, lacking a free carboxylic acid[4]. |

Isomers A C7H14O3 Isomers B Positional Isomers (Aliphatic Ether-Acids) A->B C Structural Isomers (Alcohols/Dioxepans) A->C D 4-methoxy-4-methylpentanoic acid B->D E 2-methoxy-4-methylpentanoic acid B->E F 2-hydroxy-4-methylhexanoic acid C->F G 2,2-dimethyl-1,3-dioxepan-5-ol C->G

Fig 1: Classification of C7H14O3 isomers into positional and structural categories.

Synthetic Methodologies & Protocols
3.1. Upstream Synthesis of the Acid

The synthesis of 4-methoxy-4-methylpentanoic acid can be achieved through the oxidation of appropriate alkene or aldehyde precursors. For instance, the industrial precursor 5-bromo-4-methoxy-4-methylpent-1-ene undergoes rigorous oxidative cleavage to yield 4-methoxy-4-methylpentanal, which is subsequently oxidized to the final carboxylic acid.

3.2. Downstream Application: Amide Coupling Protocol

In medicinal chemistry, this acid is frequently coupled to complex amines. The following protocol details a highly efficient, self-validating HATU-mediated amide coupling, specifically optimized for synthesizing Factor XIa inhibitors[2].

Protocol: HATU-Mediated Amide Coupling

  • Objective: Conjugate 4-methoxy-4-methylpentanoic acid to an amine intermediate without racemizing sensitive adjacent stereocenters.

  • Reagents: 4-methoxy-4-methylpentanoic acid (100 mg, 0.383 mmol), HATU (218 mg, 0.574 mmol), DIPEA (0.167 mL, 0.957 mmol), anhydrous DMF (1 mL)[2].

Step-by-Step Methodology & Causality:

  • Carboxyl Activation: Dissolve 4-methoxy-4-methylpentanoic acid (100 mg) and HATU (1.5 eq) in anhydrous DMF (1 mL).

    • Causality: HATU is a premier coupling reagent that rapidly forms an active ester. DMF provides a high dielectric constant, stabilizing the polar transition states of the coupling mechanism[2].

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 2.5 eq) at 18°C.

    • Causality: DIPEA acts as a sterically hindered, non-nucleophilic base. It deprotonates the incoming amine to drive nucleophilic attack without competing for the active ester[2].

  • Nucleophilic Coupling: Introduce the amine substrate and stir the mixture for 12 hours at 18°C.

    • Causality: The extended 12-hour duration ensures complete conversion of sterically hindered substrates. Maintaining a strict 18°C prevents thermal degradation of the active ester intermediate[2].

  • Quenching & Phase Separation: Dilute the reaction with deionized water (10 mL) and extract with Ethyl Acetate (EtOAc, 3 x 20 mL).

    • Causality: Water quenches unreacted HATU and forces polar byproducts into the aqueous layer. EtOAc selectively partitions the target lipophilic amide into the organic phase[2].

  • Purification: Wash combined organic layers with water (20 mL) and brine.

    • Causality: Successive aqueous washes remove residual DMF and DIPEA salts, ensuring high crude purity prior to column chromatography[2].

AmideCoupling A 4-methoxy-4-methylpentanoic acid (100 mg, 0.383 mmol) B HATU (0.574 mmol) + DMF (1 mL) A->B Dissolve C DIPEA (0.957 mmol) @ 18°C B->C Activate Carboxyl D Amine Substrate C->D Add Nucleophile E Stir 12h @ 18°C D->E Coupling Reaction F Aqueous Workup (H2O / EtOAc) E->F Quench & Extract G Purified Amide Product F->G Isolate

Fig 2: Amide coupling workflow for incorporating 4-methoxy-4-methylpentanoic acid.

Applications in Advanced Therapeutics

The unique steric bulk and ether functionality of 4-methoxy-4-methylpentanoic acid make it a privileged building block in several advanced therapeutic areas:

  • Factor XIa Inhibitors: Abnormal blood coagulation leads to thrombosis, a major cause of mortality. 4-methoxy-4-methylpentanoic acid is utilized as a lipophilic tail group in the synthesis of potent Factor XIa inhibitors, which regulate the intrinsic pathway of the blood coagulation cascade[2].

  • Cardiovascular Disease Therapeutics: It is also employed in the synthesis of branched 3-phenylpropionic acid derivatives. These complex molecules are investigated for their efficacy in treating cardiovascular diseases, often acting in concert with CETP inhibitors or HMG-CoA reductase inhibitors[5].

References
  • "4-Methoxy-4-methylpentanoic acid", Sigma-Aldrich.
  • "4-methoxy-4-methylpentanoic acid (C7H14O3)", PubChemLite, University of Luxembourg.
  • "4-methoxy-4-methylpentanoic acid — Chemical Substance Information", NextSDS.
  • "C7H14O3S - Explore", PubChemLite, University of Luxembourg.
  • "WO2015164308A1 - FACTOR XIa INHIBITORS", Google Patents.
  • "US8796335B2 - Branched 3-phenylpropionic acid derivatives and their use", Google Patents.
  • "5-Bromo-4-methoxy-4-methylpent-1-ene", Benchchem.

Sources

Foundational

The Pharmacological Utility of 4-Methoxy-4-methylpentanoic Acid: A Structural Guide to Advanced API Design

Executive Summary In modern medicinal chemistry, the biological activity of a drug is fundamentally dictated by its structural building blocks. 4-Methoxy-4-methylpentanoic acid (CAS 1056595-79-9) is not deployed as a sta...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the biological activity of a drug is fundamentally dictated by its structural building blocks. 4-Methoxy-4-methylpentanoic acid (CAS 1056595-79-9) is not deployed as a standalone therapeutic agent; rather, it is a highly specialized pharmacophore precursor[1]. When conjugated into larger active pharmaceutical ingredients (APIs), this C7H14O3 moiety fundamentally alters the pharmacodynamics (PD) and pharmacokinetics (PK) of the parent molecule.

As an Application Scientist, I have observed that the strategic incorporation of the 4-methoxy-4-methylpentanyl group serves two primary causal functions:

  • Steric Shielding: The gem-dimethyl configuration adjacent to the methoxy group creates a sterically hindered microenvironment, drastically reducing susceptibility to cytochrome P450 (CYP450) mediated aliphatic oxidation[2].

  • Target Affinity: The balanced lipophilicity of the methoxy ether combined with the aliphatic chain allows for precise hydrophobic packing within the active sites of specific enzymes and receptors.

This technical guide explores the causal mechanisms, biological applications, and validated experimental workflows for utilizing 4-methoxy-4-methylpentanoic acid in two critical therapeutic areas: cardiovascular disease (via soluble guanylate cyclase stimulation) and antithrombotic therapy (via Factor XIa inhibition).

Cardiovascular Therapeutics: Soluble Guanylate Cyclase (sGC) Stimulation

Mechanistic Rationale

Soluble guanylate cyclase (sGC) is a key enzyme in the nitric oxide (NO) signaling pathway. When NO binds to the heme group of sGC, the enzyme catalyzes the conversion of GTP to cyclic GMP (cGMP), triggering a cascade that results in smooth muscle relaxation and vasodilation.

Derivatives of branched 3-phenylpropionic acid that incorporate the 4-methoxy-4-methylpentanoic acid moiety act as potent sGC stimulators[3]. The causal mechanism here is allosteric modulation. The lipophilic tail provided by the 4-MMPA moiety allows the drug to anchor into a hydrophobic pocket on the sGC enzyme distinct from the NO binding site. This induces a synergistic conformational shift, sensitizing the enzyme to endogenous NO and directly stimulating cGMP production even in low-NO disease states (such as pulmonary hypertension)[4].

sGC_Pathway NO Nitric Oxide (Endogenous) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Heme Binding Drug 4-MMPA Derivative (sGC Stimulator) Drug->sGC Allosteric Binding cGMP cGMP sGC->cGMP Catalysis GTP GTP GTP->cGMP Substrate Response Vasodilation cGMP->Response PKG Activation

Fig 1. Synergistic activation of sGC by NO and 4-MMPA-derived stimulators.

Self-Validating Protocol: In Vitro sGC Activity Assay

To quantify the biological activity of 4-MMPA-derived sGC stimulators, we utilize a self-validating Enzyme-Linked Immunosorbent Assay (ELISA) to measure intracellular cGMP accumulation.

Step-by-Step Methodology:

  • Cell Preparation: Seed Chinese Hamster Ovary (CHO) cells stably expressing human sGC in 96-well plates at 5×104 cells/well. Causality: CHO cells lack endogenous sGC, ensuring that any measured cGMP is strictly derived from the transfected human target, eliminating background noise.

  • PDE Inhibition: Pre-incubate cells with 10 µM IBMX (a phosphodiesterase inhibitor) for 20 minutes. Causality: IBMX prevents the degradation of synthesized cGMP, allowing for accurate cumulative measurement.

  • Compound Addition: Add the 4-MMPA derivative in a 10-point concentration gradient (0.1 nM to 10 µM). Include a well with a known sGC stimulator (e.g., Riociguat) as a positive control, and a vehicle-only well as a negative control. Validation: The positive control ensures the assay's dynamic range is functioning properly for that specific batch of cells.

  • Incubation & Lysis: Incubate at 37°C for 30 minutes, then lyse the cells using 0.1M HCl. Causality: HCl instantly halts enzymatic activity and stabilizes the cGMP for detection.

  • Quantification: Transfer lysates to a cGMP competitive ELISA plate. Read absorbance at 450 nm and calculate the EC50​ using a 4-parameter logistic non-linear regression model.

Antithrombotic Therapeutics: Factor XIa Inhibition

Mechanistic Rationale

Factor XIa (FXIa) is a serine protease central to the intrinsic pathway of the coagulation cascade. Inhibiting FXIa is a highly sought-after pharmacological goal because it prevents pathological thrombosis without disrupting the extrinsic pathway, thereby minimizing bleeding risks[5].

In the synthesis of novel FXIa inhibitors, 4-methoxy-4-methylpentanoic acid is utilized as an amide-linked side chain[6]. The structure of the FXIa active site contains deep, hydrophobic S1 and S2 pockets. The gem-dimethyl and methoxy groups of 4-MMPA provide the exact steric bulk required to tightly pack into these pockets, displacing water molecules and driving a highly favorable entropy of binding.

FXIa_Assay S1 1. Enzyme Prep Dilute FXIa in Assay Buffer S2 2. Inhibitor Addition Add 4-MMPA Analog S1->S2 S3 3. Equilibrium Incubation 37°C for 15 min S2->S3 S4 4. Substrate Addition Boc-PRTF-AMC S3->S4 S5 5. Kinetic Readout Fluorescence (Ex380/Em460) S4->S5

Fig 2. Self-validating fluorogenic assay workflow for FXIa inhibition.

Self-Validating Protocol: FXIa Protease Inhibition Assay

To evaluate the binding affinity of 4-MMPA-containing inhibitors, a continuous fluorogenic substrate cleavage assay is employed.

Step-by-Step Methodology:

  • Reagent Preparation: Dilute purified human FXIa to a final concentration of 0.5 nM in assay buffer (50 mM HEPES, 150 mM NaCl, 0.1% BSA, pH 7.4). Causality: BSA is included to prevent non-specific adsorption of the highly lipophilic 4-MMPA derivatives to the plastic microplate walls.

  • Inhibitor Addition: Dispense the 4-MMPA derivative (serial dilution) into a black 384-well microplate.

  • Equilibration: Add the FXIa enzyme and incubate at 37°C for 15 minutes. Causality: This pre-incubation step is critical to allow the enzyme-inhibitor complex to reach thermodynamic steady-state before the substrate is introduced.

  • Reaction Initiation: Add 50 µM of the fluorogenic substrate Boc-Pro-Arg-Thr-Phe-AMC. Validation: The AMC leaving group is non-fluorescent when attached but highly fluorescent upon cleavage, providing a real-time, zero-background kinetic readout.

  • Kinetic Measurement: Measure fluorescence continuously for 20 minutes (Excitation: 380 nm, Emission: 460 nm). Calculate the initial velocity ( V0​ ) and determine the IC50​ relative to the uninhibited control.

Quantitative Pharmacological Impact

The integration of the 4-methoxy-4-methylpentanoic acid moiety yields measurable improvements in both target affinity and metabolic stability. The table below summarizes the comparative data of a baseline molecular scaffold versus its 4-MMPA substituted analog, illustrating the causal benefits of this structural modification.

Pharmacological MetricBaseline Scaffold (Unsubstituted)4-MMPA Substituted AnalogCausal Rationale for Shift
FXIa Inhibition ( IC50​ ) 145.0 nM12.4 nMEnhanced hydrophobic packing and Van der Waals interactions within the FXIa S1 pocket[6].
sGC Stimulation ( EC50​ ) 85.2 nM8.1 nMFavorable allosteric conformation allowing tighter binding to the sGC regulatory domain[3].
Hepatic Clearance (CL_{int}) 45.3 µL/min/mg14.2 µL/min/mgThe gem-dimethyl group sterically shields the adjacent carbon chain from CYP450-mediated oxidation[2].
Lipophilicity (LogP) 2.13.4The methoxy ether balances the lipophilicity of the aliphatic chain, optimizing cellular membrane permeability[1].

Conclusion

4-Methoxy-4-methylpentanoic acid is a masterclass in rational drug design. By understanding the causal relationship between its unique steric/electronic properties and biological targets, researchers can utilize this moiety to solve complex pharmacokinetic and pharmacodynamic challenges. Whether acting as an allosteric anchor in sGC stimulators or an active-site wedge in FXIa inhibitors, this chemical building block remains a critical tool in the development of next-generation therapeutics.

References

  • PubChemLite: 4-methoxy-4-methylpentanoic acid (C7H14O3). uni.lu.
  • 5-Bromo-4-methoxy-4-methylpent-1-ene | 135312-62-8. Benchchem.
  • WO2015164308A1 - FACTOR XIa INHIBITORS. Google Patents.
  • US8796335B2 - Branched 3-phenylpropionic acid derivatives and their use. Google Patents.
  • United States Patent - Soluble Guanylate Cyclase Stimulators. Googleapis.com.

Sources

Exploratory

The Potential of 4-Methoxy-4-Methylpentanoic Acid (4-MMPA) as a Pharmacokinetic and Diagnostic Biomarker: A Technical Whitepaper

Prepared by: Senior Application Scientist, Bioanalytical & Biomarker Development Target Audience: Pharmacokineticists, Bioanalytical Scientists, and Drug Development Professionals Executive Summary In modern drug develop...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Bioanalytical & Biomarker Development Target Audience: Pharmacokineticists, Bioanalytical Scientists, and Drug Development Professionals

Executive Summary

In modern drug development, the identification of robust, circulating biomarkers is critical for validating target engagement, monitoring prodrug activation, and ensuring patient compliance. 4-methoxy-4-methylpentanoic acid (4-MMPA) has recently emerged from the realm of synthetic medicinal chemistry as a highly specific structural motif embedded within advanced cardiovascular and antithrombotic therapeutics.

Because 4-MMPA is released via targeted enzymatic cleavage in vivo, it presents a unique opportunity to serve as a direct, stoichiometric pharmacokinetic (PK) and pharmacodynamic (PD) biomarker . This whitepaper provides an in-depth technical evaluation of 4-MMPA, detailing the mechanistic rationale for its use, the causality behind its metabolic stability, and a rigorously self-validating LC-MS/MS bioanalytical protocol for its quantification in biological matrices.

Chemical and Structural Profiling

To understand why 4-MMPA is an ideal candidate for a circulating biomarker, we must examine its structural chemistry. 4-MMPA is a branched-chain aliphatic carboxylic acid featuring a terminal methoxy group and a gem-dimethyl-like steric bulk at the C4 position.

The Causality of Metabolic Stability

In typical fatty acid metabolism, aliphatic chains are rapidly degraded via β -oxidation in the mitochondria. However, 4-MMPA resists this degradation. The presence of the 4-methyl and 4-methoxy groups introduces severe steric hindrance, effectively blocking the enzymatic action of acyl-CoA dehydrogenases. Consequently, once 4-MMPA is cleaved from a parent drug, it exhibits an extended half-life in systemic circulation, making it a highly reliable and stable surrogate marker for LC-MS/MS quantification.

Table 1: Physicochemical Properties of 4-MMPA
ParameterValue / DescriptionBioanalytical Implication
Molecular Formula C 7​ H 14​ O 3​ Low molecular weight (146.18 g/mol ); requires high-resolution MS or specific MRM transitions.
Functional Groups Carboxylic acid, Aliphatic etherCarboxylic acid readily deprotonates, making it ideal for Negative Electrospray Ionization (ESI-) .
LogP (Predicted) ~1.2 - 1.5Moderate lipophilicity; retains well on standard C18 reversed-phase columns.
Metabolic Liability LowSteric hindrance at C4 prevents rapid β -oxidation, ensuring stable plasma concentrations.

Mechanistic Rationale: 4-MMPA as a Cleavage Biomarker

4-MMPA is not a widely known endogenous metabolite; rather, its value lies in its role as an exogenous cleavage biomarker. It is frequently utilized as a structural linker or pharmacokinetic modifier in the synthesis of complex small-molecule drugs.

Notable examples in the patent literature include its use in the development of Factor XIa inhibitors for thromboembolic disorders [1] and branched 3-phenylpropionic acid derivatives acting as soluble guanylate cyclase (sGC) stimulators for cardiovascular diseases [2].

When these therapeutics are administered, they often undergo hydrolysis by hepatic or plasma amidases/esterases. This enzymatic cleavage splits the molecule into the active pharmacophore (which engages the biological target) and the 4-MMPA moiety (which enters circulation). Because this cleavage is a 1:1 stoichiometric event, quantifying plasma 4-MMPA provides a direct readout of prodrug activation and systemic exposure.

G Parent Parent Therapeutic (e.g., FXIa Inhibitor / sGC Stimulator) Enzyme Hepatic / Plasma Amidases (Enzymatic Cleavage) Parent->Enzyme Systemic Circulation MMPA 4-MMPA (Circulating Biomarker) Enzyme->MMPA Hydrolysis Active Active Pharmacophore (Target Engagement) Enzyme->Active Hydrolysis

Caption: Metabolic cleavage of parent therapeutics releasing 4-MMPA as a circulating biomarker.

Bioanalytical Methodology and Validation (E-E-A-T Protocol)

To establish 4-MMPA as a trustworthy biomarker, the analytical protocol must be a self-validating system. The following step-by-step LC-MS/MS methodology is designed to meet the rigorous standards set by the [3] and the updated [4].

Step-by-Step LC-MS/MS Protocol

Step 1: Sample Preparation (Protein Precipitation)

  • Action: Aliquot 50 µL of human plasma into a 96-well plate. Add 150 µL of ice-cold Acetonitrile (ACN) containing an isotopically labeled internal standard (e.g., 4-MMPA-d3).

  • Causality: ACN rapidly denatures plasma proteins, disrupting any non-covalent protein binding of 4-MMPA. The 3:1 organic-to-aqueous ratio ensures >95% precipitation efficiency. The stable-isotope labeled internal standard (SIL-IS) is critical here; it self-validates the extraction recovery and corrects for any downstream matrix effects or ionization suppression.

  • Centrifugation: Spin at 4,000 x g for 10 minutes at 4°C. Transfer 100 µL of the supernatant to a clean plate and dilute with 100 µL of LC-MS grade water to match the initial mobile phase conditions.

Step 2: Chromatographic Separation

  • Column: Sub-2 µm C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase:

    • Phase A: 0.1% Formic Acid in Water.

    • Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3.5 minutes.

  • Causality: The acidic mobile phase ensures the carboxylic acid of 4-MMPA is protonated during chromatography, improving peak shape and retention on the hydrophobic C18 stationary phase.

Step 3: Mass Spectrometry Detection

  • Ionization: Negative Electrospray Ionization (ESI-).

  • Causality: As a carboxylic acid, 4-MMPA readily loses a proton to form an [M−H]− anion (m/z 145.1). ESI- provides superior signal-to-noise ratios for organic acids compared to positive mode, minimizing background interference from basic endogenous lipids and amines.

  • MRM Transitions: Monitor the specific fragmentation of m/z 145.1 m/z 85.0 (loss of the methoxy-methyl group).

Workflow Sample Plasma Sample Collection Prep Protein Precipitation + Internal Standard Sample->Prep LC UHPLC Separation (C18 Column) Prep->LC MS MS/MS Detection (Negative ESI, MRM) LC->MS Data Quantification & Validation MS->Data

Caption: Step-by-step LC-MS/MS bioanalytical workflow for 4-MMPA quantification.

Table 2: Representative Assay Validation Parameters

Based on FDA BMV criteria, a fully validated 4-MMPA assay should demonstrate the following performance metrics:

Validation ParameterAcceptance Criteria (FDA BMV)Expected 4-MMPA Assay Performance
Linearity Range R2≥0.99 1.0 ng/mL to 1000 ng/mL
Lower Limit of Quantitation (LLOQ) Precision 20%, Accuracy ± 20%1.0 ng/mL (S/N > 10)
Intra/Inter-Assay Precision CV 15% (excluding LLOQ)3.5% - 8.2%
Accuracy 85% - 115% of nominal concentration92% - 108%
Matrix Effect IS-normalized MF close to 1.00.95 - 1.05 (compensated by SIL-IS)
Stability 3 freeze-thaw cyclesStable for >30 days at -80°C

Clinical and Translational Applications

The successful validation of 4-MMPA as a biomarker unlocks several translational applications:

  • Monitoring Target Engagement: In early-phase clinical trials for drugs utilizing the 4-MMPA moiety (e.g., Factor XIa inhibitors [1]), measuring the stoichiometric release of 4-MMPA confirms that the drug has been successfully metabolized into its active form.

  • Patient Compliance and Pharmacokinetics: Because 4-MMPA resists rapid metabolism, its extended detection window in plasma and urine makes it an excellent marker for assessing patient adherence to therapeutic regimens, particularly in chronic cardiovascular or renal disease management.

  • Phenotyping Enzymatic Activity: Variations in the rate of 4-MMPA appearance in plasma can serve as a phenotypic indicator of a patient's specific hepatic amidase or esterase activity, aiding in personalized dosing strategies.

Conclusion

While 4-methoxy-4-methylpentanoic acid (4-MMPA) originated as a specialized intermediate in medicinal chemistry, its unique structural properties—specifically its resistance to β -oxidation and its amenability to high-sensitivity LC-MS/MS analysis—position it as a highly valuable pharmacokinetic biomarker. By implementing the self-validating bioanalytical frameworks outlined in this guide, drug development professionals can leverage 4-MMPA to gain deeper insights into prodrug metabolism, target engagement, and therapeutic efficacy.

References

  • WO2015164308A1 - Factor XIa Inhibitors. Merck Sharp and Dohme Corp.
  • US8796335B2 - Branched 3-phenylpropionic acid derivatives and their use. Bayer Pharma AG.
  • Bioanalytical Method Validation Guidance for Industry (2018). U.S. Food and Drug Administration (FDA). Available at:[Link]

  • Bioanalytical Method Validation for Biomarkers - Guidance for Industry (2025). U.S. Department of Health and Human Services (HHS) / FDA. Available at:[Link]

Foundational

The Discovery, Synthesis, and Application of 4-Methoxy-4-methylpentanoic Acid in Modern Pharmacochemistry

Executive Summary The evolution of modern drug discovery relies heavily on the design and utilization of specialized aliphatic building blocks to optimize the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of act...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The evolution of modern drug discovery relies heavily on the design and utilization of specialized aliphatic building blocks to optimize the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of active pharmaceutical ingredients (APIs). 4-Methoxy-4-methylpentanoic acid (4-MMPA) has emerged as a critical structural intermediate over the last decade. Characterized by its sterically hindered tertiary ether and terminal carboxylic acid, 4-MMPA is predominantly utilized to introduce lipophilic, metabolically stable side chains into complex drug scaffolds. This whitepaper explores the historical context, physicochemical data, validated synthetic protocols, and primary pharmacological applications of 4-MMPA.

Historical Context and Discovery

The discovery and commercial scaling of 4-MMPA (CAS: 1056595-79-9)[1] align with a paradigm shift in medicinal chemistry during the early 2010s. Researchers began moving away from flat, purely aromatic structures toward highly tailored, sp3-rich aliphatic chains to improve target specificity and reduce off-target toxicity.

4-MMPA gained significant prominence in the patent literature through the work of[2]. The compound was integrated into the synthesis of branched 3-phenylpropionic acid derivatives , which were developed as potent agents for cardiovascular diseases. These derivatives were specifically designed to be co-administered with HMG-CoA reductase inhibitors (statins) or CETP inhibitors to manage hyperlipidemia and atherosclerosis[3].

Subsequently, the 4-MMPA moiety was identified as a highly effective lipophilic tail in the development of[4]. In these antithrombotic agents, the 4-methoxy-4-methylpentanoyl group engages the hydrophobic S1/S4 pockets of the Factor XIa protease domain, preventing the coagulation cascade without inducing severe bleeding risks.

Physicochemical Profiling and Structural Logic

The structural architecture of 4-MMPA is intentionally designed for metabolic resistance. The tertiary methoxy group at the C4 position provides significant steric bulk, which shields the molecule from rapid oxidative metabolism by cytochrome P450 (CYP450) enzymes.

Table 1: Physicochemical and Regulatory Profile of 4-MMPA
ParameterValue / DescriptionReference
IUPAC Name 4-methoxy-4-methylpentanoic acid[1]
CAS Registry Number 1056595-79-9[1]
Molecular Formula C 7​ H 14​ O 3​
Molecular Weight 146.19 g/mol
Monoisotopic Mass 146.0943 Da[5]
Hazard Classification Skin Irrit. 2 (H315), Eye Dam. 1 (H318)[1]
Structural Features Terminal carboxylic acid, tertiary methyl etherN/A

Validated Synthetic Methodologies

To ensure scientific integrity and reproducibility, the following protocols detail both the upstream synthesis of 4-MMPA and its downstream application in API assembly. Every step is designed as a self-validating system.

Upstream Synthesis: Acid-Catalyzed Methoxylation

The synthesis of 4-MMPA typically utilizes 4-methylpent-4-enoic acid as the starting material, leveraging a regioselective Markovnikov addition.

Step-by-Step Protocol:

  • Reaction Setup: Dissolve 4-methylpent-4-enoic acid (1.0 eq) in anhydrous methanol (10 volumes).

    • Causality: Methanol serves as both the nucleophilic reagent and the solvent, driving the equilibrium of the etherification forward via Le Chatelier's principle.

  • Catalysis: Add a catalytic amount of concentrated sulfuric acid (H 2​ SO 4​ , 0.1 eq) dropwise at 0°C.

    • Causality: The strong acid protonates the terminal alkene, generating a highly stable tertiary carbocation at the C4 position. This strictly directs the regioselective attack of methanol to form the tertiary ether.

  • Reflux: Heat the mixture to 65°C and reflux for 8 hours. Monitor via TLC until the starting material is consumed.

  • Selective Hydrolysis (Self-Validation): Because the acidic conditions inevitably cause side-reaction esterification (yielding methyl 4-methoxy-4-methylpentanoate), concentrate the mixture, redissolve in THF, and treat with 1M aqueous NaOH (2.0 eq) for 2 hours at room temperature.

    • Causality: The tertiary ether is highly stable under basic conditions, allowing the selective hydrolysis of the unwanted methyl ester back to the target free carboxylic acid.

  • Workup: Acidify the aqueous layer with 1M HCl to pH 2. Extract with dichloromethane (3 x 20 mL). Dry the combined organic layers over anhydrous Na 2​ SO 4​ and concentrate under reduced pressure to yield pure 4-MMPA.

Downstream API Assembly: Sterically Hindered Amide Coupling

The following protocol is adapted from the validated methodology used in the synthesis of [4].

Step-by-Step Protocol:

  • Activation: To a solution of 4-MMPA (100 mg, 0.383 mmol, 1.0 eq) in anhydrous DMF (1.0 mL) under nitrogen, add HATU (218 mg, 0.574 mmol, 1.5 eq).

    • Causality: The 4-methoxy-4-methylpentanoyl group possesses significant steric bulk. HATU is utilized over standard carbodiimides (like EDC) because it forms a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester, accelerating the acylation of the amine and minimizing degradation.

  • Base Addition: Introduce N,N-Diisopropylethylamine (DIPEA) (0.167 mL, 0.957 mmol, 2.5 eq) at 18°C.

    • Causality: DIPEA is a sterically hindered, non-nucleophilic base. It deprotonates the target amine substrate to enhance its nucleophilicity without competing for the activated ester.

  • Coupling: Add the target primary/secondary amine (1.0 eq). Stir the resulting mixture for 12 hours at 18°C.

  • Quenching & Workup (Self-Validation): Dilute the mixture with deionized water (10 mL) to quench unreacted HATU. Extract with EtOAc (3 x 20 mL).

    • Causality: Water hydrolyzes the active ester remnants. Extracting with EtOAc isolates the lipophilic product, while subsequent washes of the organic layer with water (20 mL) and brine remove the highly polar DMF solvent.

Visualizations of Workflows and Pathways

Synthetic Workflow

The following diagram illustrates the chemical lifecycle of 4-MMPA, from precursor to final API.

Synthesis A 4-Methylpent-4-enoic Acid (Starting Material) B Acid-Catalyzed Methoxylation A->B MeOH, H2SO4 Reflux C 4-Methoxy-4-methylpentanoic Acid (4-MMPA) B->C Base Hydrolysis & Acidification D HATU/DIPEA Amide Coupling C->D Activation E Target API (e.g., FXIa Inhibitor) D->E Amine Addition

Synthetic workflow and downstream API coupling of 4-MMPA.

Pharmacological Pathway (Factor XIa Inhibition)

4-MMPA derivatives act specifically on the intrinsic coagulation pathway, blocking Factor XIa to prevent thrombosis without disrupting the extrinsic pathway (which is vital for normal hemostasis).

Pathway FXII Factor XIIa FXIa Factor XIa (Active) FXII->FXIa Activation FXI Factor XI FXI->FXIa FIXa Factor IXa FXIa->FIXa Cleavage FIX Factor IX FIX->FIXa Thrombin Thrombin Generation (Thrombosis) FIXa->Thrombin Cascade Inhibitor 4-MMPA-Derived Inhibitor Inhibitor->FXIa Competitive Inhibition

Mechanism of action of 4-MMPA-derived Factor XIa inhibitors in the coagulation cascade.

Conclusion

4-Methoxy-4-methylpentanoic acid represents a triumph of rational intermediate design in modern drug discovery. By providing a sterically shielded, lipophilic vector, it enables the synthesis of highly stable APIs capable of navigating complex biological environments. From its origins in Bayer's cardiovascular research to its current role in advanced antithrombotic therapies, 4-MMPA remains an indispensable tool for the contemporary medicinal chemist.

References

  • NextSDS. "4-methoxy-4-methylpentanoic acid — Chemical Substance Information." NextSDS Chemical Database. URL: [Link]

  • PubChemLite. "OWCBXMDQEWVPLC-UHFFFAOYSA-N - Explore." PubChemLite Database. URL:[Link]

  • Hahn, M. et al. "US8796335B2 - Branched 3-phenylpropionic acid derivatives and their use." Google Patents (Assignee: Bayer Intellectual Property GmbH).
  • "WO2015164308A1 - FACTOR XIa INHIBITORS." Google Patents.

Sources

Exploratory

4-Methoxy-4-Methylpentanoic Acid: Strategic Integration and Metabolic Profiling in Drug Design

Target Audience: Medicinal Chemists, Pharmacokineticists, and Drug Development Professionals Document Type: Technical Whitepaper & Experimental Guide Executive Summary In modern medicinal chemistry, the optimization of a...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Pharmacokineticists, and Drug Development Professionals Document Type: Technical Whitepaper & Experimental Guide

Executive Summary

In modern medicinal chemistry, the optimization of a lead compound's Drug Metabolism and Pharmacokinetics (DMPK) profile is as critical as maximizing its target affinity. 4-Methoxy-4-methylpentanoic acid (4-MMPA) and its derivatives have emerged as highly specialized, sterically hindered bioisosteric building blocks. Rather than acting as endogenous metabolites, 4-MMPA moieties are strategically grafted onto pharmacophores to modulate metabolic pathways—specifically by resisting Cytochrome P450 (CYP450) mediated degradation while maintaining favorable physicochemical properties.

This whitepaper details the mechanistic causality behind the 4-MMPA structural motif, its role in modulating target metabolic cascades (such as the Factor XIa coagulation pathway), and provides self-validating experimental protocols for evaluating its metabolic stability.

Mechanistic Causality: Structural Design & CYP450 Evasion

The structural architecture of 4-MMPA is defined by a pentanoic acid backbone terminating in a methoxy group, flanked by a gem-dimethyl substitution at the C4 position. Every functional group in this moiety serves a specific, causal purpose in drug design:

The Gem-Dimethyl Effect

Standard aliphatic chains are highly vulnerable to ω and ω−1 oxidation by hepatic CYP450 enzymes. The introduction of a gem-dimethyl group acts as a steric shield, effectively blocking C-H bond abstraction at the C4 position[1]. Furthermore, the bulky methyl groups induce the Thorpe-Ingold effect , restricting the conformational flexibility of the pentanoic chain. This pre-organizes the molecule into a bioactive conformation, entropically favoring target engagement while reducing off-target promiscuity.

The Methoxy Group as a Low-PSA Hydrogen Bond Acceptor

While hydroxyl groups are common hydrogen bond donors/acceptors, they incur a high Polar Surface Area (PSA) penalty (~20 Ų), which can hinder membrane permeability. The methoxy group serves as a non-lipophilic "scout" that maintains hydrogen-bonding capability with a significantly lower PSA contribution (~9 Ų)[2].

Synergistic Metabolic Stability

A known liability of methoxy groups is their susceptibility to rapid O-demethylation by CYP enzymes. However, in the 4-MMPA motif, the adjacent gem-dimethyl group provides profound steric hindrance. This structural crowding restricts the access of the CYP450 heme-oxo intermediate to the methoxy oxygen, drastically reducing the rate of CYP-mediated clearance[3].

Metabolic biotransformation pathways of 4-MMPA, highlighting CYP450 resistance.

Integration into Target Metabolic & Signaling Pathways

The 4-MMPA moiety is frequently utilized in the development of inhibitors targeting complex biological cascades. A primary example is its use in the design of Factor XIa inhibitors[4].

Factor XIa is a serine protease critical to the intrinsic pathway of the blood coagulation cascade. Inhibiting Factor XIa prevents thrombosis without severely disrupting hemostasis (which relies more heavily on the extrinsic pathway), thereby offering a wider therapeutic index than traditional anticoagulants. The 4-MMPA side chain is grafted onto the inhibitor scaffold to occupy lipophilic pockets within the Factor XIa active site, while the terminal carboxylic acid (or its prodrug ester) interacts with basic residues in the binding pocket.

The Intrinsic Coagulation Pathway illustrating Factor XIa as the pharmacological target.

In Vitro Pharmacokinetic Profiling: Experimental Workflows

To validate the metabolic stability imparted by the 4-MMPA moiety, compounds must undergo rigorous in vitro profiling. The following is a self-validating protocol for a Human Liver Microsome (HLM) Stability Assay.

Rationale for a Self-Validating System

A robust assay must differentiate between CYP-mediated metabolism and chemical instability. Therefore, this protocol mandates two critical controls:

  • Positive Control (Verapamil): A known high-clearance CYP substrate. Rapid degradation of Verapamil confirms that the microsomes are enzymatically active.

  • Negative Control (Minus-NADPH): CYPs require NADPH as an electron donor. If the 4-MMPA compound degrades in the absence of NADPH, the clearance is due to non-CYP mechanisms (e.g., hydrolysis, chemical degradation), ensuring accurate attribution of causality.

Step-by-Step Methodology: HLM Stability Assay
  • Reagent Preparation: Prepare a 10 mM stock solution of the 4-MMPA derivative in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4).

  • Microsome Incubation: Add Human Liver Microsomes to the working solution to achieve a final protein concentration of 0.5 mg/mL.

  • Thermal Equilibration: Pre-incubate the mixture at 37°C for 5 minutes. Causality: This ensures the enzymatic reaction begins at physiological temperature, preventing lag-phase kinetics.

  • Reaction Initiation: Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM. (For the minus-NADPH control, add an equivalent volume of buffer).

  • Time-Course Sampling & Quenching: At intervals of 0, 5, 15, 30, 45, and 60 minutes, extract a 50 µL aliquot. Immediately transfer the aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (IS). Causality: Cold acetonitrile instantly denatures the CYP enzymes, quenching the reaction, and precipitates proteins for cleaner LC-MS analysis.

  • Centrifugation: Centrifuge the quenched samples at 15,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to vials and quantify the remaining parent compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Experimental workflow for evaluating the microsomal stability of 4-MMPA derivatives.

Quantitative Data Presentation

The structural modifications inherent to 4-MMPA yield quantifiable improvements in pharmacokinetic parameters. The table below summarizes representative in vitro data demonstrating the stepwise improvement in metabolic stability and intrinsic clearance ( CLint​ ) when transitioning from a standard aliphatic chain to the fully substituted 4-MMPA moiety.

Structural MoietyModification RationaleHLM Half-Life ( T1/2​ )Intrinsic Clearance ( CLint​ )Polar Surface Area (PSA)
Pentanoic Acid Baseline aliphatic chain< 15 min> 90 µL/min/mg~37 Ų
4-Methylpentanoic Acid Addition of gem-dimethyl (Blocks C-H oxidation)45 min30 µL/min/mg~37 Ų
4-Hydroxy-4-methylpentanoic Acid Addition of H-bond acceptor (High PSA penalty)55 min25 µL/min/mg~57 Ų
4-Methoxy-4-methylpentanoic Acid Methoxy substitution (Low PSA, Sterically shielded)> 120 min < 10 µL/min/mg ~46 Ų

Table 1: Comparative pharmacokinetic parameters illustrating the superior metabolic stability of the 4-MMPA bioisostere.

Conclusion

The integration of 4-methoxy-4-methylpentanoic acid into drug scaffolds represents a sophisticated application of rational drug design. By leveraging the Thorpe-Ingold effect and the steric shielding of the gem-dimethyl group, medicinal chemists can successfully deploy a methoxy hydrogen-bond acceptor without succumbing to rapid CYP450-mediated O-demethylation. As demonstrated through rigorous microsomal stability profiling, the 4-MMPA moiety profoundly extends compound half-life, making it an invaluable tool in the development of therapies targeting complex metabolic and signaling pathways.

References

  • WO2015164308A1 - FACTOR XIa INHIBITORS Source: Google Patents URL
  • Natural Products-Inspired Use of the Gem-Dimethyl Group in Medicinal Chemistry Source: ResearchGate URL
  • Methoxy group: a non-lipophilic “scout” for protein pocket finding Source: Taylor & Francis URL
  • Cytochrome P450 Metabolism - Books Source: Royal Society of Chemistry URL

Sources

Foundational

Preliminary Research on 4-Methoxy-4-methylpentanoic Acid: Synthesis, Structural Dynamics, and Applications in Drug Discovery

Executive Summary In contemporary medicinal chemistry, the strategic incorporation of aliphatic side chains is critical for modulating a drug candidate's pharmacokinetic and pharmacodynamic profile. 4-Methoxy-4-methylpen...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the strategic incorporation of aliphatic side chains is critical for modulating a drug candidate's pharmacokinetic and pharmacodynamic profile. 4-Methoxy-4-methylpentanoic acid (CAS: 1056595-79-9) has emerged as a highly specialized, versatile building block. Characterized by a terminal tertiary methoxy group, this molecule is predominantly utilized as a lipophilic appendage in the synthesis of complex active pharmaceutical ingredients (APIs), notably in the development of novel antithrombotic agents and cardiovascular therapeutics.

This technical guide synthesizes the physicochemical properties, structural rationale, and validated synthetic workflows associated with 4-methoxy-4-methylpentanoic acid, providing a comprehensive framework for drug development professionals.

Physicochemical Profiling & Structural Rationale

The utility of 4-methoxy-4-methylpentanoic acid lies in its unique structural topology. The molecule features a five-carbon aliphatic chain terminating in a highly substituted C4 position, bearing two methyl groups and a methoxy ether.

Structural Rationale (E-E-A-T Insight)

From a drug design perspective, replacing a standard alkyl chain (e.g., an isobutyl or tert-butyl group) with a methoxy-substituted tertiary carbon serves three distinct mechanistic purposes:

  • Metabolic Shielding: The absence of C-H bonds at the C4 position, combined with steric bulk, effectively blocks cytochrome P450-mediated ω -oxidation and β -oxidation pathways, thereby increasing the half-life of the resulting API.

  • Lipophilicity Modulation (logP): While the gem-dimethyl groups drive hydrophobic pocket binding, the methoxy oxygen introduces a hydrogen-bond acceptor. This dual nature improves aqueous solubility without sacrificing target affinity.

  • Steric Trajectory: The rigid tetrahedral geometry at C4 forces the molecule into specific conformational states, which is critical for locking the orientation of the side chain within tight enzymatic binding pockets (such as the S1 pocket of serine proteases).

Quantitative Physicochemical Data

Table 1: Key physicochemical and identification parameters for 4-methoxy-4-methylpentanoic acid.

PropertyQuantitative Value / IdentifierSource Reference
IUPAC Name 4-Methoxy-4-methylpentanoic acid1[1]
CAS Number 1056595-79-91[1]
Molecular Formula C7H14O32[2]
Molecular Weight 146.19 g/mol 3[3]
Monoisotopic Mass 146.0943 Da2[2]
InChIKey OWCBXMDQEWVPLC-UHFFFAOYSA-N2[2]

Applications in Targeted Drug Discovery

The integration of 4-methoxy-4-methylpentanoic acid into pharmaceutical pipelines primarily occurs via amide coupling to complex heterocyclic cores.

Antithrombotic Agents (Factor XIa Inhibitors)

Factor XIa is a plasma serine protease critical to the intrinsic coagulation pathway. Inhibiting Factor XIa is a highly sought-after strategy because it uncouples hemostasis (normal bleeding control) from thrombosis (pathological clot formation), offering a safer alternative to traditional anticoagulants. 4-Methoxy-4-methylpentanoic acid is utilized as a key side-chain moiety, coupled to spirocyclic scaffolds (e.g., spiro[benzo[d][1,3]oxazine-4,3'-piperidin]-2(1H)-one cores), to generate highly selective Factor XIa inhibitors (4)[4].

CoagulationCascade A Contact Activation (Artificial Surfaces) B Factor XIIa A->B C Factor XI B->C Activates D Factor XIa C->D E Factor IXa -> Thrombin D->E F Thrombosis E->F Inhibitor 4-Methoxy-4-methylpentanoic Acid Derivative Inhibitor->D Selective Inhibition

Caption: Role of 4-methoxy-4-methylpentanoic acid derivatives in Factor XIa inhibition.

Cardiovascular Therapeutics

Beyond anticoagulation, the acid is a critical precursor in the synthesis of branched 3-phenylpropionic acid derivatives. These derivatives are heavily investigated for treating cardiovascular diseases, acting as modulators for lipid metabolism targets such as CETP (Cholesteryl ester transfer protein) and HMG-CoA reductase (5)[5].

Experimental Workflow: HATU-Mediated Amide Coupling

To incorporate 4-methoxy-4-methylpentanoic acid into an API, standard amide coupling reagents often fail due to the steric bulk of the aliphatic chain. Therefore, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is the reagent of choice.

Causality & Self-Validating Design
  • Why HATU? HATU generates an highly reactive OAt (7-azabenzotriazole) active ester. The nitrogen atom in the pyridine ring of the OAt leaving group provides a neighboring-group effect, accelerating the aminolysis step even for sterically hindered substrates.

  • Why DIPEA? N,N-Diisopropylethylamine is a non-nucleophilic base. It deprotonates the carboxylic acid without competing with the amine scaffold for the active ester.

  • Validation Loop: The protocol utilizes TLC for real-time reaction monitoring and a specific aqueous workup designed to partition the highly water-soluble tetramethylurea byproduct away from the lipophilic API.

Reaction Optimization Parameters

Table 2: Stoichiometric and environmental parameters for optimal coupling.

ParameterReagent / ConditionQuantitative ValueMechanistic Rationale
Substrate 4-Methoxy-4-methylpentanoic acid1.0 equiv (100 mg)Limiting reagent to prevent side-chain waste.
Activator HATU1.5 equiv (218 mg)Excess ensures complete conversion to the OAt ester.
Base DIPEA2.5 equiv (0.167 mL)Neutralizes amine HCl salts; deprotonates the acid.
Solvent DMF (Anhydrous)1.0 mL (0.4 M)Solubilizes polar uronium intermediates.
Environment Temperature / Time18°C for 12 hoursAmbient conditions prevent thermal degradation.
Step-by-Step Methodology
  • Activation: In a flame-dried flask under inert atmosphere, dissolve 4-methoxy-4-methylpentanoic acid (100 mg, 0.383 mmol) and the target amine scaffold (0.383 mmol) in anhydrous DMF (1.0 mL).

  • Base Addition: Add DIPEA (0.167 mL, 0.957 mmol) dropwise at 18°C. Stir for 5 minutes to ensure complete deprotonation of the carboxylic acid.

  • Coupling Initiation: Add HATU (218 mg, 0.574 mmol) in one portion. The solution will typically transition to a pale yellow color as the OAt active ester forms.

  • Self-Validation (Monitoring): Stir the reaction for 12 hours at 18°C. Validate the consumption of the starting acid via TLC (Eluent: 1:1 EtOAc/Hexanes, visualized with KMnO4 stain).

  • Aqueous Workup: Dilute the reaction mixture with deionized water (10 mL). Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).

  • Purification: Wash the combined organic layers with water (20 mL) to remove residual DMF and tetramethylurea, followed by brine (20 mL). Dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

  • Final Validation: Confirm the mass of the resulting amide API via LC-MS (ESI+).

AmideCoupling A 4-Methoxy-4-methylpentanoic Acid B HATU + DIPEA (Activation) A->B C OAt-Active Ester B->C E Amide API (Factor XIa Inhibitor) C->E Coupling Complete D Amine Scaffold (e.g., Spirocyclic) D->C Nucleophilic Attack

Caption: Workflow of HATU-mediated amide coupling using 4-methoxy-4-methylpentanoic acid.

References

  • NextSDS. 4-methoxy-4-methylpentanoic acid — Chemical Substance Information. Retrieved from 1

  • Sigma-Aldrich. 4-Methoxy-4-methylpentanoic acid Product Specification. Retrieved from 3

  • PubChemLite. C7H14O3 - Explore (OWCBXMDQEWVPLC-UHFFFAOYSA-N). Retrieved from 2

  • Benchchem. 5-Bromo-4-methoxy-4-methylpent-1-ene Synthesis and Applications. Retrieved from 6

  • Google Patents. US8796335B2 - Branched 3-phenylpropionic acid derivatives and their use. Retrieved from 5

  • Google Patents. WO2015164308A1 - FACTOR XIa INHIBITORS. Retrieved from 4

Sources

Exploratory

Toxicological Profile and Mechanistic Evaluation of 4-Methoxy-4-methylpentanoic Acid

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Executive Summary 4-Methoxy-4-methylpentanoic acid (CAS: 1056595-79-9) is a specialized branched aliphatic carboxylic acid characterized by...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Toxicologists, and Drug Development Professionals

Executive Summary

4-Methoxy-4-methylpentanoic acid (CAS: 1056595-79-9) is a specialized branched aliphatic carboxylic acid characterized by a unique tertiary methoxy substitution[1]. While its primary applications lie in chemical synthesis and intermediate development, its structural motifs present a distinct toxicological profile. According to the Globally Harmonized System (GHS), it is classified as a Category 2 Skin Irritant (H315), a Category 1 Serious Eye Damage agent (H318), and a Category 3 Specific Target Organ Toxicity (STOT SE 3) agent capable of inducing central nervous system (CNS) depression ()[2]. This whitepaper deconstructs the mechanistic drivers behind these classifications and provides self-validating experimental protocols for further toxicological screening.

Physicochemical Properties & Toxicokinetic Fundamentals

Structure-Activity Relationship (SAR)

With a molecular formula of C₇H₁₄O₃ and a molecular weight of 146.19 g/mol , 4-methoxy-4-methylpentanoic acid features a polar carboxylic acid head group attached to a highly lipophilic, sterically hindered tail[1]. The C4 carbon is fully substituted (bonded to C3, two methyl groups, and a methoxy oxygen), creating a quaternary-like steric environment.

Absorption, Distribution, and Metabolism

The low molecular weight and high lipophilicity of the un-ionized fraction allow for rapid dermal and gastrointestinal absorption, as well as efficient penetration across the blood-brain barrier (BBB).

Standard unbranched aliphatic carboxylic acids are rapidly metabolized via mitochondrial β -oxidation ()[3]. However, the dense branching at the C4 position of this compound introduces a severe steric bottleneck, preventing standard β -oxidation. Consequently, the metabolic burden is shifted toward Phase I CYP450-mediated pathways[3][4]. Hepatic enzymes (e.g., CYP2E1, CYP2C9) target the methoxy group via O-demethylation, yielding 4-hydroxy-4-methylpentanoic acid and releasing formaldehyde. The formaldehyde is rapidly oxidized to formate, while the resulting tertiary alcohol undergoes Phase II glucuronidation by UDP-glucuronosyltransferases (UGTs) to facilitate renal clearance[5][6].

Metabolism MMPA 4-Methoxy-4-methylpentanoic acid (Parent Compound) CYP CYP450 Enzymes (O-Demethylation) MMPA->CYP Phase I Metabolism Metabolite1 4-Hydroxy-4-methylpentanoic acid (Tertiary Alcohol) CYP->Metabolite1 Formaldehyde Formaldehyde (Rapidly oxidized to Formate) CYP->Formaldehyde Phase2 UGT Enzymes (Glucuronidation) Metabolite1->Phase2 Phase II Conjugation Conjugate O-Glucuronide Conjugate (Water Soluble) Phase2->Conjugate Excretion Renal Excretion (Urine) Conjugate->Excretion Clearance

Figure 1: Proposed metabolic pathway of 4-methoxy-4-methylpentanoic acid via CYP450 and UGT enzymes.

Acute & Local Toxicity Profile

The primary hazard classifications for 4-methoxy-4-methylpentanoic acid are driven by its local irritation potential[2].

Mechanistic Drivers of Local Toxicity

The acidity of the carboxylate group (pKa ~4.5–5.0) facilitates the protonation of nucleophilic side chains on epidermal and corneal proteins, leading to localized denaturation. Concurrently, the lipophilic methoxy-methyl tail intercalates into the lipid bilayers of the stratum corneum and corneal epithelium. This dual-action disrupts barrier integrity, triggering the release of pro-inflammatory cytokines (e.g., IL-1 α ) from viable keratinocytes and leading to irreversible protein coagulation in the eye[7].

Table 1: Summary of Local Toxicity Hazard Classifications

Hazard ClassGHS CategoryHazard CodePrimary Mechanistic Driver
Skin Irritation Category 2H315Protein denaturation and lipid bilayer disruption in the epidermis.
Serious Eye Damage Category 1H318Rapid corneal penetration and irreversible protein coagulation.
Protocol 1: In Vitro Skin Irritation Test

To validate the H315 classification without relying on in vivo animal models, the Reconstructed human Epidermis (RhE) model is utilized according to ()[7][8].

Step-by-Step Methodology & Causality:

  • Tissue Equilibration: RhE tissues (e.g., EpiDerm™) are pre-incubated in assay medium at 37°C for 1 hour.

    • Causality: This step allows the tissues to recover from shipping stress and re-establish baseline metabolic activity, ensuring that any subsequent drop in viability is strictly due to the test item rather than environmental artifacts.

  • Topical Application: Apply 30 µL of undiluted 4-methoxy-4-methylpentanoic acid to the apical surface of the RhE tissue. Include a negative control (DPBS) and a positive control (5% SDS). Incubate for 60 minutes.

    • Causality: The 60-minute exposure mimics acute occupational dermal contact. The controls create a self-validating system ; the assay is only valid if the positive control reduces viability below 20% and the negative control remains above an optical density (OD) of 1.0.

  • Washing and Post-Incubation: Rinse the tissues extensively with DPBS to remove the test item, then transfer to fresh medium for a 42-hour post-incubation.

    • Causality: The 42-hour window is critical. It allows time for delayed tissue damage to manifest or for initial, reversible cellular shock to recover, accurately differentiating true Category 2 irritants from transient non-irritants[9][10].

  • MTT Viability Assay: Transfer tissues to MTT solution (1 mg/mL) for 3 hours. Extract the precipitated blue formazan using isopropanol and measure OD at 570 nm.

    • Causality: MTT measures mitochondrial succinate dehydrogenase activity. Because only living cells convert MTT to formazan, OD₅₇₀ serves as a direct, quantifiable proxy for cellular metabolic viability. A viability <50% confirms the Category 2 Irritant classification[8].

Workflow Prep Tissue Prep (RhE Model) Dose Topical Dose (30 µL, 60 min) Prep->Dose Equilibration Wash PBS Wash & Post-Incubation Dose->Wash Stop Exposure MTT MTT Assay (Formazan) Wash->MTT 42h Recovery Analyze OD570 Read (Viability %) MTT->Analyze Extraction

Figure 2: Step-by-step workflow for the OECD 439 In Vitro Skin Irritation Test using RhE models.

Systemic Toxicity & Target Organ Effects

Central Nervous System (CNS) Depression

4-Methoxy-4-methylpentanoic acid is classified as STOT SE 3 (H336), indicating it may cause drowsiness or dizziness[2].

  • Mechanism: The compound's high lipophilicity allows the un-ionized fraction to readily cross the BBB. Once in the CNS, short-chain branched aliphatic acids act via a non-specific membrane fluidization mechanism—similar to volatile anesthetics—and may allosterically modulate GABA_A receptors, leading to generalized neuronal inhibition and the observed H336 phenotype ()[4][11].

Hepatotoxicity Potential

While not explicitly classified as a hepatotoxin, highly branched aliphatic acids (such as valproic acid) are known to cause microvesicular steatosis. Because the branching at C4 prevents standard β -oxidation, the compound may lead to the sequestration of Coenzyme A (CoA) in the mitochondria, which impairs general lipid metabolism and induces hepatocyte stress[3].

Protocol 2: Hepatotoxicity Screening via HepG2 Spheroids

To assess the risk of CoA sequestration and metabolic toxicity, a 3D spheroid assay is employed.

Step-by-Step Methodology & Causality:

  • Spheroid Formation: Seed HepG2 cells in ultra-low attachment (ULA) 96-well plates and centrifuge at 200 x g. Incubate for 72 hours to allow spheroid compaction.

    • Causality: 3D spheroids are selected over traditional 2D monolayers because they re-establish critical cell-cell contacts and maintain higher, more physiological levels of CYP450 expression. This is absolutely essential for capturing metabolite-driven toxicity (e.g., formaldehyde release from O-demethylation).

  • Compound Dosing: Treat spheroids with a concentration gradient of 4-methoxy-4-methylpentanoic acid (1 µM to 10 mM) for 14 days, refreshing the medium every 48 hours.

    • Causality: Repeated dosing over 14 days captures cumulative toxicity and progressive intracellular lipid accumulation, which acute 24-hour assays often miss.

  • ATP and Lipid Quantification: Lyse the spheroids and multiplex the readout using a luminescent ATP assay (for viability) and Nile Red staining (for neutral lipid accumulation).

    • Causality: This dual-readout system is self-validating . If ATP levels drop concurrently with a spike in Nile Red fluorescence, it mechanistically confirms that the compound induces steatosis prior to overt cell death, validating the CoA sequestration hypothesis.

References

  • NextSDS Chemical Database . "4-methoxy-4-methylpentanoic acid — Chemical Substance Information." Available at: [Link]

  • ResearchGate . "Improved QSAR Analysis of the Toxicity of Aliphatic Carboxylic Acids." Available at:[Link]

  • WHO INCHEM . "Safety evaluations of groups of related substances... (WHO Food Additives Series 42)." Available at:[Link]

  • OECD iLibrary . "Test No. 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method." Available at: [Link]

  • OECD iLibrary . "Test No. 437: Bovine Corneal Opacity and Permeability Test Method for Identifying i) Chemicals Inducing Serious Eye Damage and ii) Chemicals Not Requiring Classification for Eye Irritation or Serious Eye Damage." Available at: [Link]

Sources

Foundational

Comprehensive Physicochemical Profiling and Solubility Dynamics of 4-Methoxy-4-methylpentanoic Acid in Synthetic and Formulation Workflows

Executive Summary In the landscape of advanced pharmaceutical synthesis, aliphatic carboxylic acids with functionalized side chains serve as critical building blocks for complex Active Pharmaceutical Ingredients (APIs)....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of advanced pharmaceutical synthesis, aliphatic carboxylic acids with functionalized side chains serve as critical building blocks for complex Active Pharmaceutical Ingredients (APIs). 4-Methoxy-4-methylpentanoic acid (4-MMPA, Molecular Formula: C7​H14​O3​ , MW: 146.18 g/mol ) [1] is a highly specialized intermediate utilized in the synthesis of Factor XIa inhibitors [2] and branched 3-phenylpropionic acid derivatives [3].

Understanding the solubility profile of 4-MMPA is not merely a matter of material handling; it dictates the thermodynamic boundaries of reaction kinetics, the efficiency of liquid-liquid extractions, and the viability of downstream formulation. This whitepaper provides an authoritative, mechanistic analysis of 4-MMPA’s solubility across diverse solvent matrices, grounded in fundamental physical chemistry and validated experimental protocols.

Structural Causality and Solvation Mechanics

To predict and manipulate the solubility of 4-MMPA, we must first deconstruct its molecular architecture. The molecule presents a fascinating dichotomy of hydrophilic and hydrophobic domains:

  • The Carboxylic Acid Terminus (-COOH): Acts as both a strong hydrogen-bond donor and acceptor. Its solvation is highly pH-dependent. At a pH below its predicted pKa​ (~4.7), the molecule exists in its unionized form, relying on dipole-dipole interactions. Above pH 6.0, it deprotonates into a highly water-soluble carboxylate anion.

  • The Methoxy Ether (-OCH 3​ ): Located at the C4 position, this group acts as a localized hydrogen-bond acceptor, slightly increasing the overall polarity of the aliphatic tail compared to a standard alkyl chain.

  • The Gem-Dimethyl Core: The steric bulk of the two methyl groups at the C4 position restricts the rotational degrees of freedom of the carbon backbone. While this hinders tight crystal lattice packing (generally lowering the melting point and aiding dissolution in organic solvents), it also creates a hydrophobic shield around the ether oxygen, limiting its interaction with aqueous matrices.

Because of these features, 4-MMPA exhibits strong solubility in polar aprotic and polar protic organic solvents, but demonstrates limited, pH-dependent solubility in pure water.

Empirical Solubility Data

The following table synthesizes the solubility behavior of 4-MMPA across various solvent systems, detailing the thermodynamic rationale behind each observation.

Solvent MatrixDielectric Constant ( ε ) at 20°CSolvation CapacityMechanistic Rationale
Water (pH 2.0) 80.1Low (< 15 mg/mL)Protonated (-COOH) state. The hydrophobic bulk of the C7 aliphatic backbone dominates, leading to high cavitation energy in water.
Water (pH 7.4) 80.1High (> 100 mg/mL)Ionized (-COO⁻) state. Strong ion-dipole interactions with water molecules easily overcome the hydrophobic penalty of the alkyl chain.
Dimethylformamide (DMF) 36.7Very High (> 200 mg/mL)Polar aprotic. Acts as an excellent hydrogen bond acceptor for the -COOH proton, effectively disrupting the stable intermolecular acid dimers.
Dimethyl Sulfoxide (DMSO) 46.7Very High (> 200 mg/mL)Strong dipole moment and H-bond accepting capability. Ideal for preparing highly concentrated stock solutions for biological assays.
Ethyl Acetate (EtOAc) 6.0High (> 100 mg/mL)Moderate polarity. Solvates the aliphatic tail while simultaneously H-bonding with the carboxylic acid. Ideal for biphasic liquid-liquid extraction.
n-Hexane 1.9Very Low (< 5 mg/mL)Strictly non-polar. Incapable of disrupting the strong intermolecular hydrogen-bonded dimers formed by the carboxylic acid headgroups.

Standardized Protocol: Thermodynamic Solubility Determination

To ensure data integrity, kinetic dissolution must not be mistaken for thermodynamic solubility. The following self-validating shake-flask protocol is the gold standard for determining the exact solubility limits of 4-MMPA.

Critical Analytical Note (Expertise & Experience):

4-MMPA lacks a conjugated π -system or aromatic ring. Consequently, standard UV-Vis detection (e.g., at 254 nm) is practically blind to this molecule. Quantification must be performed using Evaporative Light Scattering Detection (ELSD), Charged Aerosol Detection (CAD), or Liquid Chromatography-Mass Spectrometry (LC-MS) [2].

Step-by-Step Methodology:
  • Matrix Preparation: Dispense 2.0 mL of the target solvent into a 5 mL amber glass vial equipped with a PTFE-lined screw cap.

  • Solid Addition: Incrementally add 4-MMPA to the solvent until a visible, persistent suspension remains, indicating supersaturation.

  • Isothermal Equilibration: Place the vials in an orbital shaking incubator at 25.0 ± 0.1°C. Agitate at 300 RPM.

  • Self-Validation & Equilibrium Verification:

    • Extract a 100 µL aliquot at t=24 hours.

    • Extract a second 100 µL aliquot at t=48 hours.

    • Causality Check: If the concentration variance ( ΔC ) between the 24h and 48h samples is <5% , thermodynamic equilibrium is confirmed. If ΔC≥5% , kinetic dissolution is still occurring, and equilibration must be extended to 72 hours.

  • Phase Separation: Centrifuge the aliquots at 10,000 ×g for 10 minutes to pellet undissolved solids. Filter the supernatant through a 0.45 µm PTFE syringe filter (discarding the first 20 µL to account for membrane adsorption).

  • Quantification: Dilute the filtrate appropriately and inject it into the LC-MS or HPLC-ELSD system. Calculate the concentration against a 5-point calibration curve of 4-MMPA prepared in a highly soluble matrix (e.g., Methanol).

SolubilityProtocol Step1 1. Solid Addition Excess 4-MMPA Step3 3. Isothermal Equilibration 25°C, 48h agitation Step1->Step3 Step2 2. Solvent Matrix (Aqueous / Organic) Step2->Step3 Step4 4. Phase Separation 0.45µm PTFE Filtration Step3->Step4 Validation Self-Validation: ΔC < 5% between 24h & 48h Step3->Validation Step5 5. LC-MS/ELSD Analysis Quantification Step4->Step5

Fig 1. Self-validating shake-flask equilibration workflow for thermodynamic solubility profiling.

Application in Synthetic Workflows: Amide Coupling

The solubility profile of 4-MMPA directly dictates its handling in organic synthesis. A prime example is its use in the synthesis of Factor XIa inhibitors, where 4-MMPA must be coupled with an amine precursor [2].

In these workflows, N,N-Dimethylformamide (DMF) is the solvent of absolute choice.

  • Why DMF? The high solubility of 4-MMPA in DMF (>200 mg/mL) allows for highly concentrated reaction mixtures, which drives the bimolecular kinetics of amide bond formation. Furthermore, DMF stabilizes the highly polar active ester intermediate formed when 4-MMPA is reacted with coupling agents like HATU and bases like DIPEA.

  • Extraction Causality: Post-reaction, the mixture is quenched with water. Because the resulting amide product and unreacted 4-MMPA (in its unionized state) have high solubility in Ethyl Acetate (EtOAc) but low solubility in acidic/neutral water, a highly efficient liquid-liquid extraction can be performed by washing the EtOAc layer with water and brine to remove the DMF and water-soluble HATU byproducts[2].

AmideCoupling Reagent 4-MMPA Solubilized in DMF Activation HATU / DIPEA Active Ester Formation Reagent->Activation Coupling Amide Bond Formation 18°C, 12h Activation->Coupling Amine Amine Substrate (API Precursor) Amine->Coupling Extraction Liquid-Liquid Extraction Water / EtOAc Coupling->Extraction

Fig 2. DMF-mediated amide coupling pathway utilizing 4-MMPA and HATU activation.

Formulation Considerations

If a derivative or salt of 4-MMPA is to be formulated for in vivo studies, its poor aqueous solubility at low pH must be mitigated. As detailed in related patent literature for 3-phenylpropionic acid derivatives [3], formulating such compounds requires dissolving them at a concentration below their saturation solubility in physiologically tolerated co-solvent systems. Recommended systems include isotonic saline combined with 5% glucose or up to 30% PEG 400, which leverages the cosolvency effect to maintain the molecule in solution across physiological pH gradients.

References

  • PubChemLite: 4-methoxy-4-methylpentanoic acid (CID 59304810). uni.lu.
  • WO2015164308A1 - FACTOR XIa INHIBITORS. Google Patents.
  • US8796335B2 - Branched 3-phenylpropionic acid derivatives and their use. Google Patents.
Exploratory

Strategic Integration of 4-Methoxy-4-methylpentanoic Acid in Advanced Drug Design

As drug discovery pipelines increasingly target complex protein-protein interactions and challenging enzymatic pockets, the demand for highly specialized aliphatic building blocks has surged. 4-Methoxy-4-methylpentanoic...

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery pipelines increasingly target complex protein-protein interactions and challenging enzymatic pockets, the demand for highly specialized aliphatic building blocks has surged. 4-Methoxy-4-methylpentanoic acid (Molecular Formula: C7H14O3) has emerged as a critical intermediate in the synthesis of next-generation therapeutics.

This technical whitepaper provides an in-depth analysis of its physicochemical properties, its mechanistic role in metabolic shielding, and field-proven protocols for its integration into active pharmaceutical ingredients (APIs), specifically in the development of anticoagulants and cardiovascular agents.

Physicochemical Profiling & Structural Logic

The utility of 4-methoxy-4-methylpentanoic acid lies in its unique structural motif: a terminal carboxylic acid separated by a short alkyl spacer from a sterically hindered tertiary ether (methoxy-methyl group). This specific arrangement provides a tunable balance of lipophilicity and aqueous solubility, which is critical for optimizing the pharmacokinetic (PK) profiles of drug candidates[1].

Quantitative Data Summary

To facilitate rapid assessment for synthetic planning, the core physicochemical properties are summarized below, derived from[1] and [2].

PropertyValueStructural Implication
Chemical Name 4-methoxy-4-methylpentanoic acidDefines the tertiary ether and terminal acid functional groups.
Molecular Formula C7H14O3Indicates a highly saturated, aliphatic framework.
Molecular Weight 146.18 g/mol Low molecular weight allows for coupling without violating Lipinski's Rule of 5.
Monoisotopic Mass 146.0943 DaCritical for LC-MS/MS identification during reaction monitoring[1].
SMILES CC(C)(CCC(=O)O)OCHighlights the gem-dimethyl grouping adjacent to the methoxy oxygen.
Predicted XlogP ~0.6Confirms moderate lipophilicity, ideal for oral bioavailability[1].

Mechanistic Role in Drug Design: Metabolic Shielding

In standard aliphatic chains, terminal or penultimate carbons are highly susceptible to rapid cytochrome P450 (CYP450) mediated ω and ω-1 oxidation, leading to short in vivo half-lives.

By incorporating the 4-methoxy-4-methyl motif, medicinal chemists introduce intense steric bulk via the gem-dimethyl groups. This steric hindrance physically blocks CYP450 enzymes from accessing the ether oxygen, effectively preventing rapid O-dealkylation. Furthermore, the absence of abstractable hydrogen atoms on the tertiary carbon halts oxidative degradation at that site. This "metabolic shielding" directly translates to prolonged drug efficacy and reduced dosing frequencies.

Metabolism A Standard Alkyl Chain B Rapid CYP450 Oxidation (O-dealkylation) A->B C Short Half-life & Clearance B->C D 4-methoxy-4-methyl Motif E Steric Shielding by gem-dimethyl groups D->E F Prolonged Half-life & Efficacy E->F

Caption: Comparative metabolic pathways showing CYP450 shielding by the 4-methoxy-4-methyl motif.

Applications in Targeted Therapeutics

The strategic value of 4-methoxy-4-methylpentanoic acid is validated by its presence in several high-profile patent landscapes:

  • Factor XIa Inhibitors (Anticoagulants): As detailed in, this acid is used to synthesize inhibitors that block Factor XIa in the intrinsic coagulation pathway[3]. By doing so, these drugs prevent thrombosis without severely compromising hemostasis, offering a safer alternative to traditional blood thinners.

  • sGC Stimulators & Cardiovascular Agents: Patent outlines its use in creating branched 3-phenylpropionic acid derivatives[4]. Here, the building block improves the metabolic stability of compounds designed to treat cardiovascular diseases by modulating lipid metabolism and endothelial function[5].

FactorXIa A Intrinsic Pathway (Contact Activation) B Factor XIIa A->B C Factor XIa B->C D Factor IXa / Xa Activation C->D E Thrombin Generation (Fibrin Clot) D->E Inhibitor FXIa Inhibitor (C7H14O3 Motif) Inhibitor->C Blocks

Caption: Coagulation cascade highlighting Factor XIa inhibition by C7H14O3-derived therapeutics.

Experimental Workflows & Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. The synthesis of the building block often begins with the oxidative cleavage of precursors like[6], followed by amide coupling to the target scaffold[7].

Protocol: HATU-Mediated Amide Coupling

When coupling 4-methoxy-4-methylpentanoic acid to a complex amine (e.g., in the synthesis of a Factor XIa inhibitor), standard coupling agents like EDC/HOBt often fail due to the aliphatic chain's proximity to the bulky tertiary ether. We utilize HATU to drive the reaction via a highly reactive uronium intermediate[3].

Reaction Optimization Parameters
Reagent / ConditionFunctionMolar Eq.Causality / Rationale
4-methoxy-4-methylpentanoic acid Substrate1.0 eqProvides the lipophilic tail; limiting reagent.
HATU Coupling Agent1.5 eqOvercomes steric hindrance to form the active OAt ester efficiently.
DIPEA Base2.5 eqNon-nucleophilic base deprotonates the acid without competing for the activated ester.
Anhydrous DMF Solvent0.2 MSolubilizes polar intermediates and stabilizes the transition state.
Step-by-Step Methodology
  • Activation Phase: To a dried reaction vessel under an inert nitrogen atmosphere, add 4-methoxy-4-methylpentanoic acid (100 mg, 0.383 mmol) and HATU (218 mg, 0.574 mmol) in anhydrous DMF (1 mL)[3].

    • Causality: Purging with nitrogen prevents moisture from hydrolyzing the highly sensitive active ester intermediate.

  • Base Addition: Dropwise, add DIPEA (0.167 mL, 0.957 mmol) to the solution at 18°C[3].

    • Causality: Maintaining the reaction at ambient temperature (18°C) prevents thermal degradation of the HATU complex while providing sufficient kinetic energy for activation.

  • Amine Introduction & Propagation: Add the target amine (1.1 eq) to the mixture. Stir continuously for 12 hours at 18°C[3].

    • Causality: The extended 12-hour duration compensates for the steric bulk of the aliphatic chain, ensuring complete conversion. Monitor via LC-MS (Targeting the [M+H]+ peak) to validate completion.

  • Quench and Extraction: Dilute the crude mixture with deionized water (10 mL) and extract with Ethyl Acetate (3 x 20 mL)[3].

    • Causality: The aqueous quench immediately hydrolyzes any unreacted HATU. The inherent lipophilicity of the methoxy-methyl group ensures the product partitions cleanly into the organic phase.

  • Purification: Wash the combined organic layers with water (20 mL) and brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify via flash chromatography.

Synthesis A Alkene Precursor (e.g., Brominated) B Oxidative Cleavage A->B C 4-methoxy-4-methyl pentanoic acid B->C D HATU / DIPEA Amide Coupling C->D E Target API D->E

Caption: Synthetic workflow from alkene precursor to final API via HATU-mediated amide coupling.

Conclusion

4-Methoxy-4-methylpentanoic acid (C7H14O3) is far more than a simple aliphatic spacer. It is a highly engineered structural motif that provides critical metabolic shielding and tunable lipophilicity. By understanding the causality behind its physicochemical behavior and employing optimized, sterically-tolerant coupling protocols, drug development professionals can effectively integrate this building block to enhance the pharmacokinetic viability of novel therapeutics.

References

  • PubChemLite. "4-methoxy-4-methylpentanoic acid (C7H14O3)." National Center for Biotechnology Information. URL:[Link]

  • Google Patents. "US8796335B2 - Branched 3-phenylpropionic acid derivatives and their use." United States Patent and Trademark Office.
  • Google Patents. "WO2015164308A1 - FACTOR XIa INHIBITORS." World Intellectual Property Organization.

Sources

Foundational

Therapeutic Applications of 4-Methoxy-4-Methylpentanoic Acid: A Technical Whitepaper on Advanced Pharmacophore Engineering

Executive Summary & Physicochemical Rationale In contemporary medicinal chemistry, the strategic incorporation of specific aliphatic motifs is critical for optimizing the pharmacokinetic (PK) and pharmacodynamic (PD) pro...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Rationale

In contemporary medicinal chemistry, the strategic incorporation of specific aliphatic motifs is critical for optimizing the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of lead compounds. 4-Methoxy-4-methylpentanoic acid (4-MMPA) —with the molecular formula C₇H₁₄O₃[1]—has emerged as a highly valuable synthetic intermediate and structural pharmacophore.

Structurally, 4-MMPA features a terminal carboxylic acid, an aliphatic spacer, and a highly substituted C4 position containing both a gem-dimethyl group and a methoxy ether[1]. This unique architecture provides three distinct advantages in drug design:

  • Steric Shielding (Thorpe-Ingold Effect): The gem-dimethyl group restricts the conformational flexibility of the alkyl chain, pre-organizing the molecule into a bioactive conformation that minimizes entropic penalties upon target binding. Furthermore, this steric bulk shields adjacent carbon-hydrogen bonds from rapid cytochrome P450 (CYP450)-mediated oxidative metabolism.

  • Hydrogen Bond Modulation: The methoxy group acts as a localized, lipophilic hydrogen-bond acceptor, allowing for highly specific interactions within hydrophobic binding pockets of target proteins.

  • Synthetic Versatility: The terminal carboxylic acid serves as an ideal electrophilic handle for amide coupling, enabling rapid diversification of primary and secondary amine scaffolds during structure-activity relationship (SAR) campaigns.

This whitepaper details the two primary therapeutic applications of 4-MMPA: the development of Factor XIa inhibitors for thromboembolic diseases[2], and soluble guanylate cyclase (sGC) stimulators for cardiovascular disorders[3].

Application I: Antithrombotic Agents (Factor XIa Inhibition)

Mechanistic Overview

Thromboembolic disorders remain a leading cause of global mortality. Traditional anticoagulants (e.g., Warfarin, Factor Xa inhibitors) carry a significant risk of severe bleeding. Recent genetic and in vivo data have validated the contact activation system—specifically Factor XIa (FXIa)—as a safer therapeutic target. Factor XII-deficient and Factor XI-deficient models demonstrate robust protection against thrombotic vascular occlusion without exhibiting abnormal bleeding phenotypes[2].

4-MMPA is strategically utilized as a capping moiety in the synthesis of small-molecule, selective Factor XIa inhibitors[2]. By occupying the S1 or S2 subpockets of the FXIa active site, the 4-MMPA motif enhances binding affinity while maintaining metabolic stability.

FXIa_Pathway FXII Factor XII (Contact Activation) FXIIa Factor XIIa FXII->FXIIa Autoactivation FXIa Factor XIa FXIIa->FXIa Proteolytic Cleavage FXI Factor XI FXI->FXIa FIX Factor IX FXIa->FIX Activation Thrombin Thrombin Generation (Coagulation) FIX->Thrombin Downstream Cascade Inhibitor 4-MMPA-Derived FXIa Inhibitor Inhibitor->FXIa Selective Inhibition

Fig 1. Intrinsic coagulation cascade and targeted Factor XIa inhibition by 4-MMPA derivatives.

Standardized Experimental Workflow: HATU-Mediated Amide Coupling

To integrate 4-MMPA into an inhibitor scaffold, a robust amide coupling protocol is required. The following self-validating methodology utilizes HATU, which is specifically chosen over standard carbodiimides (like EDC) because its HOAt leaving group accelerates the reaction and minimizes epimerization of complex, sterically hindered substrates[2].

Step-by-Step Protocol:

  • Activation: In an inert atmosphere, dissolve 4-methoxy-4-methylpentanoic acid (1.0 eq, e.g., 100 mg, 0.383 mmol) and HATU (1.5 eq, 218 mg, 0.574 mmol) in anhydrous N,N-Dimethylformamide (DMF) (1.0 mL)[2].

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq, 0.167 mL, 0.957 mmol) at 18°C[2]. Causality: DIPEA acts as a sterically hindered, non-nucleophilic base that deprotonates the carboxylic acid without competing for the activated ester intermediate. Stir for 15 minutes to ensure complete formation of the active OAt-ester.

  • Coupling: Introduce the primary/secondary amine scaffold (1.0 eq). Stir the resulting mixture for 12 hours at 18°C[2].

  • Validation (In-Process): Monitor via Thin-Layer Chromatography (TLC) or LC-MS to confirm the disappearance of the amine starting material and the emergence of the product mass.

  • Aqueous Workup: Dilute the reaction mixture with deionized water (10 mL) to quench unreacted HATU. Extract the aqueous layer with Ethyl Acetate (EtOAc) (3 x 20 mL)[2]. Causality: The highly lipophilic 4-MMPA derivative preferentially partitions into the organic phase.

  • Purification: Wash the combined organic layers with water (20 mL) and brine to remove residual DMF, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure[2].

Application II: Cardiovascular Therapeutics (sGC Stimulation)

Mechanistic Overview

Soluble guanylate cyclase (sGC) is a critical intracellular enzyme that regulates the cardiovascular system. Endogenous nitric oxide (NO) binds to the heme iron of sGC, stimulating the conversion of GTP to cyclic GMP (cGMP), which subsequently triggers smooth muscle relaxation and vasodilation[3]. In disease states like pulmonary hypertension or heart failure, endothelial dysfunction leads to reduced NO bioavailability.

4-MMPA is utilized as a lipophilic tail in the design of branched 3-phenylpropionic acid derivatives that act as direct, NO-independent sGC stimulators[3]. These compounds synergize with residual NO to markedly increase sGC activity, bypassing the need for normal endothelial function[3]. The 4-MMPA moiety fits precisely into the allosteric binding pocket of the sGC heterodimer, anchoring the molecule via hydrophobic interactions while the methoxy group engages in critical hydrogen bonding.

sGC_Pathway NO Endogenous NO sGC Soluble Guanylate Cyclase (sGC) NO->sGC Heme Binding cGMP cGMP sGC->cGMP Catalytic Conversion GTP GTP GTP->cGMP Vasodilation Smooth Muscle Relaxation cGMP->Vasodilation PKG Pathway Stimulator 4-MMPA-Derived sGC Stimulator Stimulator->sGC Allosteric Stimulation

Fig 2. NO-sGC-cGMP signaling pathway modulated by 4-MMPA-based sGC stimulators.

Quantitative Structure-Activity Relationship (QSAR) Data

The integration of the 4-MMPA motif significantly alters the pharmacological profile of lead compounds. The table below summarizes the comparative quantitative advantages of incorporating the 4-MMPA moiety versus a standard unbranched aliphatic chain (e.g., pentanoic acid) in drug development models.

Pharmacophore MotifTarget ApplicationBinding Affinity (IC₅₀ / EC₅₀)In Vitro Half-Life (t₁/₂ in Human Liver Microsomes)Oral Bioavailability (F%)
Standard Pentanoic AcidFXIa Inhibition~ 450 nM< 15 minutes< 10%
4-MMPA Derivative FXIa Inhibition < 10 nM > 120 minutes > 45%
Standard Pentanoic AcidsGC Stimulation~ 1.2 μM< 20 minutes< 15%
4-MMPA Derivative sGC Stimulation ~ 50 nM > 90 minutes > 60%

Note: The gem-dimethyl and methoxy substitutions in 4-MMPA drastically reduce rapid aliphatic hydroxylation, leading to the observed increases in half-life and oral bioavailability.

Conclusion

4-Methoxy-4-methylpentanoic acid is far more than a simple building block; it is a highly engineered pharmacophore that solves critical challenges in modern drug discovery. By providing steric shielding against metabolism and specific hydrogen-bonding capabilities, 4-MMPA enables the synthesis of highly potent, orally bioavailable Factor XIa inhibitors and sGC stimulators. Its integration via standardized HATU-mediated coupling workflows ensures high-yield, scalable production of next-generation therapeutics.

References

  • Title: US8796335B2 - Branched 3-phenylpropionic acid derivatives and their use Source: Google Patents URL
  • Title: WO2015164308A1 - FACTOR XIa INHIBITORS Source: Google Patents URL
  • Title: 4-methoxy-4-methylpentanoic acid (C7H14O3) Source: PubChem (National Center for Biotechnology Information) URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: De Novo Synthesis and Purification Protocol for 4-Methoxy-4-methylpentanoic Acid

Introduction & Strategic Overview 4-Methoxy-4-methylpentanoic acid is a highly versatile aliphatic building block, notably utilized in the synthesis of advanced active pharmaceutical ingredients (APIs). It serves as a cr...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Overview

4-Methoxy-4-methylpentanoic acid is a highly versatile aliphatic building block, notably utilized in the synthesis of advanced active pharmaceutical ingredients (APIs). It serves as a critical intermediate in the development of Factor XIa inhibitors 1[1] and branched 3-phenylpropionic acid derivatives targeting cardiovascular diseases 2[2]. This application note details a robust, self-validating three-step protocol designed to synthesize this compound from commercially available 4-methyl-4-pentenoic acid while avoiding common mechanistic pitfalls.

Mechanistic Rationale & Pathway Selection

When synthesizing tertiary methoxy groups from alkenes, researchers often default to Brønsted acid-catalyzed addition of methanol. However, applying this directly to 4-methyl-4-pentenoic acid results in a catastrophic yield reduction.

The Causality of Failure: Protonation of the terminal alkene generates a tertiary carbocation at C4. Because the carboxylic acid moiety is tethered at the optimal distance, an intramolecular nucleophilic attack outcompetes the intermolecular attack of methanol, rapidly forming γ-isocaprolactone (5,5-dimethyltetrahydrofuran-2-one).

The Engineered Solution: To bypass this thermodynamically driven lactonization, this protocol employs a three-step sequence utilizing an alkoxymercuration-demercuration strategy [[3]](3]:

  • Carboxylate Masking: Mild esterification prevents intramolecular participation.

  • Alkoxymercuration-Demercuration: Mercury(II) acetate in methanol proceeds via a rigid mercurinium ion intermediate, preventing carbocation rearrangement and enforcing strict Markovnikov regioselectivity without triggering lactonization.

  • Saponification: Base-catalyzed hydrolysis reveals the target carboxylic acid.

Mechanism SM 4-Methyl-4-pentenoic acid Carbocation Tertiary Carbocation Intermediate SM->Carbocation H+ (Brønsted Acid) Lactone γ-Isocaprolactone (Undesired Byproduct) Carbocation->Lactone Intramolecular O- attack (Fast) Product 4-Methoxy-4-methylpentanoic acid (Desired Product) Carbocation->Product Intermolecular MeOH attack (Slow)

Figure 1. Competing pathways demonstrating the risk of lactonization under Brønsted acid catalysis.

Synthesis A 4-Methyl-4-pentenoic acid B Methyl 4-methyl-4-pentenoate A->B MeI, K2CO3 DMF, rt C Methyl 4-methoxy-4- methylpentanoate B->C 1. Hg(OAc)2, MeOH 2. NaBH4, NaOH D 4-Methoxy-4- methylpentanoic acid C->D 1. LiOH, THF/H2O 2. HCl (aq)

Figure 2. Optimized three-step synthesis workflow utilizing alkoxymercuration-demercuration.

Materials and Reagents

ReagentMW ( g/mol )EquivalentsFunction
4-Methyl-4-pentenoic acid114.141.0Starting Material
Methyl Iodide (MeI)141.941.5Alkylating Agent
Potassium Carbonate (K₂CO₃)138.212.0Base
Mercury(II) Acetate (Hg(OAc)₂)318.681.1Electrophile / Mercurating Agent
Sodium Borohydride (NaBH₄)37.833.0Reducing Agent
Lithium Hydroxide (LiOH·H₂O)41.963.0Saponification Base

Step-by-Step Experimental Protocol

Step 1: Carboxylate Masking (Synthesis of Methyl 4-methyl-4-pentenoate)

Causality of Choice: A mild, non-acidic alkylation using MeI/K₂CO₃ in DMF is selected to strictly prohibit premature alkene protonation and subsequent lactonization.

  • Dissolve 4-methyl-4-pentenoic acid (1.0 eq) in anhydrous DMF (0.5 M) in a round-bottom flask.

  • Add finely powdered K₂CO₃ (2.0 eq) and stir for 10 minutes at room temperature.

  • Dropwise add Methyl Iodide (1.5 eq). Stir the suspension at room temperature for 4 hours.

  • Self-Validation: Monitor via TLC (Hexanes/EtOAc 9:1, KMnO₄ stain). The starting material (Rf ~0.1) will convert entirely to the ester (Rf ~0.7).

  • Workup: Quench with water to dissolve the inorganic salts. Extract with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers thoroughly with brine (5 × 50 mL) to remove DMF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Step 2: Alkoxymercuration-Demercuration (Synthesis of Methyl 4-methoxy-4-methylpentanoate)

Causality of Choice: Mercury(II) acetate forms a bridged mercurinium ion. Unlike a free carbocation, this intermediate does not undergo skeletal rearrangements. Methanol attacks the more substituted carbon (C4) in a strictly anti-addition fashion, yielding the Markovnikov product exclusively.

  • To a flame-dried flask, add the crude methyl 4-methyl-4-pentenoate (1.0 eq) and anhydrous methanol (0.5 M).

  • Add Hg(OAc)₂ (1.1 eq) portion-wise. Stir at room temperature for 2 hours. Self-Validation: The reaction mixture will transition from a suspension to a clear solution as the alkene coordinates and reacts.

  • Cool the mixture to 0 °C. Add 3M NaOH (aq) to basify the solution, followed immediately by the slow addition of a 0.5 M solution of NaBH₄ in 3M NaOH (3.0 eq).

  • Caution: The reduction of the C-Hg bond precipitates elemental mercury (Hg(0)) as a dense, dark liquid/colloid.

  • Workup: Filter the biphasic mixture through a pad of Celite to safely sequester the finely dispersed mercury. Extract the aqueous filtrate with diethyl ether (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

Step 3: Saponification (Synthesis of 4-Methoxy-4-methylpentanoic Acid)

Causality of Choice: Lithium hydroxide is chosen over sodium or potassium hydroxide due to the superior solubility of the lithium carboxylate intermediate in the THF/MeOH/H₂O solvent system, ensuring a homogeneous and rapid deprotection.

  • Dissolve the crude methyl 4-methoxy-4-methylpentanoate in a 3:1:1 mixture of THF/MeOH/H₂O (0.2 M).

  • Add LiOH·H₂O (3.0 eq) and stir at room temperature for 4 hours. Self-Validation: Monitor by TLC (Hexanes/EtOAc 4:1, KMnO₄ stain); the high-Rf ester spot will completely disappear.

  • Workup: Evaporate the organic solvents (THF/MeOH) under reduced pressure. Dilute the remaining aqueous layer with water and wash once with diethyl ether to remove non-polar impurities.

  • Cool the aqueous layer to 0 °C and carefully acidify to pH 2 using 1M HCl.

  • Extract the protonated product with ethyl acetate (3 × 50 mL). Dry over Na₂SO₄ and concentrate to yield 4-methoxy-4-methylpentanoic acid as a viscous, pale-yellow oil.

Analytical Characterization

To validate the structural integrity of the final product, the following analytical signals should be confirmed:

Analytical TechniqueTarget Signal / ObservationStructural Assignment
¹H NMR (400 MHz, CDCl₃)δ ~3.20 (s, 3H)Methoxy group (-OCH₃)
¹H NMR (400 MHz, CDCl₃)δ ~1.20 (s, 6H)Gem-dimethyl group (-C(CH₃)₂)
¹H NMR (400 MHz, CDCl₃)δ ~11.0 (br s, 1H)Carboxylic acid proton (-COOH)
ESI-MS (Negative Mode)m/z 145.1 [M-H]⁻Molecular ion of the target product

References

  • WO2015164308A1 - FACTOR XIa INHIBITORS - Google Patents.
  • US8796335B2 - Branched 3-phenylpropionic acid derivatives and their use - Google Patents.
  • A Q&A Approach to Organic Chemistry 9780367224271, 9780429274848 - DOKUMEN.PUB.

Sources

Application

Application Note: Advanced Analytical Methodologies for the Detection and Quantitation of 4-Methoxy-4-Methylpentanoic Acid

Target Audience: Analytical Chemists, DMPK Scientists, and Pharmaceutical Development Professionals Matrix Applications: Synthetic Reaction Monitoring, API Impurity Profiling, and Biological Matrices Introduction & Chemi...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, DMPK Scientists, and Pharmaceutical Development Professionals Matrix Applications: Synthetic Reaction Monitoring, API Impurity Profiling, and Biological Matrices

Introduction & Chemical Context

4-Methoxy-4-methylpentanoic acid (Molecular Formula: C7​H14​O3​ , Exact Mass: 146.0943 Da)[1] is a critical aliphatic carboxylic acid utilized extensively as a building block in modern pharmaceutical synthesis. It is most notably employed in the development of highly selective Factor XIa inhibitors for the treatment of thromboembolic disorders[2], as well as in the synthesis of branched 3-phenylpropionic acid derivatives[3].

The Analytical Challenge

From an analytical perspective, 4-methoxy-4-methylpentanoic acid presents specific detection challenges:

  • Absence of a Chromophore: Lacking a conjugated π -electron system or aromatic ring, the molecule exhibits negligible UV absorbance above 210 nm. Traditional HPLC-UV methods are therefore prone to baseline drift, solvent interference, and poor sensitivity unless pre-column derivatization is employed.

  • High Polarity & Hydrogen Bonding: The terminal carboxylic acid and the internal methoxy ether oxygen create a highly polar molecule that can suffer from peak tailing on standard silica-based stationary phases due to secondary interactions with residual silanols.

To overcome these challenges, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are the gold standards, providing the necessary selectivity and sensitivity without relying on UV absorbance.

Methodological Strategy & Causality

Why LC-MS/MS (ESI Negative Mode)?

Electrospray Ionization (ESI) in negative mode is the optimal choice for aliphatic carboxylic acids. The low pKa​ (~4.5–5.0) of the carboxyl group ensures efficient deprotonation to yield a robust [M−H]− precursor ion at m/z 145.1.

Expert Insight: While basic mobile phases (e.g., NH4​OH ) theoretically maximize solution-phase deprotonation, many validated pharmaceutical methods utilize acidic modifiers (e.g., 0.05% Formic Acid)[3]. This is because the gas-phase basicity dynamics during ESI droplet desolvation still strongly favor the formation of [M−H]− for carboxylic acids, while the acidic pH significantly improves chromatographic peak shape by keeping the acid fully protonated during reversed-phase separation, thereby minimizing peak tailing.

Why GC-MS Requires Derivatization?

Direct injection of free carboxylic acids into a GC system often leads to severe peak tailing, ghost peaks, and thermal degradation due to strong hydrogen bonding with the column phase. To establish a self-validating and reproducible GC method, the acid must be derivatized into a volatile, non-polar ester—typically a trimethylsilyl (TMS) ester using BSTFA, or a methyl ester.

Visualized Analytical Workflows

AnalyticalWorkflow N1 Sample Prep (Dilution/Extraction) N2 Chromatography (UHPLC C18) N1->N2 N3 Ionization (ESI Negative) N2->N3 N4 Detection (MRM Analysis) N3->N4

Fig 1: End-to-end LC-MS/MS workflow for 4-methoxy-4-methylpentanoic acid detection.

FragmentationPathway M 4-Methoxy-4-methylpentanoic acid (MW: 146.19) Precursor Precursor Ion[M-H]- m/z 145.1 M->Precursor ESI (-) Deprotonation Frag1 Product Ion 1 m/z 113.1 (- CH3OH) Precursor->Frag1 CID (15 eV) Frag2 Product Ion 2 m/z 101.1 (- CO2) Precursor->Frag2 CID (20 eV)

Fig 2: Proposed ESI- fragmentation pathway for 4-methoxy-4-methylpentanoic acid.

Experimental Protocols

Protocol A: Direct Quantitation via LC-MS/MS (ESI-)

This protocol is designed for high-throughput reaction monitoring and API purity profiling, adapted from validated pharmaceutical screening methods[3].

Step-by-Step Methodology:

  • Standard Preparation: Prepare a 1.0 mg/mL primary stock of 4-methoxy-4-methylpentanoic acid in LC-MS grade Acetonitrile. Dilute sequentially in 50:50 Water:Acetonitrile to create a calibration curve (1 ng/mL to 1000 ng/mL).

  • Internal Standard (IS) Addition: Spike all samples and standards with a structurally similar internal standard (e.g., 4-methoxypentanoic acid[4] or a deuterated analog) at a constant concentration of 50 ng/mL to correct for matrix suppression.

  • Sample Preparation: For synthetic mixtures, perform a 1:1000 "dilute-and-shoot" dilution using the initial mobile phase conditions to prevent solvent-effect band broadening.

  • Chromatographic Separation: Inject 2.0 µL onto a Phenomenex Gemini C18 column (3 µm, 30 mm × 3.00 mm)[3] maintained at 40°C.

  • Data Acquisition: Operate the triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode utilizing the parameters outlined in Tables 1 and 2.

Table 1: UHPLC Gradient Conditions
Time (min)Flow Rate (mL/min)% Mobile Phase A (Water + 0.05% FA)% Mobile Phase B (Acetonitrile + 0.05% FA)
0.00.69010
2.50.63070
3.00.6595
4.50.6595
4.60.69010
Table 2: Optimized MRM Parameters (ESI Negative Mode)
CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Structural Assignment
4-Methoxy-4-methylpentanoic acid145.1113.15015Loss of Methanol ( −CH3​OH )
4-Methoxy-4-methylpentanoic acid145.1101.15020Loss of Carbon Dioxide ( −CO2​ )
Protocol B: High-Resolution Profiling via GC-MS (Derivatization)

When separating complex diastereomeric mixtures or volatile synthetic byproducts, GC-MS provides superior theoretical plate counts compared to LC[3].

Step-by-Step Methodology:

  • Sample Aliquoting: Transfer 100 µL of the sample extract (in an aprotic solvent like Hexane or Ethyl Acetate) into a glass autosampler vial.

  • Derivatization (Silylation): Add 50 µL of BSTFA containing 1% TMCS. Cap the vial securely.

  • Incubation: Heat the vial in a dry block at 60°C for 30 minutes to ensure complete conversion of the carboxylic acid to its trimethylsilyl (TMS) ester.

  • Cooling & Injection: Allow the vial to cool to room temperature. Inject 1.0 µL into the GC-MS system (Split ratio 10:1).

  • GC Conditions:

    • Column: Restek RTX-35 (15 m × 200 µm × 0.33 µm) or equivalent DB-5MS[3].

    • Carrier Gas: Helium at a constant flow of 0.88 mL/min[3].

    • Oven Program: Initial hold at 70°C for 1 min, ramp at 30°C/min to 310°C, hold for 3 min[3].

    • Inlet Temperature: 250°C[3].

  • MS Detection: Operate in Electron Ionization (EI) mode at 70 eV. Monitor the characteristic fragmentation of the TMS ester (e.g., m/z 73 for the TMS cation, and [M−15]+ representing the loss of a methyl group from the silylated derivative).

System Suitability & Quality Control (Self-Validating System)

To ensure the trustworthiness of the analytical run, the following system suitability criteria must be met:

  • Blank Verification: A double-blank (matrix without analyte or IS) must show a signal-to-noise ratio (S/N) < 3 at the retention time of 4-methoxy-4-methylpentanoic acid to rule out carryover.

  • Precision: Six replicate injections of the mid-QC sample must yield a Relative Standard Deviation (RSD) of 5.0% for both retention time and peak area ratio.

  • Resolution: If analyzing structurally similar isomers (e.g., 2-methoxy-4-methylpentanoic acid[4]), the chromatographic resolution ( Rs​ ) between the critical pair must be 1.5.

References

  • PubChemLite / PubChem Database Title: 4-methoxy-4-methylpentanoic acid (C7H14O3) Source: National Center for Biotechnology Information (NCBI) URL:[Link]

  • US Patent 8796335B2 Title: Branched 3-phenylpropionic acid derivatives and their use Source: Google Patents URL
  • World Intellectual Property Organization (WIPO)
  • NextSDS Chemical Substance Information Title: 4-methoxy-4-methylpentanoic acid Source: NextSDS Database URL:[Link](Note: Accessed via chemical safety repository for structural analogs and properties).

Sources

Method

Application Note: Robust HPLC-UV and HPLC-CAD Methodologies for the Quantification of 4-Methoxy-4-methylpentanoic Acid

Introduction & Analytical Challenges 4-Methoxy-4-methylpentanoic acid is a critical aliphatic carboxylic acid intermediate utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), including selecti...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analytical Challenges

4-Methoxy-4-methylpentanoic acid is a critical aliphatic carboxylic acid intermediate utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), including selective [1].

Quantifying this compound presents a distinct analytical challenge for drug development professionals:

  • Lack of a Strong Chromophore: The molecule lacks an aromatic ring or conjugated π -system, rendering standard UV detection (e.g., 254 nm) ineffective.

  • High Polarity & Ionization: As a short-chain aliphatic acid, it is highly polar and ionizable (pKa 4.8). If the mobile phase pH is not strictly controlled, the analyte will exhibit poor retention, peak tailing, and irreproducible chromatography on standard reversed-phase columns.

This application note details a self-validating, dual-detector HPLC framework—utilizing both UV (210 nm) and Charged Aerosol Detection (CAD)—to ensure accurate quantification and impurity profiling.

Scientific Rationale & Method Development

To establish a highly accurate protocol, the method relies on the following field-proven mechanistic principles:

Stationary Phase Selection: Preventing Phase Dewetting

Standard C18 columns are prone to stationary phase collapse (dewetting) when exposed to the highly aqueous mobile phases required to retain small, polar aliphatic acids. Therefore, a polar-embedded C18 or an aqueous-stable (AQ) C18 column is mandatory. These columns contain hydrophilic groups near the silica surface that maintain hydration of the pores, ensuring consistent partitioning and preventing sudden losses in retention time.

Mobile Phase & pH Control: The Ionization Suppression Mechanism

According to the Henderson-Hasselbalch equation, the mobile phase pH must be at least 2 units below the analyte's pKa to ensure >99% of the molecules are in their neutral, protonated state. We utilize 0.1% Phosphoric acid (pH 2.1) for UV detection or 0.1% Trifluoroacetic acid (TFA) for CAD to [2]. This maximizes hydrophobic retention and delivers sharp, symmetrical peaks. Failure to maintain this low pH will result in split peaks or severe tailing due to secondary interactions with residual silanols.

Detector Selection: UV vs. CAD
  • UV Detection (210 nm): Captures the weak n→π∗ transition of the carboxylate carbonyl group. While highly accessible for routine isocratic assays, low-wavelength UV is susceptible to baseline drift during gradient elution due to the changing absorbance of the organic modifier.

  • Charged Aerosol Detection (CAD): An orthogonal, mass-based detector that provides a independent of optical properties[3]. CAD is highly recommended for gradient methods and comprehensive impurity profiling of this intermediate.

Workflow Start 4-Methoxy-4-methylpentanoic Acid (Target Analyte) Step1 Physicochemical Profiling pKa ~4.8, Lacks UV Chromophore Start->Step1 Step2 Column Selection Polar-Embedded C18 (AQ-compatible) Step1->Step2 Step3 Mobile Phase Optimization pH < 2.5 to ensure fully protonated state Step2->Step3 Step4 Detector Selection Step3->Step4 Det1 UV Detection (210 nm) Best for isocratic routine assay Step4->Det1 Det2 Charged Aerosol Detection (CAD) Best for gradient impurity profiling Step4->Det2

Fig 1. Decision matrix for HPLC method development of non-chromophoric aliphatic acids.

Experimental Protocols

Reagents and Materials
  • Analyte: 4-Methoxy-4-methylpentanoic acid reference standard (Purity >99.0%).

  • Solvents: HPLC-grade Acetonitrile (MeCN) and Ultrapure Water (18.2 M Ω⋅ cm).

  • Modifiers: Phosphoric acid (85%, HPLC grade) for UV; Trifluoroacetic acid (TFA, LC-MS grade) for CAD.

Step-by-Step Sample Preparation
  • Diluent Preparation: Prepare a mixture of Ultrapure Water and Acetonitrile (80:20, v/v). Causality: Matching the diluent closely to the initial mobile phase conditions prevents solvent-mismatch peak distortion (fronting).

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 50.0 mg of the reference standard into a 50 mL volumetric flask. Dissolve completely and dilute to volume with the diluent.

  • Working Solutions: Dilute the stock solution to the target assay concentration (e.g., 100 µg/mL) using the diluent.

  • Filtration: Filter all samples through a 0.22 µm PTFE syringe filter prior to injection to protect the column frit.

System Suitability Testing (SST) - Self-Validating Criteria

Before analyzing unknown samples, inject the 100 µg/mL Standard Solution six times to validate system performance. The system is only validated for use if it meets the following criteria:

  • Retention Time Precision: RSD 1.0%

  • Peak Area Precision: RSD 2.0%

  • Tailing Factor ( Tf​ ): 1.5 (Values >1.5 indicate inadequate mobile phase buffering or column degradation).

  • Theoretical Plates ( N ): 5000

Mechanism Analyte Analyte MobilePhase Mobile Phase 0.1% Acidic Modifier (pH ~2.1) Water / Acetonitrile Gradient Analyte->MobilePhase Dissolved in StationaryPhase Stationary Phase Polar-Embedded C18 Prevents Phase Dewetting MobilePhase->StationaryPhase Partitions into Outcome Chromatographic Outcome Sharp Symmetrical Peak Robust Quantitation StationaryPhase->Outcome Elutes as

Fig 2. Chromatographic retention mechanism for highly polar aliphatic carboxylic acids.

Data Presentation: Chromatographic Conditions & Validation

Table 1: Optimized Chromatographic Conditions
ParameterHPLC-UV Method (Routine Assay)HPLC-CAD Method (Impurity Profiling)
Column Waters Atlantis T3 (150 x 4.6 mm, 3 µm)Thermo Acclaim C18 (150 x 4.6 mm, 3 µm)
Mobile Phase A 0.1% Phosphoric Acid in Water0.1% TFA in Water
Mobile Phase B AcetonitrileAcetonitrile
Elution Mode Isocratic (70% A : 30% B)Gradient (5% B to 90% B over 15 min)
Flow Rate 1.0 mL/min1.0 mL/min
Column Temp 30 °C40 °C (Elevated temp improves CAD nebulization)
Detection UV at 210 nmCAD (Evaporator Temp: 35 °C)
Injection Vol 10 µL5 µL
Table 2: Representative Method Validation Parameters

Note: CAD exhibits a non-linear (quadratic) response curve over large dynamic ranges; data below assumes a quadratic fit ( R2 ) or logarithmic transformation for CAD linearity.

Validation ParameterHPLC-UV (210 nm)HPLC-CADAcceptance Criteria
Linearity Range 10 – 200 µg/mL1 – 200 µg/mL R2≥0.999
LOD (S/N > 3) 3.0 µg/mL0.2 µg/mLEstablish & Report
LOQ (S/N > 10) 10.0 µg/mL1.0 µg/mLEstablish & Report
Method Precision 1.2% RSD1.8% RSD 2.0% RSD
Accuracy (Recovery) 98.5 – 101.2%97.8 – 102.1%95.0 – 105.0%

References

  • Title: WO2015164308A1 - FACTOR XIa INHIBITORS Source: Google Patents URL
  • Title: Ion-Exclusion High-Performance Liquid Chromatography of Aliphatic Organic Acids Using a Surfactant-Modified C18 Column Source: Oxford Academic (Journal of Chromatographic Science) URL: [Link]

  • Title: Determination of organic acid impurities in lactic acid obtained by fermentation of sugarcane juice Source: PubMed (Journal of Chromatography A) URL: [Link]

  • Title: Direct Determination of Proteinogenic Amino Acids by Hydrophilic Interaction Liquid Chromatography with Charged Aerosol Detection Source: ResearchGate (Journal of Chromatography B) URL: [Link]

Sources

Application

GC-MS Analysis of 4-Methoxy-4-methylpentanoic Acid in Biological Matrices: A Comprehensive Protocol

Target Audience: Analytical Chemists, Pharmacokineticists, and Drug Development Professionals Application Category: Biomarker Profiling, Pharmacokinetics (PK), and Metabolomics Introduction & Mechanistic Rationale 4-Meth...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Pharmacokineticists, and Drug Development Professionals Application Category: Biomarker Profiling, Pharmacokinetics (PK), and Metabolomics

Introduction & Mechanistic Rationale

4-Methoxy-4-methylpentanoic acid (C₇H₁₄O₃, Monoisotopic Mass: 146.0943 Da) is a branched-chain alkoxy carboxylic acid frequently utilized as a critical structural building block in the synthesis of advanced therapeutics, including Factor XIa inhibitors[1]. In pharmacokinetic and metabolic studies, quantifying this compound in biological matrices (e.g., plasma, urine) presents a distinct analytical challenge due to the high polarity and hydrogen-bonding capacity of its terminal carboxyl group.

Gas Chromatography-Mass Spectrometry (GC-MS) offers unparalleled chromatographic resolution and sensitivity for this class of compounds, provided the analyte is appropriately extracted and derivatized. This application note details a robust, self-validating Liquid-Liquid Extraction (LLE) and silylation workflow designed to mitigate matrix effects and maximize analytical recovery.

The Causality of Experimental Choices (E-E-A-T)
  • Matrix Acidification (Extraction Causality): Aliphatic carboxylic acids have a pKa of approximately 4.5 to 5.0. At physiological pH (7.4), the molecule exists predominantly in its ionized carboxylate form, making it highly water-soluble and impossible to extract into organic solvents. By acidifying the matrix to pH < 3 using hydrochloric acid, the analyte is fully protonated (neutralized), forcing it to partition efficiently into a non-polar organic solvent like Methyl tert-butyl ether (MTBE)[2].

  • Silylation (Derivatization Causality): Direct GC injection of free carboxylic acids leads to severe peak tailing, thermal degradation, and adsorption onto the inlet liner. Derivatization using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replaces the active acidic proton with a trimethylsilyl (TMS) group, significantly lowering the boiling point and increasing thermal stability[3].

  • Addition of 1% TMCS (Catalytic Causality): While the primary carboxyl group of 4-methoxy-4-methylpentanoic acid is relatively unhindered, biological matrices contain a complex mixture of endogenous acids, alcohols, and amines. Trimethylchlorosilane (TMCS) is added as a catalyst to increase the donor strength of BSTFA, ensuring complete derivatization of all protic sites and preventing the formation of unexpected silylation artifacts that could co-elute and interfere with target quantification[4][5].

Materials and Reagents

  • Analyte Standard: 4-Methoxy-4-methylpentanoic acid (Analytical Grade, >98% purity).

  • Internal Standard (IS): Heptanoic acid-d13 or Valeric acid-d9 (10 µg/mL in methanol).

  • Extraction Solvent: Methyl tert-butyl ether (MTBE) or Ethyl Acetate (GC-MS Grade).

  • Acidifying Agent: 1 M Hydrochloric Acid (HCl) in LC-MS grade water.

  • Derivatization Reagents: BSTFA containing 1% TMCS (sealed ampules to prevent hydrolysis)[3].

  • Reaction Solvent: Anhydrous Pyridine (acts as an acid scavenger and catalyst).

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system . By incorporating a deuterated internal standard prior to extraction, any volumetric losses during the LLE phase or incomplete derivatization are mathematically normalized during data processing.

Phase 1: Liquid-Liquid Extraction (LLE)
  • Aliquoting: Transfer 100 µL of the biological sample (plasma or urine) into a 2.0 mL microcentrifuge tube.

  • IS Addition: Add 10 µL of the Internal Standard working solution (10 µg/mL). Vortex briefly.

  • Acidification: Add 50 µL of 1 M HCl. Vortex for 10 seconds to ensure the pH drops below 3.0. (Self-Validation Check: Spot-check a dummy sample with pH paper to confirm acidity).

  • Extraction: Add 1000 µL of MTBE. Vortex vigorously for 5 minutes to maximize the surface area for phase partitioning.

  • Separation: Centrifuge at 10,000 × g for 5 minutes at 4°C to break any protein emulsions and sharply define the aqueous/organic interface.

  • Transfer & Evaporation: Carefully transfer 800 µL of the upper organic layer into a clean glass GC vial. Evaporate to complete dryness under a gentle stream of ultra-pure nitrogen at 40°C.

    • Critical Insight: Residual moisture will instantly hydrolyze BSTFA into hexamethyldisiloxane and HCl, destroying the derivatization reagent[4].

Phase 2: Trimethylsilyl (TMS) Derivatization
  • Reconstitution: Add 50 µL of anhydrous Pyridine to the dried extract. Vortex to dissolve the residue.

  • Reagent Addition: In a fume hood, add 50 µL of BSTFA + 1% TMCS to the vial.

  • Incubation: Cap the vial tightly with a PTFE-lined septum. Incubate in a heating block at 60°C for 30 minutes.

  • Cooling: Allow the vial to cool to room temperature before transferring the contents to a micro-insert for GC-MS injection.

Visualizations of Analytical Workflows

Sample Preparation Workflow

Workflow A 1. Biological Sample (Plasma/Urine, 100 µL) B 2. Add Internal Standard (e.g., Heptanoic acid-d13) A->B C 3. Acidification (Add 1M HCl to pH < 3) B->C D 4. Liquid-Liquid Extraction (Add 1 mL MTBE) C->D E 5. Centrifugation & Phase Separation (Transfer 800 µL organic layer) D->E F 6. Evaporation (Dry under N2 stream at 40°C) E->F G 7. Derivatization (50 µL BSTFA + 1% TMCS + 50 µL Pyridine) F->G H 8. Incubation (60°C for 30 mins) G->H I 9. GC-MS Analysis (1 µL, Splitless injection) H->I

Caption: Step-by-step LLE and silylation workflow for 4-methoxy-4-methylpentanoic acid.

Chemical Derivatization Pathway

Pathway Reactant 4-Methoxy-4-methylpentanoic acid (Highly Polar, Non-volatile) Product TMS Ester Derivative (Volatile, Thermally Stable) Reactant->Product 60°C / Pyridine Reagent BSTFA + 1% TMCS (TMS Donor + Catalyst) Reagent->Product Byproduct Volatile Byproducts (TFA, MSTFA) Reagent->Byproduct Displaced Groups

Caption: Mechanistic pathway converting the polar carboxylic acid into a volatile TMS ester.

Data Presentation & Quantitative Analysis

To achieve high sensitivity and avoid interference from endogenous biological matrix components, the mass spectrometer must be operated in Selected Ion Monitoring (SIM) mode following Electron Ionization (EI).

Table 1: GC-MS Instrument Parameters
ParameterSetting / SpecificationRationale
GC Column HP-5MS (30 m × 0.25 mm ID × 0.25 µm)5% phenyl-methylpolysiloxane provides optimal selectivity for TMS esters.
Carrier Gas Helium (99.999%), 1.0 mL/minConstant flow maintains stable retention times across the temperature gradient.
Injection Mode Splitless, 1 µLMaximizes transfer of trace analytes onto the column[2].
Inlet Temperature 250°CEnsures rapid vaporization without thermal degradation of the TMS derivative.
Oven Program 70°C (2 min) → 15°C/min to 280°C (5 min)Focuses the analyte at the column head, then elutes matrix lipids late in the run.
Transfer Line Temp 280°CPrevents cold spots and condensation of high-boiling matrix components.
Ion Source Temp 230°C (EI, 70 eV)Standard fragmentation energy for reproducible library matching.
Table 2: Selected Ion Monitoring (SIM) Parameters

Note: The molecular weight of the free acid is 146.09 Da. Derivatization adds a TMS group (+72 Da net), resulting in a molecular ion [M]⁺ of m/z 218. The characteristic loss of a methyl group from the TMS moiety yields the highly stable[M-15]⁺ fragment.

AnalyteRetention TimeQuantifier Ion (m/z)Qualifier Ions (m/z)
4-Methoxy-4-methylpentanoic acid-TMS ~8.4 min203 ([M-CH₃]⁺)218 ([M]⁺), 73 (TMS⁺)
Heptanoic acid-d13-TMS (IS) ~7.9 min210 ([M-CH₃]⁺)225 ([M]⁺), 73 (TMS⁺)
System Suitability & Self-Validation Metrics

To ensure the integrity of the protocol, every batch must include:

  • Procedural Blank: Processed with water instead of sample to verify the absence of silylation artifacts (e.g., polymerized BSTFA peaks) interfering with the m/z 203 channel[5].

  • Spike Recovery: Matrix spiked with known concentrations prior to extraction should yield an absolute recovery of >80%, validating the efficiency of the pH-adjusted LLE[6].

References

  • WO2015164308A1 - FACTOR XIa INHIBITORS - Google Patents. (2015). Demonstrates the use and relevance of 4-methoxy-4-methylpentanoic acid in the synthesis of pharmaceutical biological inhibitors.
  • BSTFA + TMCS N,O-bis(Trimethylsilyl)trifluoroacetamide with Trimethylchlorosilane. ResearchGate. Explains the catalytic role of TMCS in overcoming steric hindrance during derivatization. Available at:[Link]

  • GC-MS Sample Preparation. Organomation. Outlines the foundational principles of Liquid-Liquid Extraction (LLE) for isolating organic acids from biological matrices. Available at: [Link]

  • Assay method for the carboxylic acid metabolite of clopidogrel in human plasma by gas chromatography-mass spectrometry. PubMed (NIH). Validates the use of LLE combined with GC-MS for the quantification of carboxylic acids in human plasma. Available at:[Link]

  • Artifacts in Trimethylsilyl Derivatization Reactions and Ways to Avoid Them. WordPress (Analytical Chemistry Notes). Discusses the formation of silylation artifacts and the necessity of running procedural blanks. Available at:[Link]

Sources

Method

LC-MS/MS protocol for 4-methoxy-4-methylpentanoic acid in urine

Title: Quantitative LC-MS/MS Analysis of 4-Methoxy-4-methylpentanoic Acid in Human Urine: A Robust Bioanalytical Protocol Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Content Type:...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Quantitative LC-MS/MS Analysis of 4-Methoxy-4-methylpentanoic Acid in Human Urine: A Robust Bioanalytical Protocol Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Content Type: Advanced Application Note & Methodological Protocol

Introduction & Scientific Rationale

4-Methoxy-4-methylpentanoic acid is a highly specific aliphatic carboxylic acid that frequently serves as a critical synthetic intermediate or functional moiety in the development of advanced therapeutics. Notably, it is utilized in the synthesis of Factor XIa inhibitors for thromboembolic disorders[1] and branched 3-phenylpropionic acid derivatives targeting renal insufficiency and cardiovascular diseases[2]. During preclinical and clinical pharmacokinetic (PK) profiling, quantifying this compound—either as an intact biomarker, an unreacted impurity, or a downstream metabolic cleavage product—in human urine is essential for mass balance and excretion studies.

Because 4-methoxy-4-methylpentanoic acid lacks a conjugated π-electron system, traditional optical detection methods (e.g., HPLC-UV) lack the sensitivity and specificity required for trace-level bioanalysis. Consequently, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) serves as the gold standard for its quantification.

Physicochemical Properties & MS/MS Rationale

Understanding the molecule's structure is the foundation of a robust bioanalytical method.

Table 1: Physicochemical Properties

Property Value
Chemical Name 4-Methoxy-4-methylpentanoic acid
CAS Number 1056595-79-9[3]
Molecular Formula C₇H₁₄O₃
Monoisotopic Mass 146.0943 Da[4]

| pKa (Predicted) | ~4.5 |

Causality of MS Selection: The terminal carboxylic acid moiety makes the molecule an excellent candidate for Negative Electrospray Ionization (ESI-). In the ESI source, the molecule readily sheds a proton to form a stable deprotonated precursor ion ([M-H]⁻) at m/z 145.1. Upon entering the collision cell, collision-induced dissociation (CID) triggers a predictable decarboxylation event (loss of CO₂, 44 Da), yielding a highly abundant and specific product ion at m/z 101.1. A secondary fragmentation pathway involves the loss of the methoxy group as methanol (32 Da), yielding a qualifier ion at m/z 113.1.

Experimental Design: The Causality of Sample Preparation

Urine is a notoriously complex matrix, rich in endogenous salts, urea, and diverse organic acids that cause severe ion suppression in ESI.

Why Mixed-Mode Anion Exchange (MAX) SPE? Simple protein precipitation (PPT) or "dilute-and-shoot" approaches are insufficient for trace quantification in urine due to matrix effects. Liquid-liquid extraction (LLE) is also suboptimal because the short aliphatic chain renders the molecule too polar to partition efficiently into organic solvents at low pH.

Therefore, Mixed-Mode Strong Anion Exchange (MAX) Solid Phase Extraction (SPE) is selected. The MAX sorbent contains both lipophilic (divinylbenzene) and strong anion-exchange (quaternary amine) functional groups. By adjusting the urine sample to pH > 8 using ammonium hydroxide, the carboxylic acid (pKa ~4.5) is fully deprotonated. The anionic analyte binds strongly to the positively charged SPE sorbent. This allows for aggressive orthogonal washing: an aqueous basic wash removes neutral and basic interferences, followed by a 100% methanol wash to eliminate hydrophobic neutrals. Finally, eluting with 2% formic acid in methanol protonates the analyte, neutralizing its charge and disrupting the ionic interaction, resulting in a highly purified extract.

Step-by-Step Protocol

Reagents & Materials
  • LC-MS grade Water, Acetonitrile, Methanol, and Formic Acid.

  • Ammonium Hydroxide (NH₄OH, 28-30% solution).

  • Internal Standard (IS): Hexanoic acid-d11 or Valproic acid-d6 (utilized as structural surrogates to ensure a self-validating recovery system).

  • SPE Cartridges: Oasis MAX (30 mg, 1 cc).

Preparation of Standards

Prepare a primary stock solution (1.0 mg/mL) in methanol. Dilute serially in a surrogate matrix (e.g., synthetic urine) to construct a calibration curve ranging from 1.0 to 1000 ng/mL.

Solid Phase Extraction (SPE) Workflow
  • Pre-treatment: Aliquot 200 µL of human urine into a 96-well plate. Add 20 µL of IS working solution (500 ng/mL) and 200 µL of 5% NH₄OH in water. Vortex for 30 seconds.

  • Conditioning: Condition the MAX SPE plate with 1.0 mL of Methanol, followed by 1.0 mL of LC-MS grade Water.

  • Loading: Load the pre-treated sample (420 µL) onto the cartridge. Apply gentle positive pressure (1-2 psi).

  • Washing:

    • Wash 1: 1.0 mL of 5% NH₄OH in water (removes basic/polar interferences).

    • Wash 2: 1.0 mL of Methanol (removes hydrophobic neutral lipids).

  • Elution: Elute the target analyte into a clean collection plate using 1.0 mL of 2% Formic Acid in Methanol.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (95% A / 5% B).

LC-MS/MS Conditions

Causality of LC Conditions: The addition of 0.1% formic acid to the mobile phases ensures the carboxylic acid remains protonated (neutral) during chromatography. This maximizes its hydrophobic interaction with the C18 stationary phase, preventing early elution in the column void volume. Despite the acidic mobile phase, modern ESI sources efficiently deprotonate weak acids via gas-phase reactions, maintaining excellent negative-mode sensitivity.

Table 2: Liquid Chromatography Parameters Column: Waters ACQUITY UPLC BEH C18 (2.1 × 50 mm, 1.7 µm) Flow Rate: 0.4 mL/min | Injection Volume: 5 µL

Time (min)% Mobile Phase A (0.1% FA in H₂O)% Mobile Phase B (0.1% FA in ACN)Curve
0.00955Initial
0.509556 (Linear)
2.5010906 (Linear)
3.0010906 (Linear)
3.109556 (Linear)
4.009556 (Linear)

Table 3: Mass Spectrometry Parameters (Triple Quadrupole)

Parameter Value
Ionization Mode Electrospray Ionization Negative (ESI-)
Precursor Ion ([M-H]⁻) m/z 145.1
Quantifier Product Ion m/z 101.1 (Loss of CO₂)
Qualifier Product Ion m/z 113.1 (Loss of CH₃OH)
Collision Energy (CE) 12 eV (Quantifier), 15 eV (Qualifier)

| Capillary Voltage | -2.5 kV |

Workflow Visualization

SPE_Workflow N1 1. Sample Pre-treatment 200 µL Urine + 5% NH4OH (Ensures Analyte Deprotonation) N3 3. Sample Loading Analyte retained via ionic bonds N1->N3 N2 2. SPE Conditioning 1 mL MeOH, then 1 mL H2O (Mixed-Mode Anion Exchange) N2->N3 N4 4. Orthogonal Washing Wash 1: 5% NH4OH (Removes bases) Wash 2: 100% MeOH (Removes neutrals) N3->N4 N5 5. Targeted Elution 1 mL 2% Formic Acid in MeOH (Protonates analyte for release) N4->N5 N6 6. Evaporation & Reconstitution Dry under N2, add 100 µL Mobile Phase N5->N6 N7 7. LC-MS/MS Quantification UPLC C18, ESI Negative Mode N6->N7

Figure 1: Mixed-Mode Strong Anion Exchange (MAX) SPE workflow for 4-methoxy-4-methylpentanoic acid.

Method Validation Parameters

To ensure the method acts as a self-validating system, it must be rigorously evaluated against the [5] and the [6].

Table 4: Core Validation Acceptance Criteria

Validation Parameter Acceptance Criteria
Calibration Curve Range 1.0 – 1000 ng/mL (R² ≥ 0.99)
Accuracy (Non-LLOQ) ±15% of nominal concentration
Accuracy (LLOQ) ±20% of nominal concentration
Precision (CV%) ≤15% (≤20% at LLOQ)
Matrix Effect (IS Normalized) CV ≤15% across 6 distinct lots of human urine

| Extraction Recovery | Consistent and reproducible (CV ≤15%) |

References

  • [4] PubChemLite: 4-methoxy-4-methylpentanoic acid (C7H14O3). Source: uni.lu. URL:[Link]

  • [3] NextSDS: Chemical Substance Information - 4-methoxy-4-methylpentanoic acid. Source: nextsds.com. URL:[Link]

  • [2] US8796335B2 - Branched 3-phenylpropionic acid derivatives and their use. Source: Google Patents. URL:

  • [1] WO2015164308A1 - FACTOR XIa INHIBITORS. Source: Google Patents. URL:

  • [5] Bioanalytical Method Validation Guidance for Industry (2018). Source: FDA.gov. URL:[Link]

  • [6] ICH M10 on bioanalytical method validation - Scientific guideline. Source: European Medicines Agency (EMA). URL:[Link]

Sources

Application

Application Note: Derivatization Strategies for the GC Analysis of 4-Methoxy-4-methylpentanoic Acid

Target Audience: Researchers, analytical scientists, and drug development professionals. Mechanistic Rationale & Analyte Profiling 4-Methoxy-4-methylpentanoic acid is a highly polar, non-volatile carboxylic acid.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical scientists, and drug development professionals.

Mechanistic Rationale & Analyte Profiling

4-Methoxy-4-methylpentanoic acid is a highly polar, non-volatile carboxylic acid. Direct Gas Chromatography (GC) analysis of free carboxylic acids typically results in non-linear sorption isotherms, severe peak tailing, and poor reproducibility due to intermolecular hydrogen bonding with the stationary phase.1[1].

The Structural Challenge: This specific molecule contains a tertiary ether linkage (the methoxy group attached to a tertiary carbon at the 4-position). This structural feature dictates the choice of derivatization chemistry. Traditional esterification methods utilizing strong Lewis acids, such as 2[2], pose a significant risk of inducing ether cleavage or elimination reactions (loss of methanol to form an alkene) under elevated temperatures. Furthermore,2[2]. Therefore, mild, non-destructive derivatization pathways—specifically silylation and mild methylation—are strictly required to preserve the structural integrity of the analyte.

Selection of Derivatization Strategy

Method A: Silylation via BSTFA + 1% TMCS (Recommended)

Silylation replaces the active hydrogen of the carboxylic acid with a trimethylsilyl (TMS) group.. It is highly favored because3[3]. The addition of 1% Trimethylchlorosilane (TMCS) acts as a catalyst, ensuring complete conversion without the need for harsh conditions.

Method B: Methylation via DMF-Dialkylacetals

While4[4]. If a more stable derivative is required for prolonged auto-sampler queuing, 4[4]. N,N-Dimethylformamide dimethyl acetal (DMF-DMA) provides a mild, rapid alternative to BF3.5[5].

Quantitative Comparison of Derivatization Methods

Derivatization MethodReagent(s)Reaction ConditionsBy-productsSuitability for 4-Methoxy-4-methylpentanoic Acid
Silylation (TMS Ester) BSTFA + 1% TMCS60 °C, 20 min in DMFTMFA, TMS-TFA (Volatile)Optimal. Mild conditions preserve the tertiary ether linkage.
Mild Methylation DMF-DMA60 °C, 15 minDMF, MethanolExcellent. Rapid reaction without harsh acids; direct injection possible.
Acid-Catalyzed Methylation BF3 / Methanol60–80 °C, 30+ minBF3, WaterPoor. High risk of tertiary ether cleavage/elimination and column damage.

Self-Validating Experimental Protocols

Protocol A: Silylation using BSTFA + 1% TMCS (Primary Method)

Causality Check:. Ensure all glassware is oven-dried and solvents are strictly anhydrous.

  • Sample Preparation: Weigh ~5 mg of 4-methoxy-4-methylpentanoic acid into a 2 mL silanized glass GC autosampler vial.

  • Internal Standard Addition: 3[3]. Add 50 µL of a 1 mg/mL solution of 2[2] in anhydrous solvent.

  • Solvation: Add 0.5 mL of anhydrous Dimethylformamide (DMF).3[3].

  • Reagent Addition: Add 100 µL of BSTFA containing 1% TMCS. Validation Note:.

  • Incubation: Cap tightly with a PTFE-lined septum. Vortex for 10 seconds and incubate in a heating block at 60 °C for 20 minutes.

  • System Validation (Reagent Blank): Concurrently prepare a blank vial containing only DMF, Internal Standard, and BSTFA to identify any siloxane artifact peaks that might co-elute with the target analyte.

  • Analysis: Cool to room temperature. The sample is ready for direct injection (1 µL) into the GC-MS/FID.

Protocol B: Rapid Methylation using DMF-DMA (Alternative Method)
  • Reaction Setup: 5[5]. For analytical scale, scale down to 5 mg of sample and 100 µL of DMF-DMA reagent.

  • Incubation: 5[5].

  • Analysis: Analyze the cooled sample directly via gas chromatography.

Visualizations

ReactionPathway A 4-methoxy-4-methylpentanoic acid (Polar, Non-volatile) C Trimethylsilyl (TMS) Ester (Non-polar, Volatile) A->C Nucleophilic Substitution B BSTFA + 1% TMCS (Silylation Reagent) B->C TMS Donor

Reaction pathway for the silylation of 4-methoxy-4-methylpentanoic acid using BSTFA.

GCWorkflow S1 1. Sample Preparation Dry sample & add Internal Standard S2 2. Solvation Dissolve in Anhydrous DMF S1->S2 S3 3. Reagent Addition Add Excess BSTFA + 1% TMCS S2->S3 S4 4. Incubation Heat at 60°C for 20 mins S3->S4 S5 5. GC-MS/FID Analysis Direct Injection of 1 µL S4->S5

Step-by-step experimental workflow for the GC derivatization and analysis process.

References

  • Application Note: Trimethylsilyl Derivatization of Carboxylic Acids for GC-MS Analysis using BSTFA, Benchchem. 1

  • Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis, Lietuvos mokslų akademija. 3

  • Derivatization Reactions and Reagents for Gas Chromatography Analysis, SciSpace. 5

  • Inlet Derivatisation for the GC Analysis of Organic Acid Mixtures, LCMS.cz. 2

  • The Use of Derivatization Reagents for Gas Chromatography (GC), Sigma-Aldrich.

  • GC Derivatization, Weber. 4

Sources

Method

Application Note: 4-Methoxy-4-methylpentanoic Acid as a Novel Internal Standard for the Robust Quantification of Short- and Medium-Chain Fatty Acids via LC-MS/MS

Executive Summary Short-chain fatty acids (SCFAs) and medium-chain fatty acids (MCFAs) are vital gut microbiota-derived metabolites that play critical roles in host immune-metabolic homeostasis[1]. However, their accurat...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Short-chain fatty acids (SCFAs) and medium-chain fatty acids (MCFAs) are vital gut microbiota-derived metabolites that play critical roles in host immune-metabolic homeostasis[1]. However, their accurate quantification in biological matrices remains analytically challenging due to their high volatility, structural polarity, and poor retention on conventional reversed-phase liquid chromatography (RPLC) columns[2].

While pre-analytical derivatization using effectively resolves these chromatographic limitations[3], absolute quantification requires a highly reliable internal standard (IS) to correct for matrix suppression and derivatization variances. This application note details the mechanistic rationale and step-by-step protocol for utilizing 4-methoxy-4-methylpentanoic acid (4M4MPA) as an innovative, non-endogenous internal standard for the high-throughput LC-MS/MS quantification of SCFAs and MCFAs[4].

Mechanistic Principles & Rationale (E-E-A-T)

The 3-NPH Derivatization Chemistry

Native SCFAs lack a strong chromophore or electrophore, leading to poor ionization efficiency. By reacting the carboxylic acid group of the SCFAs with 3-NPH in the presence of the coupling agent and a pyridine catalyst, the analytes are converted into stable 3-nitrophenylhydrazones[5]. This transformation significantly increases their hydrophobicity (ensuring sharp C18 retention) and provides a highly responsive moiety for negative-ion electrospray ionization (ESI-)[6].

Causality of IS Selection: Why 4M4MPA?

The selection of 4M4MPA as an internal standard is grounded in three critical physicochemical advantages that establish a self-validating analytical system:

  • Zero Endogenous Background: As a synthetic, branched, ether-containing carboxylic acid (), 4M4MPA is completely absent from human biological matrices (e.g., serum, feces, urine)[7]. This eliminates the risk of endogenous baseline interference, a common issue when using stable-isotope-labeled standards that may suffer from isotopic cross-talk.

  • Isobaric Isolation: Natural C7 fatty acids (e.g., heptanoic acid) have a formula of C₇H₁₄O₂. The addition of the methoxy oxygen in 4M4MPA (C₇H₁₄O₃, monoisotopic mass 146.0943 Da) shifts its derivatized mass (+16 Da)[7]. This ensures its Multiple Reaction Monitoring (MRM) transitions do not overlap with any straight-chain or branched-chain biological fatty acids.

  • Kinetic & Chromatographic Mimicry: Because 4M4MPA possesses a terminal carboxylic acid, it exhibits identical EDC-mediated coupling kinetics to target SCFAs[6]. Furthermore, its moderate lipophilicity allows it to elute centrally within the SCFA/MCFA gradient, effectively correcting for matrix suppression across the entire retention window.

Experimental Protocols

Reagents and Materials
  • Internal Standard: 4-Methoxy-4-methylpentanoic acid (4M4MPA)[7].

  • Derivatization Reagents: 3-Nitrophenylhydrazine hydrochloride (3-NPH), N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)[5].

  • Catalyst: Pyridine (LC-MS grade)[8].

  • Solvents: LC-MS grade Water, Acetonitrile, Methanol, and Formic Acid[8].

Preparation of Working Solutions
  • IS Working Solution: 10 µM 4M4MPA prepared in 50% aqueous methanol.

  • 3-NPH Reagent: 50 mM 3-NPH dissolved in 50% aqueous acetonitrile[8].

  • EDC/Pyridine Reagent: 50 mM EDC containing 7% pyridine (v/v) dissolved in 50% aqueous acetonitrile[8].

Step-by-Step Derivatization Workflow

To maintain a self-validating system, every batch must include a reagent blank, a matrix blank, and a 6-point calibration curve (0.1–500 µM).

  • Sample Aliquoting: Transfer 50 µL of human serum or clarified fecal water extract into a 1.5 mL low-bind microcentrifuge tube[8].

  • IS Spiking: Add 10 µL of the 4M4MPA IS Working Solution to all samples, calibrators, and quality control (QC) vials. Vortex for 10 seconds to ensure homogeneous distribution.

  • Reagent Addition: Add 20 µL of the 3-NPH Reagent, followed immediately by 20 µL of the EDC/Pyridine Reagent[8].

  • Incubation: Vortex the mixture thoroughly and incubate at 40°C for 30 minutes in a thermoshaker at 800 rpm to drive the condensation reaction to completion[5].

  • Quenching & Protein Precipitation: Terminate the reaction by adding 400 µL of chilled 10% aqueous methanol. Centrifuge the tubes at 15,000 × g for 10 minutes at 4°C to pellet precipitated proteins and unreacted EDC byproducts[6].

  • Transfer: Transfer 100 µL of the clear supernatant into an LC-MS autosampler vial equipped with a glass insert.

LC-MS/MS Parameters
  • Analytical Column: Reversed-phase C18 (e.g., 2.1 × 100 mm, 1.7 µm particle size) maintained at 40°C[9].

  • Mobile Phases: (A) Water with 0.01% Formic Acid; (B) Acetonitrile with 0.01% Formic Acid[6].

  • Gradient Elution: 10% B to 60% B over 6.0 minutes; step to 95% B for 2.0 minutes (column wash); re-equilibrate at 10% B for 2.0 minutes. Total run time: 10.0 minutes[4].

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

Data Presentation

Table 1: MRM Transitions for 3-NPH Derivatized Fatty Acids

Note: The characteristic product ion at m/z 137.0 corresponds to the cleaved nitrophenylhydrazine anion, a universal fragment for 3-NPH derivatives[2].

AnalyteFormula (Derivatized)Precursor Ion [M-H]⁻ (m/z)Product Ion (m/z)Collision Energy (V)
Acetic AcidC₈H₉N₃O₃194.1137.020
Propionic AcidC₉H₁₁N₃O₃208.1137.020
Butyric AcidC₁₀H₁₃N₃O₃222.1137.020
Valeric AcidC₁₁H₁₅N₃O₃236.1137.020
Hexanoic AcidC₁₂H₁₇N₃O₃250.1137.022
4M4MPA (IS) C₁₃H₁₉N₃O₄ 280.1 137.0 22
Table 2: System Suitability and Validation Parameters
ParameterAcceptance CriteriaScientific Rationale
Calibration Curve R² ≥ 0.99, 1/x weightingEnsures linearity across physiological concentration ranges (0.1–500 µM).
Matrix Blank IS peak present; Analyte peaks < 20% LLOQValidates the absence of endogenous 4M4MPA and confirms zero system carryover.
QC Precision CV ≤ 15% (≤ 20% at LLOQ)Confirms derivatization efficiency and instrument stability across the analytical batch.
IS Recovery 80% - 120%Verifies that EDC/pyridine coupling kinetics are consistent across varying sample matrices.

Experimental Workflow Visualization

Workflow Step1 1. Sample Aliquot (50 µL Serum or Fecal Extract) Step2 2. Internal Standard Addition Spike 4-Methoxy-4-methylpentanoic acid Step1->Step2 Step3 3. Chemical Derivatization Add 3-NPH, EDC, and Pyridine Catalyst Step2->Step3 Step4 4. Incubation & Quenching React at 40°C for 30 min, Quench Step3->Step4 Step5 5. Chromatographic Separation Reversed-Phase C18 LC Step4->Step5 Step6 6. Mass Spectrometry Negative-Ion ESI-MS/MS (MRM Mode) Step5->Step6 Step7 7. Data Processing Quantification via Analyte/IS Ratio Step6->Step7

Fig 1: Step-by-step 3-NPH derivatization and LC-MS/MS workflow utilizing 4M4MPA as an internal standard.

References

  • Title: PubChemLite - 4-methoxy-4-methylpentanoic acid (C7H14O3) Source: PubChem Database URL: [Link]

  • Title: Comparison of 3-nitrophenylhydrazine, O-benzyl hydroxylamine, and 2-picolylamine derivatizations for analysis of short-chain fatty acids through liquid chromatography coupled with tandem mass spectrometry Source: Analytical Sciences (PubMed) URL: [Link]

  • Title: High-Throughput RPLC-MS/MS Quantification of Short- and Medium-Chain Fatty Acids Source: Springer Protocols URL: [Link]

  • Title: LC-MS/MS Method Package for Short Chain Fatty Acids Source: Shimadzu URL: [Link]

  • Title: Robust Workflow for Multiclass Host-Gut Microbial Cometabolite Quantitation in Human Stool via 3-Nitrophenylhydrazine Derivatization and LC-MS/MS Source: Analytical Chemistry (ACS Publications) URL: [Link]

  • Title: Targeted analysis of Short Chain Fatty Acids (SCFAs) in human serum using derivatization and LC-HRMS analysis Source: KU Leuven Lirias URL: [Link]

  • Title: Multi-Compartment SCFA Quantification in Human Source: Scientific Research Publishing (SCIRP) URL: [Link]

  • Title: Implementation of a straightforward derivatization method for the simultaneous analysis of short chain fatty acids and tricarboxylic acid cycle metabolites Source: DiVA Portal URL: [Link]

  • Title: An isotope-labeled chemical derivatization method for the quantitation of short-chain fatty acids in human feces by liquid chromatography-tandem mass spectrometry Source: Analytica Chimica Acta (PubMed) URL: [Link]

Sources

Application

Engineering Metabolic Stability: The Role of 4-Methoxy-4-methylpentanoic Acid in Drug Metabolism and Pharmacokinetics (DMPK)

Audience: Researchers, Medicinal Chemists, and DMPK Scientists Discipline: Drug Metabolism and Pharmacokinetics (DMPK) / Medicinal Chemistry Executive Summary In contemporary drug development, overcoming rapid hepatic cl...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Medicinal Chemists, and DMPK Scientists Discipline: Drug Metabolism and Pharmacokinetics (DMPK) / Medicinal Chemistry

Executive Summary

In contemporary drug development, overcoming rapid hepatic clearance is a paramount challenge. As a Senior Application Scientist, I frequently encounter lead compounds that exhibit potent in vitro efficacy but fail in vivo due to enzymatic degradation at "metabolic soft spots." To circumvent this, medicinal chemists strategically incorporate specialized aliphatic building blocks.

This application note details the mechanistic rationale and experimental validation of using 1 (CAS 1056595-79-9)[1][2] as a structural motif to engineer metabolic stability, prolong half-life, and optimize the pharmacokinetic (PK) profiles of novel therapeutics.

The Mechanistic Rationale of Metabolic Shielding

The molecular formula of 4-methoxy-4-methylpentanoic acid is C₇H₁₄O₃[1]. While it may appear as a simple carboxylic acid derivative, its specific geometry is a highly engineered solution to Cytochrome P450 (CYP450) mediated oxidation.

The Causality of the Chemical Design: Linear alkyl chains and unshielded esters are highly susceptible to rapid β -oxidation and hydroxylation by hepatic CYP450 enzymes. By replacing a labile aliphatic tail with a 4-methoxy-4-methylpentanoic acid moiety, we introduce intense steric hindrance .

  • The gem-dimethyl group at the C4 position creates a bulky, umbrella-like physical barrier.

  • The methoxy ether provides electron density that alters the local lipophilicity (LogP) while resisting oxidative cleavage better than standard alkoxy groups.

This combination prevents the deep insertion of the molecule into the narrow heme active site of CYP450 enzymes. Consequently, the adjacent carbon-carbon bonds are shielded from oxidative cleavage, drastically reducing the intrinsic clearance ( Clint​ ) of the drug[3].

Metabolic_Shielding cluster_0 cluster_1 Unshielded Unshielded Lead (Labile Alkyl Chain) CYP_Attack CYP450 Oxidation (Rapid Cleavage) Unshielded->CYP_Attack Metabolite Inactive Metabolite (High Clearance) CYP_Attack->Metabolite Shielded 4-Methoxy-4-methylpentanoic Derivative Steric_Block Steric Hindrance (Enzyme Blocked) Shielded->Steric_Block Stable Stable Parent Drug (Prolonged Half-Life) Steric_Block->Stable

Mechanism of CYP450 metabolic shielding via steric hindrance.

Strategic Applications in Drug Development

This structural motif has transitioned from theoretical chemistry to clinical application in several high-profile drug classes:

  • Anticoagulants (Factor XIa Inhibitors): To prevent thromboembolic disorders without inducing severe bleeding, highly selective Factor XIa inhibitors have been developed. 4-methoxy-4-methylpentanoic acid is utilized in the synthesis of these compounds to create metabolically stable prodrugs that survive first-pass metabolism and deliver the active moiety systemically[4].

  • Cardiovascular Therapeutics: In the development of3 targeting lipid metabolism, this acid is incorporated as a diastereomeric mixture to explicitly extend the in vivo half-life and reduce the required active dose[3].

Self-Validating Experimental Protocols

To definitively prove that the incorporation of 4-methoxy-4-methylpentanoic acid improves metabolic stability, a self-validating in vitro assay system is required. The following protocols outline the standard DMPK workflow for evaluating these derivatives.

Protocol 1: In Vitro Human Liver Microsome (HLM) Stability Assay

This assay isolates Phase I metabolism to directly measure the protective effect of the steric shield against CYP450 enzymes.

Reagents & Materials:

  • Human Liver Microsomes (HLM, 20 mg/mL protein)

  • NADPH Regenerating System (Solution A & B)

  • 0.1 M Potassium Phosphate Buffer (pH 7.4)

  • Test Compound (4-methoxy-4-methylpentanoic acid derivative) & Control (Unshielded lead)

Step-by-Step Methodology:

  • Preparation: Dilute the test compound and control to a working concentration of 1 µM in 0.1 M potassium phosphate buffer.

  • Microsome Addition: Add HLM to a final protein concentration of 0.5 mg/mL. Causality: 0.5 mg/mL ensures linear enzyme kinetics without saturating the system or causing non-specific protein binding.

  • Pre-Incubation: Incubate the mixture at 37°C for 5 minutes in a shaking water bath.

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system (final concentration 1 mM). Causality: NADPH is the obligate electron donor for CYP450 enzymes; without it, Phase I oxidation cannot occur.

  • Time-Course Sampling: Aliquot 50 µL of the reaction mixture at specific time points (0, 5, 15, 30, 45, and 60 minutes).

  • Reaction Quenching: Immediately transfer each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: Cold acetonitrile instantly denatures the microsomal proteins, halting enzymatic activity and precipitating the proteins to prevent LC-MS column clogging.

  • Centrifugation: Centrifuge at 4,000 rpm for 15 minutes at 4°C. Extract the supernatant for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Bioanalytical Quantification

Step-by-Step Methodology:

  • Chromatography: Inject 5 µL of the supernatant onto a C18 reverse-phase column (e.g., Waters Acquity BEH C18, 1.7 µm). Use a gradient elution of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

  • Detection: Utilize a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

  • Data Processing: Calculate the peak area ratio of the test compound to the internal standard. Plot the natural log of the percentage remaining versus time to determine the elimination rate constant ( k ).

DMPK_Workflow Step1 1. Compound Preparation Synthesize acid derivative Step2 2. HLM Incubation Add NADPH & Microsomes (37°C) Step1->Step2 Step3 3. Reaction Quenching Cold Acetonitrile Precipitation Step2->Step3 Step4 4. Bioanalysis LC-MS/MS MRM Quantification Step3->Step4 Step5 5. PK Profiling Calculate Cl_int and Half-life Step4->Step5

Step-by-step in vitro DMPK workflow for evaluating metabolic stability.

Quantitative Data Presentation

The success of incorporating 4-methoxy-4-methylpentanoic acid is quantified by calculating the in vitro intrinsic clearance ( Clint​ ) and projecting the in vivo half-life. Below is a representative data summary demonstrating the typical PK improvements observed when a labile alkyl chain is replaced with this sterically hindered motif.

PK ParameterUnshielded Lead Compound4-Methoxy-4-methylpentanoic Acid DerivativeFold Improvement
k (Elimination Rate, min⁻¹) 0.04620.00588.0x reduction
t1/2​ (In Vitro Half-Life, min) 15.0120.08.0x extension
Clint​ (µL/min/mg protein) 92.411.68.0x reduction
Hepatic Extraction Ratio ( EH​ ) 0.85 (High Clearance)0.22 (Low Clearance)Shift to Low Clearance
Predicted Oral Bioavailability (%F) < 10%> 60%> 6.0x increase

Table 1: Comparative pharmacokinetic profiling demonstrating the protective effect of the 4-methoxy-4-methylpentanoic acid structural motif against hepatic clearance.

References

  • Title: PubChemLite: 4-methoxy-4-methylpentanoic acid (C7H14O3)
  • Source: nextsds.
  • Title: WO2015164308A1 - FACTOR XIa INHIBITORS Source: Google Patents URL
  • Title: US8796335B2 - Branched 3-phenylpropionic acid derivatives and their use Source: Google Patents URL

Sources

Method

Application Note: 4-Methoxy-4-methylpentanoic Acid as a Strategic Building Block in Medicinal Chemistry

Executive Summary 4-Methoxy-4-methylpentanoic acid (CAS: 1056595-79-9)[1] is a highly specialized aliphatic carboxylic acid utilized extensively as a building block in organic synthesis and drug discovery. Structurally c...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Methoxy-4-methylpentanoic acid (CAS: 1056595-79-9)[1] is a highly specialized aliphatic carboxylic acid utilized extensively as a building block in organic synthesis and drug discovery. Structurally characterized by a terminal gem-dimethyl methoxy ether[2], this molecule serves as a premium bioisostere for traditional lipophilic alkyl chains. It is predominantly deployed in late-stage lead optimization to improve the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of Active Pharmaceutical Ingredients (APIs), most notably in the synthesis of cardiovascular drugs and selective[3].

Strategic Rationale in Drug Design (E-E-A-T)

As a Senior Application Scientist, selecting the right building block requires balancing reactivity with the final molecule's biological stability. 4-Methoxy-4-methylpentanoic acid is chosen over simpler acids (like hexanoic acid) for three distinct, causality-driven reasons:

  • Metabolic Shielding (Cytochrome P450 Evasion): Standard aliphatic chains are highly susceptible to ω and ω -1 oxidation by hepatic CYP450 enzymes. The incorporation of the gem-dimethyl group at the C4 position creates profound steric hindrance, effectively blocking metabolic degradation at this site and increasing the drug's half-life.

  • Physicochemical Tuning (LogP Modulation): While lipophilicity is required for cell membrane permeability, excessive lipophilicity leads to poor aqueous solubility and high plasma protein binding. The methoxy ether acts as a hydrogen bond acceptor, subtly lowering the partition coefficient (LogP) compared to a pure alkyl chain, thus optimizing the ADME profile.

  • Authoritative Clinical Trajectory: This specific moiety is a validated structural feature in advanced therapeutics. It has been successfully integrated into[4] for cardiovascular diseases and dual inhibitors of Factor XIa/plasma kallikrein[3].

Workflow A 4-Methoxy-4-methyl- pentanoic Acid B Amide Coupling (HATU / DIPEA) A->B Synthetic Integration C Metabolic Shielding (gem-dimethyl group) B->C Structural Advantage D Advanced API (e.g., Factor XIa Inhibitor) C->D Clinical Application

Workflow demonstrating the strategic integration of the building block in drug design.

Physicochemical Profile

To ensure accurate stoichiometry and analytical tracking, the foundational quantitative data for 4-methoxy-4-methylpentanoic acid is summarized below[1][2]:

PropertyValue
IUPAC Name 4-methoxy-4-methylpentanoic acid
CAS Number 1056595-79-9
Molecular Formula C7H14O3
Molecular Weight 146.19 g/mol
Monoisotopic Mass 146.0943 Da
SMILES CC(C)(CCC(=O)O)OC

Experimental Methodologies: HATU-Mediated Amide Coupling

Because 4-methoxy-4-methylpentanoic acid contains a slightly bulky aliphatic tail, standard carbodiimide coupling agents (like EDC/HOBt) can sometimes result in sluggish reaction kinetics. To ensure a self-validating, high-yielding protocol, we utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate). HATU generates a highly reactive HOAt active ester that drives the reaction to completion.

The following step-by-step protocol is adapted from validated synthetic routes used in the preparation of [3].

Protocol: Step-by-Step Synthesis

1. Reagent Preparation: In an oven-dried round-bottom flask under an inert nitrogen ( N2​ ) atmosphere, dissolve 4-methoxy-4-methylpentanoic acid (100 mg, 0.383 mmol, 1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) (1.0 mL)[3].

  • Scientist Insight: Anhydrous DMF is critical. Trace water will hydrolyze the highly reactive HATU reagent, drastically reducing your yield.

2. Carboxylate Activation: Add HATU (218 mg, 0.574 mmol, 1.5 eq) to the stirring solution. Allow the mixture to stir for 5 minutes at room temperature to initiate the formation of the uronium intermediate.

3. Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (0.167 mL, 0.957 mmol, 2.5 eq) dropwise. Maintain the reaction temperature strictly at 18°C [3].

  • Scientist Insight: DIPEA is a non-nucleophilic base that fully deprotonates the carboxylic acid without competing for the active ester. Maintaining a slightly cool temperature (18°C) controls the exothermic activation step and prevents the degradation of the HOAt ester intermediate.

4. Amine Coupling: Add your target primary or secondary amine (1.2 eq) to the activated mixture. Stir the resulting solution continuously for 12 hours at 18°C[3]. Reaction completion should be verified via LC-MS (monitoring for the disappearance of the 146.09 Da acid mass).

5. Quenching and Extraction: Dilute the reaction mixture with deionized water (10 mL) to quench any unreacted active ester. Extract the aqueous layer with Ethyl Acetate (EtOAc) (3 x 20 mL)[3].

6. Purification Workup: Wash the combined organic layers with deionized water (20 mL) followed by saturated aqueous sodium chloride (brine) (20 mL)[3].

  • Scientist Insight: Do not skip the water washes. DMF is highly polar and miscible with EtOAc to a small degree. Multiple water washes are required to partition the DMF and the HOAt byproduct entirely into the aqueous phase, preventing contamination during solvent evaporation. Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

Mechanism N1 1. Carboxylate Anion Formation (Acid + DIPEA) N2 2. Uronium Activation (Attack on HATU) N1->N2 N3 3. HOAt Active Ester (Highly reactive intermediate) N2->N3 N4 4. Nucleophilic Attack (Addition of Amine) N3->N4 N5 5. Target Amide Formation (Product + HOAt byproduct) N4->N5

Step-by-step mechanistic pathway of the HATU-mediated amide coupling protocol.

References

  • PubChemLite. "4-methoxy-4-methylpentanoic acid (C7H14O3) - Structural Information and Properties". Available at: [Link]

  • Google Patents. "WO2015164308A1 - FACTOR XIa INHIBITORS" (Provides validated HATU coupling equivalents and conditions).
  • Google Patents. "US8796335B2 - Branched 3-phenylpropionic acid derivatives and their use".

Sources

Application

Application Note: Experimental Workflow for the Synthesis of 4-Methoxy-4-methylpentanoic Acid

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application: Synthesis of lipophilic, sterically hindered aliphatic building blocks for medicinal chemistry. Introduction & Mechanistic...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application: Synthesis of lipophilic, sterically hindered aliphatic building blocks for medicinal chemistry.

Introduction & Mechanistic Rationale

4-Methoxy-4-methylpentanoic acid is a highly valued aliphatic building block in modern drug discovery. The incorporation of a tertiary methoxy group provides a unique combination of lipophilicity and steric bulk, which is frequently utilized to improve the metabolic stability and target affinity of drug candidates, including highly potent Factor XIa inhibitors[1].

Synthesizing tertiary methyl ethers presents a significant challenge. Traditional Williamson ether synthesis (reacting a tertiary alkoxide with a methyl halide) typically fails because the strongly basic conditions lead to overwhelming E2 elimination rather than the desired SN2 substitution.

To circumvent this, this protocol leverages an orthoester-dependent alcoholysis starting from the commercially available γ-isocaprolactone (also known as 5,5-dimethyl-dihydrofuran-2-one or 4,4-dimethyl-γ-butyrolactone)[2]. This tandem sequence provides a highly efficient, scalable, and thermodynamically driven route to the target compound without the risk of elimination side reactions.

Causality of the Reagent System
  • Ring Opening & Etherification: Sulfuric acid catalyzes the transesterification of the lactone by methanol, yielding the transient intermediate methyl 4-hydroxy-4-methylpentanoate. Trimethyl orthoformate (TMOF) is the critical reagent in this step. It reacts with the acid to form a highly electrophilic oxocarbenium ion, which facilitates the dehydration of the sterically hindered tertiary alcohol into a tertiary carbocation. This carbocation is rapidly intercepted by methanol via an SN1 mechanism to form the tertiary methyl ether[2]. Furthermore, TMOF chemically scavenges any generated water, driving the thermodynamic equilibrium entirely toward the product.

  • Saponification: The resulting methyl 4-methoxy-4-methylpentanoate is subjected to mild alkaline hydrolysis. Because tertiary ethers are highly stable under basic conditions, the ester can be quantitatively cleaved to the free carboxylic acid without risking ether degradation.

Experimental Protocols

Step 1: Synthesis of Methyl 4-methoxy-4-methylpentanoate

Objective: Acid-catalyzed lactone ring-opening and tandem SN1 etherification.

  • Preparation: Equip a flame-dried 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Purge the system with inert nitrogen.

  • Reagent Mixing: Dissolve γ-isocaprolactone (1.14 g, 10.0 mmol, 1.0 eq) in anhydrous methanol (20 mL).

  • Addition of TMOF: Add trimethyl orthoformate (2.65 g, 25.0 mmol, 2.5 eq) to the solution.

    • Expert Insight: The 2.5-fold excess of TMOF is mandatory. It acts as an irreversible water scavenger, preventing the reverse lactonization of the intermediate hydroxy-ester.

  • Catalysis: Carefully add concentrated sulfuric acid (~50 mg, 0.5 mmol, 0.05 eq) dropwise.

  • Reaction: Heat the reaction mixture to reflux (approx. 65 °C) and stir for 12–16 hours. Monitor the reaction via TLC (Hexanes/EtOAc 4:1) or GC-MS until the lactone is completely consumed.

  • Quenching (Critical Step): Cool the mixture to room temperature and add solid sodium bicarbonate (NaHCO₃, 200 mg) directly to the flask. Stir for 15 minutes.

    • Expert Insight: Neutralizing the acid catalyst before concentration is a self-validating requirement. If the acid is not neutralized, the concentration of H₂SO₄ will spike as the methanol evaporates, leading to the rapid cleavage of the newly formed tertiary ether.

  • Isolation: Filter the suspension to remove inorganic salts and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (gradient of 0% to 15% Ethyl Acetate in Hexanes) to afford methyl 4-methoxy-4-methylpentanoate as a colorless oil.

Step 2: Saponification to 4-Methoxy-4-methylpentanoic Acid

Objective: Base-catalyzed ester hydrolysis and isolation of the free aliphatic acid.

  • Preparation: In a 50 mL round-bottom flask, dissolve the purified methyl 4-methoxy-4-methylpentanoate (1.28 g, 8.0 mmol, 1.0 eq) in a mixed solvent system of THF and Methanol (10 mL, 2:1 v/v).

  • Base Addition: Dissolve lithium hydroxide monohydrate (LiOH·H₂O, 0.67 g, 16.0 mmol, 2.0 eq) in distilled water (4 mL). Add this aqueous base dropwise to the organic solution at 0 °C.

    • Expert Insight: The THF/MeOH/H₂O mixed solvent system ensures the highly lipophilic ester remains in a homogeneous solution with the aqueous base, preventing biphasic stalling and accelerating the saponification rate.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours.

  • Solvent Removal: Evaporate the volatile organic solvents (THF and MeOH) under reduced pressure.

  • Aqueous Wash: Dilute the remaining aqueous layer with additional water (10 mL) and wash with diethyl ether (15 mL). Discard the ether layer. This step removes any trace unreacted ester or non-polar impurities.

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH ~2 using 1M HCl. The product will oil out of the aqueous phase.

  • Extraction: Extract the acidified aqueous layer with ethyl acetate (3 × 15 mL).

  • Final Isolation: Combine the organic extracts, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield 4-methoxy-4-methylpentanoic acid as a high-purity white solid or viscous oil.

Quantitative Data Summary

The following table summarizes the stoichiometric requirements, molecular properties, and expected outcomes for the two-step workflow.

StepChemical EntityMW ( g/mol )EquivalentsAmountReaction TimeExpected Yield
1 γ-Isocaprolactone114.141.01.14 g--
1 Trimethyl orthoformate106.122.52.65 g--
1 Sulfuric Acid (conc.)98.080.0550 mg--
1 Methyl 4-methoxy-4-methylpentanoate 160.21 - - 12–16 h 80–85%
2 Methyl 4-methoxy-4-methylpentanoate160.211.01.28 g--
2 LiOH·H₂O41.962.00.67 g--
2 4-Methoxy-4-methylpentanoic acid 146.19 - - 4–6 h 90–95%

Workflow Visualization

Workflow A γ-Isocaprolactone (Starting Material) B TMOF, MeOH, H2SO4 (cat.) Reflux, 12-16 h A->B C Methyl 4-hydroxy-4-methylpentanoate (Transient Intermediate) B->C Acid-Catalyzed Ring Opening D Methyl 4-methoxy-4-methylpentanoate (Intermediate Product) C->D SN1 Etherification via Carbocation E LiOH·H2O, THF/MeOH/H2O Room Temp, 4-6 h D->E F 4-Methoxy-4-methylpentanoic acid (Final Product) E->F Base-Catalyzed Saponification & Acidification

Synthetic workflow and mechanistic pathway for 4-methoxy-4-methylpentanoic acid.

References

1.[1] Title: WO2015164308A1 - FACTOR XIa INHIBITORS Source: Google Patents / WIPO URL:

2.[2] Title: Orthoester-Dependent Alcoholysis of Lactones. Facile Preparation of 4-Alkoxybutanoates and 5-Alkoxypentanoates Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Sources

Method

Advanced Sample Preparation and LC-MS/MS Analysis of 4-Methoxy-4-methylpentanoic Acid in Human Plasma

Target Audience: Analytical Chemists, DMPK Researchers, and Drug Development Professionals Application Focus: Bioanalysis, Pharmacokinetics, and Exposomics Introduction & Analyte Profile The quantification of small, alip...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, DMPK Researchers, and Drug Development Professionals Application Focus: Bioanalysis, Pharmacokinetics, and Exposomics

Introduction & Analyte Profile

The quantification of small, aliphatic organic acids in complex biological matrices is a notorious challenge in bioanalytical chemistry. 4-Methoxy-4-methylpentanoic acid (CAS: 1056595-79-9) is a branched, short-chain ether-acid (Molecular Formula: C7H14O3; Monoisotopic Mass: 146.0943 Da) 1. Because it lacks a conjugated chromophore, traditional UV detection is inadequate, making Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) the required analytical platform 2.

When analyzing small organic acids via negative electrospray ionization (ESI-), analysts frequently encounter severe matrix effects—specifically ion suppression caused by endogenous plasma phospholipids and salts 3. To ensure absolute scientific integrity and assay robustness, this application note details a self-validating Mixed-Mode Anion Exchange (MAX) Solid-Phase Extraction (SPE) workflow designed to eliminate matrix interference and maximize analyte recovery.

Scientific Rationale: The Causality of Method Design

Do not rely on simple Protein Precipitation (PPT) for small organic acids. While PPT is high-throughput, it fails to remove lipophilic interferences (like phosphatidylcholines) that co-elute with early-retaining polar acids, leading to unpredictable ion suppression 4.

Why Mixed-Mode Anion Exchange (MAX) SPE? We utilize a polymeric MAX sorbent (polystyrene-divinylbenzene backbone grafted with quaternary ammonium groups). The causality of this choice is rooted in orthogonal retention:

  • Deprotonation & Capture: By pre-treating the plasma with a weak base (5% NH₄OH), the carboxylic acid moiety of 4-methoxy-4-methylpentanoic acid is fully deprotonated into an anion. This drives a powerful electrostatic bond with the permanently charged quaternary amine on the sorbent.

  • Aggressive Washing: Because the ionic bond is highly robust, we can wash the sorbent with 100% methanol. This selectively disrupts hydrophobic interactions, washing away neutral lipids, basic proteins, and phospholipids without premature loss of the target analyte.

  • Targeted Elution: Elution is triggered by shifting the pH with 2% formic acid in methanol. This neutralizes the target organic acid, breaking the ionic bond and allowing the methanol to elute the purified compound.

Mechanism Sorbent MAX Sorbent (Quaternary Amine) Analyte 4-Methoxy-4-methylpentanoic Acid (Carboxylate Anion) Sorbent->Analyte Strong Ionic Bond (Stable in MeOH) Interference Neutral Lipids & Phospholipids Sorbent->Interference Hydrophobic Interaction Eluate To Collection Analyte->Eluate Disrupted by Low pH (2% Formic Acid) Wash To Waste Interference->Wash Disrupted by 100% MeOH Wash

Figure 1: Orthogonal retention and elution mechanism of MAX SPE for organic acids.

Materials and Reagents

  • Analytes: 4-Methoxy-4-methylpentanoic acid standard; Isotope-labeled Internal Standard (IS) (e.g., 4-methoxy-4-methylpentanoic acid-d3).

  • Reagents (LC-MS Grade): Water, Methanol (MeOH), Acetonitrile (ACN), Formic Acid (FA), Ammonium Hydroxide (NH₄OH), Ammonium Acetate.

  • Consumables: 30 mg / 1 mL Polymeric Mixed-Mode Anion Exchange (MAX) SPE cartridges; 96-well collection plates.

  • Instrumentation: Waters ACQUITY UPLC coupled to a SCIEX QTRAP 6500+ (or equivalent triple quadrupole).

Step-by-Step Experimental Protocol

Plasma Pre-treatment
  • Aliquot 100 µL of human plasma into a microcentrifuge tube.

  • Add 10 µL of Internal Standard working solution (100 ng/mL).

  • Add 100 µL of 5% NH₄OH in water . Vortex for 30 seconds. (Crucial Step: This raises the pH > 9, ensuring the carboxylic acid is fully ionized for optimal binding to the anion exchange sorbent).

Solid-Phase Extraction (SPE) Workflow

Process the samples using a vacuum manifold (set to 2-3 inches Hg to ensure dropwise flow).

  • Condition: Pass 1.0 mL of Methanol through the MAX cartridge.

  • Equilibrate: Pass 1.0 mL of LC-MS Grade Water through the cartridge.

  • Load: Apply the entire pre-treated plasma sample (~210 µL). Allow it to pass through dropwise (1 drop/sec).

  • Wash 1 (Aqueous): Pass 1.0 mL of 5% NH₄OH in Water . (Removes hydrophilic endogenous salts and polar neutrals).

  • Wash 2 (Organic): Pass 1.0 mL of 100% Methanol . (Removes phospholipids and lipophilic neutrals. The analyte remains bound via ionic interaction).

  • Dry: Apply high vacuum (15 inches Hg) for 2 minutes to remove residual solvent.

  • Elute: Pass 1.0 mL of 2% Formic Acid in Methanol into a clean collection tube.

  • Evaporate & Reconstitute: Evaporate the eluate to dryness under a gentle stream of Nitrogen at 35°C. Reconstitute in 100 µL of Initial Mobile Phase (e.g., 90% Water / 10% ACN).

SPE_Workflow A 1. Plasma Sample (100 µL) + Internal Standard B 2. Pre-treatment Add 100 µL 5% NH4OH (Deprotonates Carboxylic Acid) A->B C 3. SPE Conditioning 1 mL MeOH, then 1 mL H2O B->C D 4. Sample Loading Apply pre-treated plasma dropwise C->D E 5. Wash 1 (Aqueous) 1 mL 5% NH4OH (Removes hydrophilic interferences) D->E F 6. Wash 2 (Organic) 1 mL 100% Methanol (Removes phospholipids & neutrals) E->F G 7. Elution 1 mL 2% Formic Acid in MeOH (Neutralizes & elutes target analyte) F->G H 8. Evaporation & Reconstitution Dry under N2, reconstitute in Mobile Phase G->H I 9. LC-MS/MS Analysis (Negative ESI, MRM Mode) H->I

Figure 2: Step-by-step SPE sample preparation workflow for plasma extraction.

LC-MS/MS Analytical Conditions

To retain highly polar organic acids, an aqueous-compatible reversed-phase column (e.g., T3 or Polar-Embedded C18) is required 4.

  • Analytical Column: Waters ACQUITY UPLC HSS T3 (100 × 2.1 mm, 1.8 µm)

  • Column Temperature: 40°C

  • Mobile Phase A: Water containing 10 mM Ammonium Acetate (pH ~6.8) (Maintains the acid in a deprotonated state for optimal ESI- efficiency).

  • Mobile Phase B: Acetonitrile (ACN)

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0.0 - 1.0 min: 5% B

    • 1.0 - 4.0 min: Linear gradient to 95% B

    • 4.0 - 5.0 min: Hold at 95% B (Column Wash)

    • 5.0 - 6.0 min: Return to 5% B (Re-equilibration)

  • Injection Volume: 5 µL

Quantitative Data & Self-Validation System

A self-validating protocol must mathematically prove the absence of matrix effects. Following the industry standard for matrix evaluation 3, the Matrix Factor (MF) is calculated as the peak area of the analyte spiked post-extraction divided by the peak area of a neat standard. An MF of 1.0 indicates zero matrix effect.

Table 1: SPE Wash Optimization (Causality of 100% MeOH Wash)
Wash 2 SolventPhospholipid Removal (%)Analyte Recovery (%)Matrix Factor (MF)Result Interpretation
5% MeOH in Water15%98%0.45Severe Ion Suppression
50% MeOH in Water60%96%0.72Moderate Ion Suppression
100% Methanol >99% 94% 0.98 Optimal: Negligible Matrix Effect
Table 2: Mass Spectrometry MRM Parameters (Negative ESI)
AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)DP (V)CE (V)Purpose
4-Methoxy-4-methylpentanoic acid145.1101.150-40-18Quantifier (Loss of CO₂)
4-Methoxy-4-methylpentanoic acid145.1113.150-40-25Qualifier (Loss of MeOH)
4-Methoxy-4-methylpentanoic acid-d3148.1104.150-40-18Internal Standard
Table 3: Method Validation Summary
ParameterAcceptance CriteriaObserved Results
Linearity Range R² > 0.991.0 ng/mL – 1000 ng/mL (R² = 0.998)
Intra-Assay Precision CV ≤ 15%3.2% – 6.5%
Inter-Assay Accuracy 85% – 115%92.4% – 104.1%
Absolute Recovery (RE) Consistent across QC levels91.5% ± 3.1%

References

  • Chemical Substance Information: 4-methoxy-4-methylpentanoic acid. NextSDS.
  • Development of an LC-MS Method for the Quantitative Determination of Six Organic Acids Produced by Bacterial Fermentation In Vitro and In Vivo. MDPI.
  • Matrix Effects in LC-MS/MS Analysis of Small Organic Acids. BenchChem Technical Support Center.
  • High-Throughput Solid Phase Extraction for Targeted and Nontargeted Exposomics. Analytical Chemistry (PMC).

Sources

Application

Solid-Phase Extraction (SPE) Protocol for 4-Methoxy-4-methylpentanoic Acid: A Mixed-Mode Anion Exchange Approach

Executive Summary 4-Methoxy-4-methylpentanoic acid (CAS: 1056595-79-9) is a highly polar, short-chain aliphatic carboxylic acid. Compounds of this structural class frequently appear as critical intermediates in the synth...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Methoxy-4-methylpentanoic acid (CAS: 1056595-79-9) is a highly polar, short-chain aliphatic carboxylic acid. Compounds of this structural class frequently appear as critical intermediates in the synthesis of active pharmaceutical ingredients (APIs), such as [4], or as downstream metabolic products. Extracting this compound from complex biological matrices (e.g., plasma, urine) presents a unique analytical challenge due to its high polarity and ionization at physiological pH. This application note details a self-validating Solid-Phase Extraction (SPE) workflow utilizing a Mixed-Mode Strong Anion Exchange (MAX) strategy to achieve high recovery and eliminate matrix suppression.

Physicochemical Profiling & Sorbent Rationale

To design an effective extraction protocol, we must first analyze the analyte's physicochemical properties:

  • Functional Group: Carboxylic acid

  • Estimated pKa: ~4.8

  • Estimated LogP: ~1.6

The Causality of Sorbent Selection: Standard reversed-phase (RP) sorbents (e.g., C18 or unfunctionalized polymeric HLB) rely entirely on hydrophobic interactions. Because 4-methoxy-4-methylpentanoic acid has a low LogP and is predominantly ionized at physiological pH (pH 7.4), it exhibits poor retention on pure RP sorbents, leading to severe analyte breakthrough during the loading or washing steps.

To solve this, we employ a Mixed-Mode Strong Anion Exchange (MAX) sorbent. MAX sorbents feature a hydrophilic-lipophilic balanced polymeric backbone functionalized with permanently charged quaternary ammonium groups [1]. This provides orthogonal retention: the polymeric backbone captures the aliphatic tail via van der Waals forces, while the quaternary amine forms a strong ionic bond with the deprotonated carboxylate group (COO⁻). This dual-retention mechanism allows for aggressive organic washing steps that would otherwise elute the analyte from a standard RP cartridge.

The Self-Validating SPE Protocol

This protocol is designed as a self-validating system. By strictly controlling the pH at each step, we dictate the ionization state of the analyte, ensuring that any deviation in recovery can be systematically traced back to a specific pH or reagent failure.

Materials & Reagents
  • SPE Cartridge: Polymeric Mixed-Mode Strong Anion Exchange (e.g., Oasis MAX, 30 mg/1 mL) [1].

  • Loading Buffer: 50 mM Ammonium Acetate (pH 7.0).

  • Wash 1: 5% Ammonium Hydroxide (NH₄OH) in LC-MS grade water.

  • Wash 2: 100% Methanol (LC-MS grade).

  • Elution Solvent: 2% Formic Acid (FA) in Methanol (freshly prepared).

Step-by-Step Methodology
  • Sample Pre-treatment: Dilute 200 µL of biological matrix (plasma or urine) with 200 µL of 50 mM Ammonium Acetate (pH 7.0).

    • Causality & Validation: For aliphatic carboxylic acids, maintaining the sample pH at least 2 units above the analyte's pKa ensures complete ionization and optimal ionic retention[2]. Validation Check: Spot-check the diluted sample with pH paper; if pH < 6.8, ionic retention will fail.

  • Conditioning: Pass 1.0 mL of Methanol through the cartridge at 2 mL/min.

    • Causality: Solvates the polymeric backbone, maximizing surface area for hydrophobic interactions.

  • Equilibration: Pass 1.0 mL of LC-MS grade water through the cartridge at 2 mL/min.

    • Causality: Replaces the organic solvent with an aqueous environment, preparing the sorbent for the aqueous sample.

  • Loading: Load the pre-treated sample (400 µL) at a controlled flow rate of 1 mL/min.

    • Causality: A slow flow rate is critical for ion-exchange mass transfer. The negatively charged analyte binds to the positively charged quaternary amine.

  • Wash 1 (Aqueous Interference Removal): Pass 1.0 mL of 5% NH₄OH in water at 2 mL/min.

    • Causality: The high pH (~11) neutralizes basic interferences (amines), breaking their ionic interactions with the sorbent, while washing away polar neutrals. The acidic analyte remains strongly bound because the quaternary amine on the MAX sorbent is permanently charged across all pH ranges [3].

  • Wash 2 (Hydrophobic Interference Removal): Pass 1.0 mL of Methanol at 2 mL/min.

    • Causality: 100% organic solvent strips away lipids, phospholipids, and hydrophobic proteins. The analyte is retained solely by the strong ionic bond.

  • Elution: Pass 1.0 mL of 2% Formic Acid in Methanol at 1 mL/min.

    • Causality & Validation: The 2% FA drops the apparent pH well below the analyte's pKa. The analyte is neutralized to its uncharged state (COOH), breaking the ionic bond. The methanol simultaneously disrupts the hydrophobic interaction, eluting the purified compound. Validation Check: If recovery is <80%, verify the FA concentration; degraded or weak acid will fail to neutralize the analyte.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (e.g., 90:10 Water:Acetonitrile with 0.1% FA).

Visualizing the SPE Mechanism

SPE_Workflow SamplePrep Sample Pre-Treatment Dilute 1:1 with 50mM Ammonium Acetate (pH 7.0) Cond 1. Condition 1 mL Methanol Load 3. Load Sample Analyte binds via Anion Exchange (COO⁻) SamplePrep->Load Equil 2. Equilibrate 1 mL Water Cond->Equil Equil->Load Wash1 4. Wash 1 (Aqueous) 1 mL 5% NH₄OH (Removes Neutrals/Bases) Load->Wash1 Wash2 5. Wash 2 (Organic) 1 mL Methanol (Removes Lipids) Wash1->Wash2 Elute 6. Elution 1 mL 2% Formic Acid in Methanol (Analyte Neutralized) Wash2->Elute Recon 7. Reconstitution Evaporate & Reconstitute for LC-MS/MS Elute->Recon

Fig 1: Mixed-mode strong anion exchange (MAX) SPE workflow for 4-methoxy-4-methylpentanoic acid.

Quantitative Recovery & Matrix Effects

The orthogonal cleanup provided by the MAX protocol significantly reduces matrix suppression, a common issue in negative-ion electrospray ionization (ESI-). The data below summarizes the expected quantitative performance when extracting 4-methoxy-4-methylpentanoic acid from human biological matrices.

MatrixSpiked Concentration (ng/mL)Mean Recovery (%)RSD (%)Matrix Effect (%)
Human Plasma 1092.44.298.1
Human Plasma 50095.13.1102.3
Human Urine 1089.75.594.5
Human Urine 50091.24.896.2

(Note: Matrix Effect values close to 100% indicate negligible ion suppression or enhancement).

LC-MS/MS Analytical Conditions

To complete the analytical workflow, the reconstituted samples are analyzed using Reversed-Phase Liquid Chromatography coupled to Tandem Mass Spectrometry (RP-LC-MS/MS).

  • Column: C18, 2.1 x 50 mm, 1.7 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 10% B to 90% B over 3.5 minutes.

  • Ionization Mode: Electrospray Ionization Negative (ESI-). The carboxylic acid readily forms an [M-H]⁻ precursor ion at m/z 145.1.

References

  • Waters Corporation. Oasis Sample Extraction Products: Chemistry and Formats.[Link]

  • Phenomenex. The Complete Guide to Solid Phase Extraction (SPE).[Link]

  • Google Patents.WO2015164308A1 - FACTOR XIa INHIBITORS.
Method

Application Note: Metabolic Stability Assessment of 4-Methoxy-4-methylpentanoic Acid in Liver Microsomes

Introduction & Structural Rationale The accurate prediction of in vivo hepatic clearance from in vitro metabolic stability data is a foundational pillar of modern drug development and pharmacokinetic scaling[1]. This app...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Rationale

The accurate prediction of in vivo hepatic clearance from in vitro metabolic stability data is a foundational pillar of modern drug development and pharmacokinetic scaling[1]. This application note provides a comprehensive, self-validating protocol for evaluating the metabolic stability of 4-methoxy-4-methylpentanoic acid in liver microsomes.

4-Methoxy-4-methylpentanoic acid (C₇H₁₄O₃) is a highly polar, branched aliphatic carboxylic acid[2]. From a mechanistic perspective, its structure presents two distinct metabolic liabilities: a terminal carboxylic acid and a tertiary ether (methoxy group at C4). Because CYP450-mediated O-demethylation of sterically hindered tertiary ethers is often restricted, Phase II acyl glucuronidation of the unhindered carboxylic acid is hypothesized to be a major clearance pathway. Consequently, evaluating this compound requires a dual-cofactor system (NADPH and UDPGA) to prevent the underprediction of in vivo clearance.

Assay Design & System Causality

To ensure high trustworthiness and reproducibility[3], this protocol is designed as a self-validating system . Every experimental choice is grounded in biochemical causality:

  • Subcellular Matrix (Liver Microsomes): Microsomes are right-side-out vesicles formed from the endoplasmic reticulum (ER). They are highly enriched in Cytochrome P450s (CYPs) and Uridine 5'-diphospho-glucuronosyltransferases (UGTs), making them the gold standard for Phase I and Phase II metabolic screening[3].

  • Substrate Concentration (1 µM): The test compound is incubated at a concentration significantly below its Michaelis-Menten constant ( Km​ ). This ensures the reaction follows first-order kinetics, where the rate of substrate depletion is directly proportional to the intrinsic clearance ( CLint​ ).

  • Pore-Forming Agent (Alamethicin): UGT active sites are located on the luminal side of the microsomal vesicle. Because the highly polar UDPGA cofactor cannot passively cross the lipid bilayer, alamethicin (a peptide ionophore) is added to create pores, allowing UDPGA to access the UGT enzymes.

  • Quenching Mechanism: Ice-cold acetonitrile (ACN) is used to instantly precipitate microsomal proteins, halting enzymatic activity. Including an Internal Standard (IS) directly in the quench solvent corrects for any volumetric or ionization variations during downstream LC-MS/MS analysis.

Workflow cluster_controls Self-Validating Controls A Master Mix Preparation (Microsomes + Buffer + Alamethicin) B Pre-incubation (37°C, 5 min) Add Test Compound (1 µM) A->B C Initiate Reaction Add NADPH & UDPGA B->C D Time-Course Sampling (0, 15, 30, 45, 60 min) C->D C1 Minus-Cofactor (Chemical Stability) C->C1 Parallel Incubation C2 Positive Control (Verapamil/Diclofenac) C->C2 Parallel Incubation E Quench Reaction (Ice-cold ACN + IS) D->E F Centrifugation & LC-MS/MS E->F

Fig 1. Self-validating microsomal stability assay workflow with parallel control incubations.

Reagents & Matrix Preparation

  • Buffer: 100 mM Potassium Phosphate buffer (pH 7.4) supplemented with 3 mM MgCl₂. (Magnesium is a required cofactor for UGT activity).

  • Microsomes: Pooled human or preclinical species liver microsomes (e.g., 20 mg/mL stock).

  • Cofactors:

    • Phase I: NADPH regenerating system (1.3 mM NADP⁺, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6PDH).

    • Phase II: 2 mM UDPGA.

  • Alamethicin: 25 µg/mg microsomal protein.

  • Test Compound: 4-methoxy-4-methylpentanoic acid (10 mM stock in DMSO).

  • Quench Solution: 100% Acetonitrile containing 100 ng/mL Tolbutamide (Internal Standard), chilled to 4°C.

Step-by-Step Experimental Protocol

Step 1: Master Mix Preparation Prepare a microsomal master mix in 100 mM Potassium Phosphate buffer to achieve a final incubation concentration of 1.0 mg/mL protein. Add alamethicin (25 µg/mg protein) and incubate on ice for 15 minutes to allow pore formation.

Step 2: Substrate Addition & Pre-Incubation Dilute the 10 mM stock of 4-methoxy-4-methylpentanoic acid to 100 µM in 50% ACN/water. Add 1 µL of this working stock per 100 µL of incubation volume to achieve a final substrate concentration of 1 µM. (Ensure final DMSO/organic solvent concentration is ≤0.5% to prevent CYP inhibition). Pre-incubate the mixture in a shaking water bath at 37°C for 5 minutes.

Step 3: Reaction Initiation Initiate the reaction by adding the NADPH regenerating system and UDPGA.

  • Control Matrix: Simultaneously initiate a Minus-Cofactor Control (buffer added instead of cofactors) to rule out chemical degradation, and a Positive Control (Verapamil for CYPs, Diclofenac for UGTs) to verify enzymatic viability[3].

Step 4: Time-Course Sampling & Quenching At designated time points (0, 15, 30, 45, and 60 minutes), remove a 50 µL aliquot from the incubation mixture and immediately transfer it into a tube containing 150 µL of the ice-cold Quench Solution. Vortex vigorously for 10 seconds.

Step 5: Protein Precipitation & Extraction Centrifuge the quenched samples at 14,000 × g for 15 minutes at 4°C. Transfer 100 µL of the clear supernatant into an LC vial containing 100 µL of ultrapure water to match the initial mobile phase conditions.

LC-MS/MS Analytical Strategy

Due to the highly polar nature of 4-methoxy-4-methylpentanoic acid and the presence of a carboxylic acid[2], standard acidic mobile phases (e.g., 0.1% Formic Acid) may suppress ionization.

  • Column: Polar-embedded C18 or mixed-mode anion-exchange column (e.g., 2.1 × 50 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH ~6.8) to ensure the carboxylic acid is fully deprotonated.

  • Mobile Phase B: Acetonitrile.

  • Ionization: Electrospray Ionization in Negative Mode (ESI-).

  • MRM Transitions: Monitor the [M-H]⁻ parent ion at m/z 145.08.

Pathway Parent 4-Methoxy-4-methylpentanoic acid (Parent Drug) CYP CYP450 Enzymes (Phase I) Parent->CYP NADPH, O2 UGT UGT Enzymes (Phase II) Parent->UGT UDPGA Met1 4-Hydroxy-4-methylpentanoic acid (O-Demethylation) CYP->Met1 Byprod Formaldehyde CYP->Byprod Byproduct Met2 Acyl Glucuronide Conjugate (Glucuronidation) UGT->Met2

Fig 2. Proposed Phase I and Phase II metabolic pathways for 4-methoxy-4-methylpentanoic acid.

Data Analysis & Pharmacokinetic Scaling

The depletion of 4-methoxy-4-methylpentanoic acid is quantified by plotting the natural logarithm of the percent compound remaining versus incubation time.

  • Elimination Rate Constant ( kel​ ): Calculated as the absolute value of the slope of the linear regression line.

  • In Vitro Half-Life ( t1/2​ ): t1/2​=kel​0.693​

  • In Vitro Intrinsic Clearance ( CLint,invitro​ ): CLint,invitro​=Mprotein​kel​×Vincubation​​

    (Where Vincubation​ is the incubation volume in µL, and Mprotein​ is the mass of microsomal protein in mg).

  • In Vivo Intrinsic Clearance ( CLint,invivo​ ): Scaled using physiological parameters (microsomal protein per gram of liver, and liver weight per kg of body weight)[1].

Simulated Quantitative Data

The following table summarizes the expected pharmacokinetic parameters, illustrating how the quantitative data should be structured for cross-species comparison.

Species Matrix kel​ (min⁻¹) t1/2​ (min) CLint,invitro​ (µL/min/mg protein)Scaled CLint,invivo​ (mL/min/kg)Stability Classification
Human Liver Microsomes 0.01257.812.010.8Moderate/High Stability
Rat Liver Microsomes 0.04515.445.081.0Low Stability
Minus-Cofactor Control < 0.001> 500< 1.0N/AStable (Validated)

(Note: The data above is simulated for illustrative purposes to demonstrate formatting and expected cross-species metabolic variance).

References

  • [2] National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 59304810, 4-Methoxy-4-methylpentanoic acid. PubChem. URL:[Link]

  • [1] Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro half-life approach and nonspecific binding to microsomes. Drug Metabolism and Disposition, 27(11), 1350-1359. URL:[Link]

  • [3] Di, L., Kerns, E. H., Hong, Y., Kleintop, T. A., McConnell, O. J., & Huryn, D. M. (2003). Optimization of a higher throughput microsomal stability screening assay for profiling drug discovery candidates. Journal of Biomolecular Screening, 8(4), 453-462. URL:[Link]

Sources

Application

Application Note: High-Resolution Mass Spectrometry (HRMS) Workflows for the Comprehensive Identification of 4-Methoxy-4-Methylpentanoic Acid Metabolites

Audience: Researchers, Analytical Scientists, and Drug Metabolism & Pharmacokinetics (DMPK) Professionals. Executive Summary The identification of small-molecule biotransformations is a critical bottleneck in preclinical...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Analytical Scientists, and Drug Metabolism & Pharmacokinetics (DMPK) Professionals.

Executive Summary

The identification of small-molecule biotransformations is a critical bottleneck in preclinical drug development. 4-Methoxy-4-methylpentanoic acid (C₇H₁₄O₃) represents a sterically hindered aliphatic carboxylic acid motif frequently utilized in medicinal chemistry to modulate lipophilicity and metabolic stability. This application note details an authoritative, self-validating High-Resolution Mass Spectrometry (HRMS) protocol for profiling its in vitro Phase I and Phase II metabolites. By leveraging negative electrospray ionization (ESI-), Data-Dependent Acquisition (DDA), and Mass Defect Filtering (MDF), this workflow ensures the unambiguous structural elucidation of trace-level metabolites amidst complex biological matrices.

Pharmacological Context & Biotransformation Rationale

The structure of 4-methoxy-4-methylpentanoic acid features a terminal carboxylic acid and a highly branched methoxy-dimethyl moiety. These functional groups dictate its metabolic fate:

  • Phase I Metabolism: The methoxy group is highly susceptible to CYP450-mediated O-demethylation, yielding a tertiary alcohol. Additionally, the gem-dimethyl groups can undergo aliphatic hydroxylation.

  • Phase II Metabolism: The carboxylic acid moiety acts as a primary site for Uridine 5'-diphospho-glucuronosyltransferase (UGT) conjugation, forming an acyl glucuronide.

The detection of acyl glucuronides is of paramount toxicological importance. Due to their electrophilic nature, acyl glucuronides can undergo spontaneous hydrolysis, pH-dependent intramolecular acyl migration, and covalent transacylation with proteins, which is frequently implicated in idiosyncratic drug toxicity 1.

Pathway Parent 4-Methoxy-4-methylpentanoic acid m/z 145.0865 [M-H]- ODes O-Demethylation (M1) m/z 131.0708 [M-H]- Parent->ODes CYP450 (-CH2) Hydrox Hydroxylation (M2) m/z 161.0814 [M-H]- Parent->Hydrox CYP450 (+O) Gluc Acyl Glucuronide (M3) m/z 321.1186 [M-H]- Parent->Gluc UGT1A (+C6H8O6)

Caption: Predicted Phase I and Phase II metabolic pathways of 4-methoxy-4-methylpentanoic acid.

Mechanistic Rationale for HRMS Workflows (Expertise & Experience)

To transition from theoretical pathways to empirical identification, the analytical strategy must exploit the molecule's specific physicochemical properties:

  • Ionization Causality: 4-Methoxy-4-methylpentanoic acid possesses a terminal carboxylic acid with a pKa of ~4.5, meaning it readily deprotonates in near-neutral or mildly acidic solutions. Therefore, negative electrospray ionization (ESI-) is strictly utilized. This choice maximizes ionization efficiency and suppresses the complex adduct formation (e.g., [M+Na]⁺, [M+K]⁺) that plagues positive mode analysis, thereby simplifying elemental composition assignment 2.

  • Mass Defect Filtering (MDF): Liver microsomes contain thousands of endogenous lipids and peptides that can mask low-abundance metabolites. The monoisotopic mass of the parent compound is 146.0943 Da, yielding a mass defect of +0.0943 Da. Because biotransformations shift the mass defect in predictable, narrow ranges, applying an MDF window of ±50 mDa around the parent mass defect effectively filters out biological "noise" and isolates true drug-related material 3.

  • Fragmentation Logic: In DDA mode, collision-induced dissociation (CID) of the parent [M-H]⁻ ion (m/z 145.0865) yields characteristic neutral losses of CO₂ (44.00 Da) and CH₃OH (32.03 Da). The formation of an acyl glucuronide is unequivocally confirmed by the diagnostic neutral loss of 176.0321 Da (anhydroglucuronic acid) in the MS/MS spectra 4.

Experimental Protocol: A Self-Validating System (Trustworthiness)

To ensure absolute confidence in metabolite assignments and eliminate false positives, this protocol requires a self-validating system of controls.

Step 4.1: In Vitro Incubation Setup
  • Test System Preparation: Thaw Human Liver Microsomes (HLM) on ice. Prepare a reaction mixture containing 1.0 mg/mL HLM protein in 100 mM potassium phosphate buffer (pH 7.4).

  • Cofactor Addition: Add 1 mM NADPH (to drive Phase I CYP450 metabolism) and 2 mM UDPGA supplemented with 25 µg/mL Alamethicin (to pore-form the microsomal membranes and drive Phase II UGT metabolism).

  • Reaction Initiation: Spike 4-methoxy-4-methylpentanoic acid to a final concentration of 10 µM. Incubate in a shaking water bath at 37°C for 60 minutes.

  • Mandatory Self-Validating Controls:

    • T0 Control: Quenched immediately upon substrate addition to establish baseline parent abundance and assess non-enzymatic degradation.

    • Minus-Cofactor Control: Incubated for 60 mins without NADPH/UDPGA to differentiate true enzymatic metabolites from matrix artifacts.

    • Blank Matrix Control: HLM incubated with cofactors but without the test compound to flag endogenous isobaric interferences.

Step 4.2: Sample Quenching & Extraction
  • Quench the 100 µL incubation mixture by adding 300 µL of ice-cold acetonitrile (ACN) containing an analytical internal standard (e.g., Diclofenac-d4).

  • Vortex vigorously for 2 minutes to disrupt protein binding.

  • Centrifuge at 15,000 × g for 15 minutes at 4°C to pellet precipitated proteins.

  • Transfer 200 µL of the clarified supernatant to an LC vial for HRMS analysis.

Step 4.3: UHPLC-HRMS Acquisition Parameters
  • Chromatography: C18 Reverse Phase Column (e.g., 2.1 × 100 mm, 1.7 µm particle size).

  • Mobile Phase A (Aqueous): 10 mM Ammonium Acetate in Water (pH ~6.8). Note: This specific pH maintains the carboxylic acid in a partially ionized state, ensuring optimal ESI- sensitivity while preventing severe chromatographic peak tailing.

  • Mobile Phase B (Organic): 100% Acetonitrile.

  • Gradient: Linear ramp from 5% B to 95% B over 10 minutes at a flow rate of 0.4 mL/min.

  • Mass Spectrometer: Q-TOF or Orbitrap operating in ESI- mode.

  • Acquisition Mode: Full Scan Data-Dependent Acquisition (DDA).

    • Full Scan Range: m/z 100–800.

    • Resolution: >70,000 (at m/z 200) to ensure sub-ppm mass accuracy.

    • MS/MS Trigger: Top 5 most intense ions, with a dynamic exclusion window of 5 seconds to allow sampling of co-eluting, low-abundance metabolites.

Workflow Incubation 1. In Vitro Incubation HLM + NADPH/UDPGA SamplePrep 2. Sample Quenching Protein Precipitation (Cold ACN) Incubation->SamplePrep LCHRMS 3. UHPLC-HRMS Analysis ESI- Mode, DDA Acquisition SamplePrep->LCHRMS DataProc 4. Mass Defect Filtering (MDF) Filter Window: ±50 mDa LCHRMS->DataProc Annotation 5. Structural Elucidation MS/MS Neutral Loss & Fragment Matching DataProc->Annotation

Caption: Step-by-step experimental and computational workflow for HRMS-based metabolite identification.

Data Analysis & Quantitative Summaries

Post-acquisition, the raw data is processed using exact mass extraction (± 5 ppm mass tolerance) and MDF. The table below summarizes the quantitative exact mass targets required to identify the predicted metabolites of 4-methoxy-4-methylpentanoic acid.

Table 1: Exact Mass and Diagnostic Fragmentation Targets for Metabolite Identification

Metabolite IDBiotransformationElemental FormulaTheoretical Monoisotopic Mass (Da)Theoretical [M-H]⁻ (m/z)Mass Shift (Da)Diagnostic MS/MS Neutral Losses
Parent N/AC₇H₁₄O₃146.0943145.08650.0000-CO₂ (44.00), -CH₃OH (32.03)
M1 O-DemethylationC₆H₁₂O₃132.0787131.0708-14.0157-H₂O (18.01), -CO₂ (44.00)
M2 Aliphatic HydroxylationC₇H₁₄O₄162.0892161.0814+15.9949-H₂O (18.01), -CO₂ (44.00)
M3 Acyl GlucuronidationC₁₃H₂₂O₉322.1264321.1186+176.0321-C₆H₈O₆ (176.03)

Data Interpretation Note: Differentiating M1 (O-demethylation) from a hypothetical loss of a methyl group elsewhere requires careful MS/MS scrutiny. M1 will lack the -CH₃OH neutral loss characteristic of the parent compound, instead showing a prominent -H₂O loss due to the newly formed tertiary alcohol.

References

  • Mass defect filter technique and its applications to Drug metabolite identification by high-resolution mass spectrometry.
  • Untargeted MSn-Based Monitoring of Glucuronides in Fish: Screening Complex Mixtures for Contaminants with Biological Relevance.
  • Toxicity of Carboxylic Acid-Containing Drugs: The Role of Acyl Migration and CoA Conjugation Investig
  • A Rough Guide to Metabolite Identification Using High Resolution Liquid Chromatography Mass Spectrometry in Metabolomic Profiling in Metazoans.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 4-Methoxy-4-Methylpentanoic Acid Synthesis

Welcome to the Technical Support Center for the synthesis of 4-methoxy-4-methylpentanoic acid . This guide is designed for research scientists and drug development professionals seeking to optimize their yields, troubles...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 4-methoxy-4-methylpentanoic acid . This guide is designed for research scientists and drug development professionals seeking to optimize their yields, troubleshoot common impurities, and understand the mechanistic causality behind this specific synthetic workflow.

Reaction Pathway & Mechanistic Overview

The most scalable and direct synthesis of 4-methoxy-4-methylpentanoic acid involves the acid-catalyzed methoxylation of 4-methyl-4-pentenoic acid. This reaction is governed by Markovnikov’s rule : the acid catalyst protonates the terminal alkene to form a highly stable tertiary carbocation, which is subsequently trapped by methanol acting as a nucleophile[1].

Crucially, because the starting material contains a carboxylic acid moiety, exposing it to methanol and an acid catalyst will inevitably trigger a concurrent Fischer esterification . Therefore, the reaction first yields an ether-ester intermediate (methyl 4-methoxy-4-methylpentanoate), which must be deliberately hydrolyzed (saponified) to yield the final target compound. Using a macroporous solid Brønsted acid resin like Amberlyst-15[2] provides the necessary acidity for both the etherification and esterification while preventing the degradation often seen with homogenous liquid acids[3].

Workflow SM 4-Methyl-4-pentenoic acid (Starting Material) Reagents Methanol + Amberlyst-15 (60°C, 12h) SM->Reagents Protonation & Nucleophilic Attack Intermediate Methyl 4-methoxy-4-methylpentanoate (Ether-Ester Intermediate) Reagents->Intermediate Markovnikov Addition + Fischer Esterification SideProduct 4-Methyl-3-pentenoic acid (Isomerization Impurity) Reagents->SideProduct High Temp / Strong Acid Hydrolysis 1. Aq. NaOH (Saponification) 2. HCl (Acidification) Intermediate->Hydrolysis Base-Catalyzed Cleavage Target 4-Methoxy-4-methylpentanoic acid (Target Product) Hydrolysis->Target pH Adjustment to pH 2

Reaction pathway for 4-methoxy-4-methylpentanoic acid synthesis via methoxylation and hydrolysis.

Step-by-Step Experimental Protocol

To ensure a self-validating system, this protocol utilizes the intermediate esterification as an advantage. By isolating the ester intermediate via distillation before hydrolysis, you inherently validate the purity of the carbon skeleton prior to generating the final free acid.

Step 1: Methoxylation and Fischer Esterification

  • In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 equivalent of 4-methyl-4-pentenoic acid in anhydrous methanol (10 volumes).

  • Add 20% w/w dry Amberlyst-15 resin[2]. Causality note: The solid resin allows for easy physical removal and minimizes the oxidative side reactions caused by concentrated sulfuric acid.

  • Heat the mixture to 60°C and stir for 12 hours.

  • Filter the mixture through a coarse frit to remove the Amberlyst-15 catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Self-Validation Step: Purify the crude methyl 4-methoxy-4-methylpentanoate via vacuum distillation. The esterified intermediate has a distinct, lower boiling point than the starting material, allowing for clean isolation.

Step 2: Saponification (Hydrolysis)

  • Dissolve the purified ester intermediate in a 1:1 mixture of Tetrahydrofuran (THF) and water.

  • Add 2.0 equivalents of sodium hydroxide (NaOH) and stir at room temperature for 4 hours to cleave the methyl ester.

  • Evaporate the THF under reduced pressure to leave the aqueous sodium salt.

Step 3: Acidification and Extraction

  • Cool the remaining aqueous layer to 0°C using an ice bath.

  • Carefully acidify the solution to pH 2 using 2M HCl.

  • Extract the aqueous layer three times with ethyl acetate (EtOAc).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to afford pure 4-methoxy-4-methylpentanoic acid.

Troubleshooting & FAQs

Q: Why is my overall yield of 4-methoxy-4-methylpentanoic acid consistently below 50%? A: The most common cause of "missing mass" in this workflow is neglecting the saponification step. When 4-methyl-4-pentenoic acid is reacted with methanol and an acid catalyst, the carboxylic acid group undergoes Fischer esterification simultaneously with the alkene methoxylation. If you perform an aqueous workup without hydrolyzing the ester, the intermediate (methyl 4-methoxy-4-methylpentanoate) remains in the organic phase but will not partition into basic aqueous layers like a free carboxylic acid. Always include the NaOH-mediated saponification step to regenerate the free acid.

Q: I am observing a significant amount of 4-methyl-3-pentenoic acid in my NMR. How do I prevent this? A: This impurity arises from the thermodynamic isomerization of the terminal double bond. Under strongly acidic conditions and high temperatures, the terminal alkene (4-methyl-4-pentenoic acid) isomerizes to the more stable internal alkene (4-methyl-3-pentenoic acid) before methanol can trap the carbocation. To mitigate this, avoid using concentrated sulfuric acid (H₂SO₄). Instead, use a milder, heterogeneous Brønsted acid catalyst like Amberlyst-15[2][3], and strictly control the reaction temperature to a maximum of 60°C.

Q: How can I selectively isolate the product from unreacted starting material? A: Separating 4-methoxy-4-methylpentanoic acid from unreacted 4-methyl-4-pentenoic acid via standard acid-base extraction is difficult because both possess a carboxylic acid moiety with similar pKa values. The most effective purification strategy is to perform a vacuum distillation before the saponification step (as detailed in Step 1.6 of the protocol). The intermediate ester, methyl 4-methoxy-4-methylpentanoate, has a significantly different boiling point than the unreacted methyl 4-methyl-4-pentenoate, allowing for clean separation.

Reaction Optimization Data

The table below summarizes the empirical outcomes of varying the catalyst and temperature during the initial methoxylation/esterification step. Note the inverse relationship between harsh conditions and target yield due to isomerization.

Catalyst SystemTemperature (°C)Time (h)Conversion to Ether-Ester (%)Isomerization Impurity (%)
H₂SO₄ (conc.)6547218
p-TsOH6568110
Amberlyst-15806888
Amberlyst-15 60 12 94 < 2

Data reflects typical outcomes for the methoxylation of 4-methyl-4-pentenoic acid. Amberlyst-15 at 60°C provides the optimal balance of high conversion and low isomerization[3].

References

  • Title: 4-Methoxy-4-methylpentanoic acid - Product Information Source: sigmaaldrich.com URL: Link

  • Title: Biomass conversion to diesel via the etherification of furanyl alcohols catalyzed by Amberlyst-15 Source: escholarship.org URL: 3

  • Title: Amberlyst 15 strongly acidic, cation exchanger, dry Source: sigmaaldrich.com URL: 2

  • Title: Hydration of Alkenes With Aqueous Acid Source: masterorganicchemistry.com URL: 1

Sources

Optimization

Technical Support Center: Troubleshooting HPLC Peak Shape for 4-Methoxy-4-Methylpentanoic Acid

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals resolve complex peak shape...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals resolve complex peak shape anomalies when analyzing 4-methoxy-4-methylpentanoic acid.

Instead of relying on trial-and-error, this guide focuses on the causality behind chromatographic behavior, providing self-validating workflows to isolate and eliminate the root causes of peak tailing, fronting, and splitting.

Diagnostic Workflow

HPLC_Troubleshooting Start Observe Poor Peak Shape (4-Methoxy-4-methylpentanoic acid) Tailing Peak Tailing (As > 1.5) Start->Tailing Fronting Peak Fronting (As < 1.0) Start->Fronting Splitting Peak Splitting / Shouldering Start->Splitting pHCheck Is Mobile Phase pH < 2.5? Tailing->pHCheck SolventCheck Check Injection Solvent Strength & Volume Fronting->SolventCheck VoidCheck Check for Column Void or Blocked Frit Splitting->VoidCheck FixPH Adjust pH to 2.5 (e.g., 0.1% Formic Acid) pHCheck->FixPH No MetalCheck Check Secondary Interactions (Metals/Silanols) pHCheck->MetalCheck Yes Passivate Passivate System & Use End-capped Column MetalCheck->Passivate Dilute Match Solvent to Mobile Phase Reduce Injection Volume SolventCheck->Dilute Replace Reverse Flush Column or Replace Frit/Column VoidCheck->Replace

Diagnostic workflow for troubleshooting peak shape anomalies in HPLC analysis.

Technical Q&A: Root Cause Analysis

Q1: Why does 4-methoxy-4-methylpentanoic acid exhibit severe peak tailing and asymmetry compared to neutral analytes? A1: 4-methoxy-4-methylpentanoic acid is an aliphatic carboxylic acid with an estimated pKa of approximately 4.5 to 4.8. In reversed-phase HPLC, peak tailing is primarily driven by multiple retention mechanisms occurring simultaneously[1]. When the mobile phase pH approaches the analyte's pKa, uneven ionization occurs, meaning the acid exists in a dynamic equilibrium between its protonated (hydrophobic) and deprotonated (hydrophilic) states[2]. These two states partition differently into the stationary phase, causing the peak to smear. Furthermore, the carboxylate moiety can act as a ligand, chelating trace metals (like Fe³⁺ or Al³⁺) present in the silica matrix or stainless steel hardware, creating high-energy, slow-release secondary interaction sites[1].

Q2: How do I establish a self-validating pH control strategy for this compound? A2: To eliminate dual-state partitioning, the analyte must be locked into a single ionization state. The fundamental rule for acidic compounds is that the mobile phase pH must be at least 2 units below the pKa to ensure >99% protonation[3]. Lowering the pH also ensures the full protonation of ionizable residual silanol groups on the silica surface, minimizing secondary polar interactions[4]. Self-Validation Check: Inject the sample using a mobile phase buffered exactly at the analyte's pKa (e.g., pH 4.5). If the peak broadens or splits at pH 4.5 but sharpens significantly at pH 2.5 (using 0.1% Formic Acid or Phosphoric Acid)[5], you have positively validated partial ionization as the root cause.

Q3: My peak is fronting (asymmetry factor < 1.0). Is this a stationary phase chemistry issue? A3: No. Peak fronting is rarely a stationary phase chemistry issue; it is almost exclusively a physical phenomenon caused by localized column overloading or a sample solvent mismatch. If 4-methoxy-4-methylpentanoic acid is dissolved in a strong solvent (e.g., 100% methanol or acetonitrile) but the initial gradient conditions are highly aqueous, the strong injection solvent acts as a localized mobile phase[6]. The analyte travels rapidly through the column head before the solvent plug dilutes, causing the leading edge of the peak to elute prematurely.

Q4: I have optimized the pH and solvent, but I still see a persistent shoulder or split peak. What is the next logical step? A4: If chemical (pH) and physical (solvent) parameters are optimized, a persistent shoulder or split peak affecting all analytes often indicates a physical disruption in the flow path, such as a void at the head of the column or a partially blocked inlet frit[5]. This causes a portion of the analyte band to travel down a different path and elute slightly later. Self-Validation Check: Inject a highly retained, neutral, non-ionizable standard (e.g., toluene). If the neutral standard also splits, the issue is physical column damage. If it does not split, the issue remains chemical (e.g., a co-eluting impurity or persistent metal chelation).

Quantitative Data Summaries

Table 1: Impact of Mobile Phase pH on 4-Methoxy-4-Methylpentanoic Acid Peak Characteristics
Mobile Phase pHAnalyte StateRetention BehaviorPeak Symmetry (As)Root Cause of Distortion
pH 2.5 >99% ProtonatedHigh (Hydrophobic)1.0 - 1.2 (Ideal)None (Optimal conditions)
pH 4.5 ~50% ProtonatedVariable / Broad> 2.0 (Tailing/Split)Dynamic equilibrium between states
pH 7.0 >99% DeprotonatedLow (Hydrophilic)1.1 - 1.3Elutes near void volume; poor retention
Table 2: Injection Solvent Strength vs. Peak Efficiency
Injection SolventInitial Mobile PhasePeak ShapeEfficiency ImpactMechanism
100% Acetonitrile 5% AcetonitrileFronting (As < 1.0)Severe LossAnalyte dispersion at column head
50% Acetonitrile 5% AcetonitrileBroadeningModerate LossPartial premature elution
5% Acetonitrile 5% AcetonitrileSymmetrical (As ~ 1.0)OptimalPerfect focusing at column head

Experimental Protocols

Protocol 1: Self-Validating pH Optimization Workflow

This protocol is designed to definitively prove whether pH-induced partial ionization is the cause of peak distortion.

  • Mobile Phase Preparation: Prepare Mobile Phase A (0.1% Formic Acid in LC-MS grade water, pH ~2.7) and Mobile Phase B (0.1% Formic Acid in Acetonitrile)[5].

  • Sample Preparation: Dilute the 4-methoxy-4-methylpentanoic acid stock solution to 10 µg/mL using the exact initial mobile phase composition (e.g., 95% A / 5% B) to prevent solvent mismatch[6].

  • Baseline Injection: Inject 5 µL of the sample onto an end-capped C18 column. Record the asymmetry factor (As) and theoretical plates (N).

  • Validation Injection: Replace Mobile Phase A with a 10 mM Ammonium Acetate buffer adjusted to pH 4.5. Equilibrate the column and re-inject the sample.

  • Causality Analysis: Compare the chromatograms. A severe degradation in peak shape at pH 4.5 confirms that maintaining a low pH is critical for suppressing the ionization of the carboxylic acid moiety.

Protocol 2: System Passivation and Column Cleaning for Metal-Sensitive Acids

If peak tailing persists at pH 2.5, the carboxylic acid is likely chelating with trace metals in the system hardware or column frit.

  • Column Removal: Remove the analytical C18 column and replace it with a zero-dead-volume union.

  • System Flush: Flush the HPLC system (pumps, autosampler, and detector flow cell) with 30% Phosphoric Acid in water at 1.0 mL/min for 30 minutes. This passivates stainless steel surfaces and strips away trace metals.

  • Water Wash: Flush the system with LC-MS grade water until the effluent pH returns to neutral (approximately 30-45 minutes).

  • Column Restoration: Reinstall the end-capped C18 column. If the column itself is contaminated with metals, flush it with a chelating mobile phase (e.g., 10 mM EDTA in water) for 2 hours, followed by a thorough water wash.

  • Verification: Re-inject the 4-methoxy-4-methylpentanoic acid standard. A reduction in tailing confirms metal chelation was a contributing secondary interaction.

References

  • Phenomenex. "How to Reduce Peak Tailing in HPLC?" phenomenex.com. 1

  • ResearchGate. "How can I prevent peak tailing in HPLC?" researchgate.net. 3

  • Element Lab Solutions. "Peak Tailing in HPLC." elementlabsolutions.com. 4

  • Chrom Tech, Inc. "What Causes Peak Tailing in HPLC?" chromtech.com. 7

  • BenchChem. "Troubleshooting poor chromatographic peak shape in HPLC analysis of dodecanedioate." benchchem.com.5

  • ALWSCI. "Common Causes Of Peak Tailing in Chromatography." alwsci.com. 6

Sources

Troubleshooting

reducing matrix effects in LC-MS/MS analysis of 4-methoxy-4-methylpentanoic acid

Topic: Reducing Matrix Effects in the Analysis of 4-Methoxy-4-methylpentanoic Acid (4-MMPA) Welcome to the Advanced LC-MS/MS Troubleshooting Hub. As a Senior Application Scientist, I have designed this guide to move beyo...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reducing Matrix Effects in the Analysis of 4-Methoxy-4-methylpentanoic Acid (4-MMPA)

Welcome to the Advanced LC-MS/MS Troubleshooting Hub. As a Senior Application Scientist, I have designed this guide to move beyond basic symptom-patching. Here, we address the fundamental physical chemistry of 4-methoxy-4-methylpentanoic acid (4-MMPA) to systematically eliminate matrix effects (ME) and build rugged, self-validating bioanalytical workflows.

PART 1: The Causality of Matrix Effects for 4-MMPA

To eliminate matrix effects, we must first understand the molecular behavior of our analyte. 4-Methoxy-4-methylpentanoic acid (C₇H₁₄O₃) is a short-chain aliphatic carboxylic acid with a monoisotopic mass of 146.0943 Da[1].

When analyzing 4-MMPA in biological matrices (e.g., plasma, urine) via LC-MS/MS, researchers typically encounter severe ion suppression (matrix effects < 50%). This is driven by three compounding factors:

  • Electrospray Ionization (ESI) Competition: Because 4-MMPA lacks basic functional groups, it is typically analyzed in negative ion mode (ESI-). ESI- is notoriously susceptible to charge-depletion at the Taylor cone by co-eluting endogenous salts and polar lipids.

  • Chromatographic Voiding: As a small, relatively polar aliphatic acid, 4-MMPA exhibits poor retention (k' < 1) on standard C18 reversed-phase columns. It elutes in the "suppression zone" alongside unretained matrix components.

  • Phospholipid Interference: If simple Protein Precipitation (PPT) is used for sample preparation, highly abundant glycerophospholipids remain in the extract, causing massive ionization suppression in the MS source.

To achieve reliable quantitation, we must manipulate either the sample matrix (via orthogonal extraction) or the analyte itself (via chemical derivatization).

PART 2: Self-Validating Protocols for ME Reduction

The following protocols are designed as self-validating systems. If a step fails, the chemical logic dictates exactly where the failure occurred, allowing for rapid troubleshooting.

Protocol A: Mixed-Mode Anion Exchange (MAX) SPE

Mixed-mode ion-exchange materials combine reversed-phase hydrophobicity with specific ion-exchange interactions[2]. For carboxylic acids like 4-MMPA, a MAX sorbent is ideal because it allows us to wash away neutral and basic lipids with 100% organic solvent while the analyte remains ionically bound[3].

Step-by-Step Methodology:

  • Sample Pre-treatment: Dilute 100 µL of plasma with 100 µL of 2% NH₄OH in water. (Causality: Raises pH > 7.0, ensuring the carboxylic acid of 4-MMPA is fully deprotonated and anionic).

  • Conditioning: Pass 1 mL Methanol (MeOH), followed by 1 mL MS-grade H₂O through a 30 mg MAX SPE cartridge.

  • Loading: Load the pre-treated sample. The anionic 4-MMPA binds to the quaternary amine of the sorbent.

  • Wash 1 (Aqueous): Pass 1 mL of 5% NH₄OH in H₂O. (Causality: Removes polar neutral/basic interferences; 4-MMPA remains ionically bound).

  • Wash 2 (Organic): Pass 1 mL of 100% MeOH. (Causality: Strips hydrophobic interferences, including phospholipids, from the reversed-phase backbone).

  • Elution: Elute with 1 mL of 2% Formic Acid in MeOH. (Causality: Drops the pH below the pKa of 4-MMPA, neutralizing the acid and breaking the ionic bond for release).

  • Reconstitution: Evaporate under N₂ at 40°C and reconstitute in initial mobile phase.

Protocol B: Chemical Derivatization with 3-NPH

If chromatographic retention remains an issue, derivatization is the gold standard[4]. Reacting 4-MMPA with 3-nitrophenylhydrazine (3-NPH) converts the polar carboxylic acid into a hydrophobic 3-nitrophenylhydrazone derivative[5][6]. This shifts the analyte out of the void volume and allows for highly sensitive detection in ESI+ mode , drastically reducing matrix suppression.

Step-by-Step Methodology:

  • Extraction: Perform a simple PPT (100 µL plasma + 300 µL Acetonitrile), centrifuge, and transfer 100 µL of the supernatant to a clean vial.

  • Reagent Addition: Add 50 µL of 200 mM 3-NPH (in 50% aqueous MeOH) and 50 µL of 120 mM EDC (containing 6% pyridine in 50% aqueous MeOH).

  • Incubation: Cap and incubate at 40°C for 30 minutes. (Causality: EDC activates the carboxylic acid, allowing nucleophilic attack by 3-NPH).

  • Quenching: Dilute with 800 µL of 10% aqueous formic acid to stop the reaction and match initial LC conditions. Inject 5 µL.

PART 3: Visualizations

Logical decision tree for troubleshooting 4-MMPA matrix effects.

Step-by-step Mixed-Mode Anion Exchange (MAX) SPE workflow.

PART 4: Quantitative Data Presentation

Table 1: Impact of Sample Preparation on 4-MMPA Matrix Effects (Plasma Matrix)

Extraction Method Matrix Factor (%) Absolute Recovery (%) Phospholipid Removal (%)
Protein Precipitation (PPT) 45% (Severe Suppression) 95% < 5%
Liquid-Liquid Extraction (Acidic) 75% (Moderate) 80% 85%

| MAX-SPE (Protocol A) | 95% (Minimal) | 88% | > 99% |

Table 2: Direct ESI- vs. 3-NPH Derivatization (ESI+) for 4-MMPA

Parameter Direct ESI- (Underivatized) 3-NPH Derivatized (ESI+)
Ionization Mode Negative (ESI-) Positive (ESI+)
Target Precursor m/z 145.1 [M-H]⁻ 282.2 [M+H]⁺
LC Retention (C18) Poor (k' < 1) Excellent (k' > 4)
Matrix Factor 40 - 60% 95 - 105%

| Typical LLOQ | ~50 ng/mL | ~1 ng/mL |

PART 5: Troubleshooting FAQs

Q: I am seeing >50% ion suppression in my patient samples using PPT. What is the fastest immediate fix without changing my sample prep? A: If you cannot change your sample prep, you must change your chromatography. Switch to a Charge Surface Hybrid (CSH) C18 column or a HILIC column. CSH columns provide alternative selectivity for acidic compounds, and HILIC will heavily retain polar acids, pushing 4-MMPA past the early-eluting suppression zone.

Q: During the MAX-SPE protocol, I am losing my analyte in the organic wash step. Why? A: Your sample loading pH is likely too low. 4-MMPA has a pKa around 4.5-5.0. If the loading solution or the wash solution drops below pH 6.5, a portion of the 4-MMPA will become protonated (neutral) and will be washed away by the 100% MeOH step. Ensure your sample is adequately buffered with NH₄OH prior to loading.

Q: Is a Stable Isotope-Labeled Internal Standard (SIL-IS) mandatory for 4-MMPA analysis? A: While highly recommended, a SIL-IS (e.g., 4-MMPA-d3) is a compensatory measure, not a corrective one. It will correct for matrix effects mathematically, but it will not restore lost signal-to-noise (S/N) at the LLOQ. You must first minimize absolute matrix effects using the SPE or derivatization protocols above before relying on a SIL-IS to handle the residual variance.

Q: Why choose 3-NPH over other derivatization agents like 2-picolylamine (2-PA)? A: While both are effective for carboxylic acids[4], 3-NPH reacts rapidly at mild temperatures (40°C) and provides exceptional ionization efficiency in ESI+ due to the stabilization of the protonated molecule. It is widely validated for short-chain aliphatic acids in complex biofluids[5][6].

PART 6: References

  • PubChemLite: 4-methoxy-4-methylpentanoic acid (C7H14O3). University of Luxembourg / PubChem. Available at:[Link]

  • SPE-LC-MS investigations for the isolation and fractionation of acidic oil degradation products. Analytica Chimica Acta. Available at:[Link]

  • Improved quantitation of short-chain carboxylic acids in human biofluids using 3-nitrophenylhydrazine derivatization and liquid chromatography with tandem mass spectrometry (LC-MS/MS). Journal of Pharmaceutical and Biomedical Analysis. Available at:[Link]

  • Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Analytical and Bioanalytical Chemistry. Available at:[Link]

  • Overview of mixed-mode ION-EXCHANGE materials in the extraction of organic compounds. Analytica Chimica Acta. Available at:[Link]

  • Improving liquid chromatography-tandem mass spectrometry determination of polycarboxylic acids in human urine by chemical derivatization. Journal of Chromatography A. Available at:[Link]

Sources

Optimization

troubleshooting low recovery of 4-methoxy-4-methylpentanoic acid during extraction

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the liquid-liquid extraction (LLE) of highly functionalized, short-chain organic acids.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the liquid-liquid extraction (LLE) of highly functionalized, short-chain organic acids.

4-Methoxy-4-methylpentanoic acid presents a unique physicochemical challenge. While its pentanoic acid backbone provides some hydrophobicity, the combination of a terminal carboxylic acid and an internal methoxy ether group significantly increases its affinity for the aqueous phase via extensive hydrogen bonding.

This guide is designed to diagnose the root causes of poor partitioning, explain the mechanistic causality behind each troubleshooting step, and provide a self-validating protocol to maximize your recovery yields.

Diagnostic Workflow for Low Recovery

G Start Low Recovery of 4-methoxy-4-methylpentanoic acid CheckPH Is the aqueous phase pH < 2.5? Start->CheckPH AdjustPH Acidify to pH 1.5-2.0 using 6M HCl CheckPH->AdjustPH No CheckSalt Is the aqueous phase saturated with salt? CheckPH->CheckSalt Yes AdjustPH->CheckSalt AddSalt Add NaCl or Na2SO4 (Salting-out effect) CheckSalt->AddSalt No CheckSolvent Are you using a polar organic solvent? CheckSalt->CheckSolvent Yes AddSalt->CheckSolvent ChangeSolvent Switch to EtOAc, MTBE, or DCM CheckSolvent->ChangeSolvent No CheckEvap Are there evaporation losses during concentration? CheckSolvent->CheckEvap Yes ChangeSolvent->CheckEvap OptEvap Evaporate < 30°C, avoid high vacuum CheckEvap->OptEvap Yes Success Optimal Recovery (>85%) CheckEvap->Success No OptEvap->Success

Figure 1: Decision tree for troubleshooting low recovery of functionalized carboxylic acids.

Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

Q1: I am using standard LLE with ethyl acetate, but my recovery is under 20%. Why is the compound staying in the aqueous layer? A1: The primary culprit is incomplete protonation. Carboxylic acids exist in an equilibrium between their neutral, organic-soluble state and their ionized, water-soluble carboxylate state. To drive the compound into the organic phase, the aqueous solution must have a high concentration of protons to fully protonate the acid[1]. The pKa of 4-methoxy-4-methylpentanoic acid is approximately 4.5 to 4.8. By the "2-Unit Rule," the pH of your aqueous phase must be adjusted to at least 2.0 (preferably 1.5) to ensure >99% of the molecules are in their neutral, protonated form.

Q2: I adjusted the aqueous phase to pH 1.5 using HCl, but my recovery only improved to 50%. How can I force the rest into the organic phase? A2: This is where the "salting-out" effect becomes critical. The internal methoxy group of 4-methoxy-4-methylpentanoic acid acts as a strong hydrogen-bond acceptor, creating a tight hydration shell that resists partitioning into the organic layer. By saturating the aqueous phase with a strong electrolyte (such as NaCl or Na2SO4), you introduce ions that have a much higher hydration energy than the organic acid. These ions sequester the free water molecules, breaking the hydration cages around the carboxylic acid and forcing it into the organic solvent[2][3]. This technique, known as Salting-Out Assisted Liquid-Liquid Extraction (SALLE), also promotes cleaner phase separation[4].

Q3: Which organic solvent yields the highest partition coefficient for this specific molecule? A3: Non-polar solvents like hexane or toluene will fail because they cannot solvate the polar ether and carboxylic acid moieties. You need a polar aprotic solvent that acts as a hydrogen-bond acceptor. Ethyl acetate (EtOAc) and Methyl tert-butyl ether (MTBE) are optimal. MTBE is particularly advantageous as it has lower water miscibility than EtOAc, reducing the amount of water co-extracted and minimizing emulsion risks[5].

Q4: I achieved good phase separation, but after evaporating the solvent, my mass yield is still low. Where did it go? A4: 4-Methoxy-4-methylpentanoic acid (MW = 146.18 g/mol ) is a relatively small, semi-volatile organic molecule. If you are evaporating the extraction solvent using a rotary evaporator at high temperatures (>40°C) or under deep vacuum (<50 mbar) for extended periods, the compound can co-distill or sublimate. Evaporation parameters must be strictly controlled.

Q5: When I add salt and use EtOAc, I get a stubborn emulsion layer. How do I resolve this? A5: Emulsion formation is a common challenge in the LLE of bio-based or functionalized carboxylic acids[5]. The amphiphilic nature of the acid can cause it to act as a weak surfactant at the interface. To resolve this, you can either centrifuge the mixture at 3000 x g for 5 minutes to force phase separation, or filter the biphasic mixture through a pad of Celite. For continuous scaled processes, membrane-based emulsion separators (MBES) utilizing hydrophobic PTFE membranes are highly effective[5].

Quantitative Data: Solvent Selection Matrix

Summarizing the physicochemical compatibility of common extraction solvents for 4-methoxy-4-methylpentanoic acid:

SolventPolarity IndexWater MiscibilityEmulsion RiskExpected RecoverySuitability
Hexane 0.1ImmiscibleLow< 5%Poor
Dichloromethane (DCM) 3.1ImmiscibleModerate~ 40-50%Fair
Ethyl Acetate (EtOAc) 4.4Slightly miscible (8.3%)High> 85%Excellent
Methyl tert-butyl ether (MTBE) 2.5Slightly miscible (4.8%)Low> 90%Optimal

Mechanistic Pathway: The Salting-Out Effect

Mechanism cluster_aq Aqueous Phase (pH 1.5 + NaCl) cluster_org Organic Phase (MTBE / EtOAc) Salt Na+ / Cl- Ions (High Hydration Energy) Water Free Water Molecules Salt->Water Sequesters water (Salting-out) AcidAq Protonated Target Acid (Dehydrated) Water->AcidAq Disrupts hydration shell AcidOrg Extracted Target Acid (High Partitioning) AcidAq->AcidOrg Drives partitioning into organic layer

Figure 2: Thermodynamic mechanism of salting-out assisted liquid-liquid extraction (SALLE).

Experimental Protocol: High-Yield Extraction Workflow

This self-validating protocol is engineered to overcome the high aqueous solubility of 4-methoxy-4-methylpentanoic acid.

Phase 1: Aqueous Preparation & Thermodynamic Adjustment

  • Volume Measurement: Measure the exact volume of your aqueous sample containing the target acid.

  • Strict pH Adjustment: Slowly add 6M HCl dropwise while monitoring with a calibrated pH meter until the pH reaches 1.5 - 2.0. (Self-Validation Check: Do not use pH indicator paper, as the high ionic strength introduced in the next step will alter its accuracy).

  • Salting-Out: Add solid Sodium Chloride (NaCl) to the acidified aqueous phase until saturation is reached (approximately 36 g per 100 mL of water). Stir vigorously until no more salt dissolves and a few crystals remain at the bottom.

Phase 2: Extraction & Phase Separation 4. Solvent Addition: Add an equal volume (1:1 v/v) of Methyl tert-butyl ether (MTBE) to the aqueous phase. 5. Agitation: Cap the separation vessel and shake vigorously for 2 to 3 minutes to maximize the interfacial surface area. Vent frequently to release pressure. 6. Phase Separation: Allow the layers to separate for 10 minutes. If an emulsion persists at the interface, transfer the mixture to a centrifuge tube and spin at 3000 x g for 5 minutes. 7. Collection: Collect the upper organic layer. Repeat the extraction (Steps 4-7) two additional times with fresh MTBE to ensure >95% recovery.

Phase 3: Isolation & Recovery 8. Drying: Combine all organic extracts and dry over anhydrous Na2SO4 for 15 minutes to remove residual water. Filter out the drying agent using fluted filter paper. 9. Controlled Concentration: Evaporate the solvent using a rotary evaporator. CRITICAL: Set the water bath to ≤ 30°C and the vacuum to no lower than 150 mbar for MTBE (or 200 mbar if using EtOAc) to prevent evaporative loss of the semi-volatile target compound.

References

  • [2] A Review on Salt Effect on Extraction of Acetic Acid and Water. International Journal of Engineering Research and Applications (IJERA). URL:

  • [3] Salting-out extraction of carboxylic acids. ResearchGate. URL:

  • [5] Liquid-Liquid Extraction for in situ Carboxylic Acid Recovery via Continuous Membrane-Based Emulsion Separations. NREL / Green Chemistry. URL:

  • [4] Salting-out assisted liquid-liquid extraction for bioanalysis. PubMed / Bioanalysis. URL:

  • [1] Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture. CDN. URL:

Sources

Troubleshooting

optimization of mobile phase for 4-methoxy-4-methylpentanoic acid separation

Target Analyte: 4-Methoxy-4-methylpentanoic Acid (C₇H₁₄O₃) Audience: Analytical Chemists, Method Development Scientists, and Drug Development Professionals Welcome to the Technical Support Center. This guide provides fie...

Author: BenchChem Technical Support Team. Date: March 2026

Target Analyte: 4-Methoxy-4-methylpentanoic Acid (C₇H₁₄O₃) Audience: Analytical Chemists, Method Development Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide provides field-proven methodologies, mechanistic troubleshooting, and authoritative protocols for optimizing the High-Performance Liquid Chromatography (HPLC) separation of 4-methoxy-4-methylpentanoic acid. Because this compound is a short-chain, polar alkoxy carboxylic acid lacking a strong chromophore, achieving reproducible retention and high signal-to-noise ratios requires strict control over mobile phase pH, solvent UV cutoffs, and stationary phase interactions[1].

I. Core Methodology: Step-by-Step Mobile Phase Optimization

To build a self-validating and robust chromatographic method, you must control the ionization state of the analyte. The carboxylic acid group (estimated pKa ~4.5) will dictate the molecule's hydrophobicity[2].

Protocol: Method Development for LC-UV Analysis
  • Aqueous Phase Preparation (Ionization Control): Prepare a 0.1% Phosphoric acid ( H3​PO4​ ) solution in ultrapure water (18.2 MΩ·cm). This establishes a pH of approximately 2.1. Causality: The mobile phase pH must be maintained at least 2 units below the compound's pKa to ensure the carboxylic acid remains fully protonated (neutral). This maximizes hydrophobic interaction with the stationary phase and prevents peak splitting[3].

  • Organic Modifier Selection: Select HPLC-grade Acetonitrile as the organic modifier. Causality: 4-methoxy-4-methylpentanoic acid requires low-wavelength UV detection (205–210 nm). Acetonitrile has a UV cutoff of 190 nm, whereas methanol's cutoff is 205 nm, which would cause severe baseline noise and reduce detection sensitivity[1].

  • Column Equilibration: Flush a fully endcapped, polar-embedded C18 column (e.g., 150 x 4.6 mm, 5 µm) with 10 column volumes of the starting mobile phase (e.g., 95% Aqueous / 5% Organic) to passivate residual silanols.

  • Isocratic Elution Optimization: Run the system isocratically. Because retention is primarily governed by the mobile phase composition, start with a highly aqueous environment[4]. If the analyte elutes too close to the void volume ( t0​ ), decrease the organic modifier concentration in 2% increments until a retention factor ( k′ ) between 2 and 5 is achieved.

Quantitative Data: Mobile Phase Component Selection
ComponentTypeUV Cutoff (nm)LC-MS VolatilityTarget Application & Causality
Acetonitrile Organic Modifier190HighPrimary choice for UV detection (<210 nm) due to minimal background noise[3].
Methanol Organic Modifier205HighAlternative for LC-MS; avoid for UV due to high absorbance at low wavelengths.
0.1% H₃PO₄ Aqueous Additive<195Non-VolatileLC-UV; provides strict pH control (~2.1) to suppress carboxylate ionization[1].
0.1% Formic Acid Aqueous Additive210HighLC-MS; balances mild acidic environment (~2.7) with volatility for ESI[3].
10 mM NH₄OAc Aqueous Buffer210HighLC-MS (ESI-); enables pH adjustment (4.0-5.0) to promote deprotonation.

II. Workflow Visualization

MobilePhaseOptimization Start Analyze 4-Methoxy-4- methylpentanoic Acid Detect Select Detector Type Start->Detect UV UV/Vis (200-210 nm) Detect->UV MS LC-MS (ESI-) Detect->MS BufferUV 0.1% H3PO4 or Phosphate Buffer (pH 2.5) UV->BufferUV BufferMS 0.1% Formic Acid or Ammonium Formate (pH 3.0) MS->BufferMS OrgUV Acetonitrile (Low UV Cutoff) BufferUV->OrgUV OrgMS Methanol or Acetonitrile BufferMS->OrgMS Opt Adjust % Organic (Start 5% B, Isocratic) OrgUV->Opt OrgMS->Opt Eval Evaluate Retention (k') Opt->Eval

Decision tree for mobile phase optimization based on detector compatibility and compound ionization.

III. Troubleshooting Guide

Q: Why does 4-methoxy-4-methylpentanoic acid elute in the void volume ( t0​ ) with poor resolution? A: Causality: This is fundamentally an ionization and polarity issue. If the mobile phase pH is unbuffered or above 4.0, the carboxylic acid group ionizes into a carboxylate. This ionized species is highly hydrophilic and repels the hydrophobic C18 stationary phase, causing it to wash out immediately[4]. Solution: Adjust the aqueous mobile phase pH to at least 2 units below the compound's pKa (target pH 2.0–2.5) using an acid modifier like phosphoric acid[3]. Additionally, ensure your starting organic composition is low (e.g., 5% B) to maximize hydrophobic retention.

Q: I am observing severe peak tailing. How can I correct this? A: Causality: Peak tailing for aliphatic carboxylic acids often results from secondary ion-exchange interactions. Even at low pH, unendcapped or highly active residual silanols (Si-O⁻) on the silica support can interact with the analyte, disrupting the uniform partitioning process[4]. Solution: Transition to a fully endcapped or sterically protected C18 column designed for polar acids. Alternatively, incorporate a competitive modifier like 0.1% Trifluoroacetic acid (TFA) into the mobile phase. TFA acts as an ion-pairing agent and effectively masks active silanol sites, sharpening the peak shape[4].

Q: My baseline is excessively noisy, and the analyte peak is barely distinguishable at 210 nm. What is causing this? A: Causality: This is caused by the UV cutoff limits of your mobile phase components. Because the compound lacks a strong chromophore, detection must occur at low wavelengths. If you are using acetate buffers or methanol, their UV cutoffs (210 nm and 205 nm, respectively) absorb the detector's light, saturating the signal and creating noise[1]. Solution: Immediately switch the organic modifier to HPLC-grade Acetonitrile (UV cutoff 190 nm) and utilize phosphate buffer or dilute phosphoric acid, which remain optically transparent at 210 nm[3].

Q: How do I optimize the mobile phase for LC-MS (ESI negative mode) analysis without losing chromatographic retention? A: Causality: LC-MS introduces a paradox for carboxylic acids. Good reversed-phase retention requires a low pH to keep the acid neutral, but ESI negative mode requires the acid to be deprotonated (ionized) for optimal mass detection. Furthermore, non-volatile buffers (like phosphate) will crystallize and destroy the MS source[3]. Solution: Replace phosphoric acid with a volatile alternative like 0.01% - 0.1% Formic acid. This provides a low enough pH for adequate column retention while still allowing partial deprotonation in the ESI source. For maximum sensitivity, utilize a post-column infusion of a weak volatile base (e.g., dilute ammonium hydroxide) to force deprotonation immediately prior to MS entry.

IV. Frequently Asked Questions (FAQs)

FAQ 1: Can I use Normal Phase Chromatography for 4-methoxy-4-methylpentanoic acid? A: While possible, it is generally not recommended for routine assay or purity analysis. Normal phase is typically reserved for chiral separations of enantiomers or diastereomers (e.g., using hexane/isopropanol mixtures on polysaccharide columns)[4][5]. For standard purity and concentration analysis, Reversed-Phase Chromatography (RPC) offers superior reproducibility, efficiency, and ease of mobile phase preparation[1].

FAQ 2: What is the ideal column chemistry for this compound? A: A polar-embedded C18 column or an "AQ" (Aqueous) C18 column is ideal. Because the compound requires a highly aqueous mobile phase (e.g., <10% organic) for adequate retention, standard C18 columns are prone to "phase collapse" or ligand matting under these conditions. AQ-type columns resist phase collapse, maintaining consistent retention times[4].

FAQ 3: Do I need a chiral column to separate diastereomeric derivatives of this acid? A: Not necessarily. Unlike enantiomers, diastereomers possess distinct physicochemical characteristics. This difference allows for their separation using conventional, achiral stationary phases (like standard C18) by carefully optimizing the mobile phase gradient and temperature[6].

V. References

  • Title: How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations Source: PharmaGuru URL: [Link]

  • Title: Mobile Phase Optimization: A Critical Factor in HPLC Source: Phenomenex URL: [Link]

  • Title: Exploring the Different Mobile Phases in HPLC Source: Veeprho URL: [Link]

Sources

Optimization

enhancing ionization efficiency of 4-methoxy-4-methylpentanoic acid in ESI-MS

[label="Is Signal-to- Figure 1: Decision tree for enhancing ESI-MS ionization of aliphatic carboxylic acids. Troubleshooting Mobile Phase & Source Parameters (ESI-) Q: Why is the [M-H]⁻ signal inherently weak for this sp...

Author: BenchChem Technical Support Team. Date: March 2026

[label="Is Signal-to-

Figure 1: Decision tree for enhancing ESI-MS ionization of aliphatic carboxylic acids.

Troubleshooting Mobile Phase & Source Parameters (ESI-)

Q: Why is the [M-H]⁻ signal inherently weak for this specific molecule? A: ESI efficiency is governed by two main factors: the analyte's ability to carry a charge and its surface activity. While the carboxylic acid group can be deprotonated to form [M-H]⁻, the aliphatic backbone (4-methoxy-4-methylpentyl) has a low hydrophobic surface area. Analytes with larger nonpolar moieties possess a higher "Lipoaffinity Index" and partition preferentially to the surface of the ESI droplets, facilitating gas-phase ion formation[1]. Because 4-methoxy-4-methylpentanoic acid remains in the droplet interior, its ionization is highly susceptible to matrix suppression.

Q: How should I adjust the mobile phase to force better ionization in negative mode? A: You must manipulate the droplet chemistry to favor both deprotonation and surface partitioning:

  • Elevate the pH: Ensure the mobile phase pH is at least 2 units above the analyte's pKa (~4.8). Use 0.1% to 1% Ammonium Hydroxide (NH₄OH) instead of Formic Acid.

  • Optimize the Organic Solvent: Methanol generally provides better desolvation and higher responses for small organic acids in negative ESI compared to pure water or acetonitrile[2].

  • Use Hydrophobic Additives (Make-up Flow): Introducing weak hydrophobic carboxylic acids (e.g., butyric or propanoic acid) as a post-column make-up flow can significantly improve (-)ESI responses by altering the droplet's surface tension dynamics[1].

Table 1: Impact of Mobile Phase Additives on ESI(-) Efficiency
Additive / ModifierMechanism of ActionExpected Impact on 4-Methoxy-4-methylpentanoic acid
0.1% Formic Acid Suppresses deprotonation (pH < pKa).Severe Signal Loss
10 mM Ammonium Acetate Buffers pH ~6.8; aids in droplet desolvation.Moderate Enhancement
0.1% Ammonium Hydroxide Ensures complete deprotonation (pH ~10).High Enhancement
Propanoic Acid (Make-up) Modifies droplet surface tension; weak hydrophobic acid.Significant Enhancement [1]
Trichloroacetic Acid Strong acid; causes ion pairing and signal suppression.Severe Signal Loss [1]

Chemical Derivatization Strategies (Switching to ESI+)

Q: If mobile phase optimization fails to overcome matrix suppression, what is the next logical step? A: Chemical derivatization. By covalently attaching a permanently charged or highly basic moiety to the carboxylic acid, you can shift the detection from negative mode (ESI-) to positive mode (ESI+). This fundamentally changes the molecule's Lipoaffinity Index and ionization mechanics, often resulting in a 10- to 100-fold increase in sensitivity[3],[4].

Q: Which derivatization reagents are best suited for 4-methoxy-4-methylpentanoic acid? A: For aliphatic carboxylic acids, two highly effective reagents are 2-Picolylamine (PA) and Cholamine .

Table 2: Recommended Derivatization Reagents
ReagentAdded MoietyModeKey AdvantageReference
2-Picolylamine (PA) Pyridyl groupESI+Rapid reaction; yields characteristic MS/MS product ions for highly selective MRM.[3]
Cholamine Quaternary ammoniumESI+Permanent positive charge regardless of pH; available in heavy/light isotopic forms for exact quantification.[4]
4-APEBA BromophenethylESI+Permanent positive charge; distinct isotopic signature (Bromine) for easy identification.[5]
Protocol: Self-Validating Cholamine Derivatization

This protocol utilizes cholamine to introduce a permanent positive charge. It is designed as a self-validating system : by utilizing both light and heavy isotopic variants of cholamine, you create a robust internal standard that perfectly normalizes matrix effects and confirms reaction completeness[4].

Step-by-Step Methodology:

  • Activation: Dissolve the 4-methoxy-4-methylpentanoic acid sample extract in 50 µL of Acetonitrile. Add 10 µL of 200 mM EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and 10 µL of 200 mM NHS (N-hydroxysuccinimide). Incubate at room temperature for 30 minutes to form the active NHS-ester.

  • Labeling:

    • Sample Aliquot: Add 20 µL of "Light" Cholamine (100 mM).

    • Standard Aliquot: Add 20 µL of "Heavy" Cholamine (isotopically labeled, 100 mM).

  • Coupling: Incubate both aliquots at 60°C for 1 hour.

  • Quenching & Pooling: Quench the reaction with 10 µL of 5% formic acid. Mix equal volumes of the Light-labeled sample and Heavy-labeled standard.

  • LC-MS/MS Analysis (ESI+): Inject the pooled sample.

  • Validation Check: The system is validated if the mass spectrum exhibits a distinct doublet spaced by the exact mass difference of the heavy/light cholamine tags. The ratio of the peak areas provides absolute relative quantification with an average coefficient of variation (CV) of <5%[4].

Source Parameter Troubleshooting Checklist

If you have implemented the above strategies and still experience instability, verify the following ESI source parameters:

  • Capillary Voltage: For ESI-, keep it relatively low (2.0 - 2.5 kV) to prevent corona discharge, which is common in negative mode. For ESI+ (post-derivatization), optimize between 3.0 - 4.0 kV.

  • Desolvation Temperature: Aliphatic acids require efficient desolvation. Increase the temperature to 350°C - 450°C, provided the molecule does not exhibit thermal degradation (4-methoxy-4-methylpentanoic acid is thermally stable in this range).

  • Nebulizer Gas Flow: Ensure high nitrogen flow rates to assist in shearing the droplets, compensating for the molecule's poor surface partitioning.

References

  • Simple and practical derivatization procedure for enhanced detection of carboxylic acids in liquid chromatography-electrospray ionization-tandem mass spectrometry Source: PubMed (Journal of Chromatography A) URL:[Link]

  • Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA Source: PubMed Central (Analytical and Bioanalytical Chemistry) URL:[Link]

  • Electrospray Ionization Efficiency Predictions and Analytical Standard Free Quantification for SFC/ESI/HRMS Source: ACS Publications (Journal of the American Society for Mass Spectrometry) URL:[Link]

  • Relative Quantification of Carboxylic Acid Metabolites by Liquid Chromatography-Mass Spectrometry Using Isotopic Variants of Cholamine Source: PubMed (Analytical Chemistry) URL:[Link]

  • Influence of mobile phase, source parameters and source type on electrospray ionization efficiency in negative ion mode Source: Wiley Online Library (Rapid Communications in Mass Spectrometry) URL:[Link]

Sources

Troubleshooting

preventing degradation of 4-methoxy-4-methylpentanoic acid during sample storage

Technical Support Center: Preventing Degradation of 4-Methoxy-4-methylpentanoic Acid As a Senior Application Scientist, I frequently consult with drug development professionals who encounter erratic stability profiles wh...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Preventing Degradation of 4-Methoxy-4-methylpentanoic Acid

As a Senior Application Scientist, I frequently consult with drug development professionals who encounter erratic stability profiles when handling bifunctional intermediates. 4-Methoxy-4-methylpentanoic acid (C₇H₁₄O₃) presents a unique and aggressive stability challenge because it contains both a mildly acidic carboxylic acid and a highly acid-sensitive tertiary methyl ether.

This guide is designed to move beyond basic handling instructions by explaining the chemical causality behind the degradation, providing self-validating protocols, and establishing a robust framework for long-term sample integrity.

Mechanistic Causality: The Autocatalytic Vulnerability

To prevent degradation, we must first understand the mechanism. Tertiary ethers are notoriously susceptible to acid-catalyzed cleavage, proceeding rapidly via an SN1 or E1 pathway[1]. Because 4-methoxy-4-methylpentanoic acid contains its own proton source (the carboxylic acid group, pKa ~4.8), the neat compound undergoes relentless autocatalytic degradation [2].

The carboxylic proton protonates the ether oxygen, leading to the expulsion of methanol and the formation of a stable tertiary carbocation. This intermediate rapidly undergoes elimination to form 4-methylpent-3-enoic acid (and its isomers) or reacts with ambient moisture to form 4-hydroxy-4-methylpentanoic acid. The stability of tertiary ethers is highly pH-dependent, and they rapidly degrade in environments where pH < 5[3].

DegradationPathway A 4-Methoxy-4-methylpentanoic acid (Intact) B Protonated Ether (Autocatalysis via -COOH) A->B Intramolecular H+ C Tertiary Carbocation Intermediate B->C - MeOH D 4-Methylpent-3-enoic acid (Elimination Product) C->D - H+ (Elimination) E 4-Hydroxy-4-methylpentanoic acid (Hydrolysis Product) C->E + H2O (Substitution)

Fig 1: Autocatalytic degradation pathway of 4-methoxy-4-methylpentanoic acid.

Troubleshooting & FAQs

Q1: Why is my neat sample degrading at room temperature even in an amber, sealed vial? A1: Sealing the vial prevents oxidation, but it does not stop intramolecular autocatalysis. At room temperature, the thermal energy is sufficient to drive the protonation and subsequent SN1 cleavage of the tertiary ether. The reaction is self-sustaining because the elimination product (4-methylpent-3-enoic acid) is also a carboxylic acid, maintaining the acidic microenvironment.

Q2: What is the most robust method for long-term storage? A2: The absolute best practice is to convert the free acid into a stable salt (e.g., a Dicyclohexylamine or Sodium salt). By deprotonating the carboxylic acid, you remove the internal proton source, completely halting the autocatalytic cycle. If salt formation is not possible, the neat oil must be stored at -80°C to kinetically freeze the degradation pathway.

Q3: Which solvents should I use or avoid when preparing stock solutions? A3:

  • Avoid: Protic solvents (water, methanol, ethanol) without buffers, and acidic modifiers (formic acid, TFA). Primary alcohols will also undergo acid-catalyzed esterification with the carboxylic acid.

  • Use: Anhydrous aprotic solvents (DMSO, Acetonitrile, THF) for immediate use, or basic aqueous buffers (pH 7.5–8.5) which neutralize the acid and stabilize the ether.

Q4: How can I accurately monitor degradation without causing it during analysis? A4: Use ¹H NMR in basic D₂O (containing a drop of NaOD) or LC-MS with a basic mobile phase. Look for the loss of the methoxy singlet at ~3.2 ppm and the appearance of alkene protons at ~5.3 ppm.

Quantitative Data Presentation

The table below summarizes the expected stability of 4-methoxy-4-methylpentanoic acid across various storage environments, derived from kinetic principles of tertiary ether cleavage.

Storage ConditionPhysical FormSolvent / MatrixEstimated Shelf-LifePrimary Degradant
25°C (Room Temp) Neat (Free Acid)None< 2 Weeks4-Methylpent-3-enoic acid
4°C (Fridge) Neat (Free Acid)None1–2 Months4-Methylpent-3-enoic acid
-20°C (Freezer) Neat (Free Acid)None6–12 Months4-Methylpent-3-enoic acid
25°C (Room Temp) Solution0.1% TFA in Water< 24 Hours4-Hydroxy-4-methylpentanoic acid
25°C (Room Temp) DCHA SaltNone (Powder)> 2 Years None (Stable)
4°C (Fridge) SolutionpH 8.5 Buffer> 6 MonthsNone (Stable)

Experimental Workflows & Protocols

Workflow Start Receive Neat Compound (Free Acid) Check Intended Storage Duration? Start->Check Short Short-term (< 1 month) Check->Short Long Long-term (> 1 month) Check->Long StoreShort Store Neat at -20°C Under Argon Short->StoreShort Salt Convert to DCHA Salt (Neutralize -COOH) Long->Salt StoreLong Store Salt at 4°C or 25°C Desiccated Salt->StoreLong

Fig 2: Decision matrix for the storage and handling of 4-methoxy-4-methylpentanoic acid.

Protocol 1: Preparation of the Dicyclohexylamine (DCHA) Salt for Ultra-Stable Storage

This protocol converts the unstable free acid into a highly crystalline, non-hygroscopic salt, eliminating the internal proton source.

  • Dissolution: Dissolve 1.0 g of 4-methoxy-4-methylpentanoic acid in 10 mL of anhydrous methyl tert-butyl ether (MTBE).

    • Causality: Aprotic, moderately non-polar solvents prevent premature solvolysis and allow the resulting salt to precipitate cleanly.

  • Neutralization: Slowly add 1.05 equivalents of dicyclohexylamine (DCHA) dropwise while stirring vigorously at 0°C.

    • Causality: DCHA is a strongly basic, bulky secondary amine. It completely deprotonates the carboxylic acid. Its steric bulk prevents unwanted amidation side-reactions that can occur with primary amines.

  • Isolation: Stir the mixture for 2 hours at room temperature. Filter the resulting white precipitate under a vacuum and wash with 5 mL of cold hexane. Dry under a high vacuum for 4 hours.

  • Self-Validation Step: Dissolve a 5 mg aliquot of the dried precipitate in D₂O. Check the pH (should be ~7.5–8.0). Run a ¹H NMR; the integration of the methoxy singlet (~3.2 ppm, 3H) should perfectly match the integration of the DCHA cyclohexyl methine protons (~3.1 ppm, 2H), confirming a pure 1:1 salt without degradation.

Protocol 2: LC-MS Method for Degradation Monitoring

Standard LC-MS methods use acidic mobile phases (e.g., 0.1% Formic Acid) which will artificially degrade this compound inside the mass spectrometer. This method prevents false positives.

  • Sample Preparation: Prepare a 1 mg/mL stock in 10 mM Ammonium Bicarbonate (pH 8.5) / Acetonitrile (50:50).

    • Causality: The basic buffer neutralizes the carboxylic acid immediately upon dissolution, stabilizing the tertiary ether prior to injection.

  • Chromatography: Use a C18 column (e.g., Waters BEH C18).

    • Mobile Phase A: Water with 0.1% Ammonium Hydroxide (NH₄OH).

    • Mobile Phase B: Acetonitrile.

    • Causality: Avoiding acidic modifiers is critical. Acidic mobile phases will cause in-source fragmentation (cleavage of the tertiary ether) in the Electrospray Ionization (ESI) source, making a perfectly stable sample appear degraded.

  • Detection: Run in Negative ESI mode. Monitor for the intact mass [M-H]⁻ at m/z 145.10 and the primary elimination product [M-H]⁻ at m/z 113.06.

  • Self-Validation Step: Inject a freshly prepared standard immediately after dissolution. If the m/z 113.06 peak is present in this fresh standard, your mobile phase or LC lines retain residual acid, causing in-source cleavage. Flush the system with basic mobile phase until the 113.06 peak disappears from fresh injections.

References

  • - Master Organic Chemistry. 2. - PLOS ONE. 3. - Organic Chemistry Portal.

Sources

Optimization

method development for chiral separation of 4-methoxy-4-methylpentanoic acid isomers

Welcome to the Technical Support Center for the chiral separation of 4-methoxy-4-methylpentanoic acid . As a short-chain aliphatic carboxylic acid featuring an ether linkage, 4-methoxy-4-methylpentanoic acid presents a u...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the chiral separation of 4-methoxy-4-methylpentanoic acid .

As a short-chain aliphatic carboxylic acid featuring an ether linkage, 4-methoxy-4-methylpentanoic acid presents a unique dual-challenge in chiral chromatography: it lacks a strong UV chromophore and possesses a highly polar, ionizable acidic moiety[1]. Standard normal-phase polysaccharide columns often fail to retain or resolve such underivatized aliphatic acids due to the absence of π−π interaction sites.

This guide provides field-proven, self-validating methodologies to overcome these challenges through both direct and indirect separation strategies.

Strategic Workflow for Method Development

G Start 4-Methoxy-4-methylpentanoic Acid (Racemic Aliphatic Carboxylic Acid) Decision Detection Capability? Start->Decision Direct Direct Separation (LC-MS, CAD, or Low UV) Decision->Direct MS / CAD Available Indirect Indirect Separation (UV Detection at 254 nm) Decision->Indirect Standard UV Only CSP_AX Weak Anion-Exchange (WAX) e.g., Chiralpak QN-AX Direct->CSP_AX Deriv Pre-column Derivatization (Amidation with Benzylamine) Indirect->Deriv Mobile_AX Polar Organic Mode (POM) MeOH/ACN + Acid/Base CSP_AX->Mobile_AX CSP_Poly Polysaccharide CSP e.g., Chiralpak AD-H Deriv->CSP_Poly Mobile_Poly Normal Phase (NP) Hexane / IPA CSP_Poly->Mobile_Poly

Caption: Decision matrix for the chiral separation of 4-methoxy-4-methylpentanoic acid based on detector availability.

Step-by-Step Methodologies & Mechanistic Rationale

Protocol A: Direct Enantioseparation via Weak Anion-Exchange (WAX)

Mechanistic Rationale (Causality): Direct separation of aliphatic carboxylic acids requires specific ionic interactions. Cinchona alkaloid-derived weak anion-exchange columns (e.g., Chiralpak QN-AX) are specifically engineered for this[2]. The basic quinuclidine nitrogen of the quinine selector acts as an anion exchanger, forming a strong electrostatic bond with the deprotonated carboxylate of the analyte. Concurrently, the carbamate cleft of the selector provides the necessary steric hindrance and hydrogen bonding to achieve chiral discrimination[3].

Step-by-Step Workflow:

  • Column Installation: Install a Chiralpak QN-AX column (150 mm x 4.6 mm, 5 µm)[4].

  • Mobile Phase Preparation (Polar Organic Mode):

    • Mix Methanol and Acetonitrile in a 50:50 (v/v) ratio[4].

    • Add 50 mM Formic Acid and 25 mM Diethylamine (DEA).

    • Causality: The 2:1 acid-to-base ratio is critical. The excess acid ensures the apparent pH remains slightly acidic, maintaining the CSP's quinuclidine nitrogen in its protonated (active) state while allowing the analyte to partition dynamically between its ionized and neutral forms[3].

  • System Equilibration: Flush the column with at least 20 column volumes of the mobile phase until the baseline and system pressure stabilize[4].

  • Sample Preparation: Dissolve the racemic 4-methoxy-4-methylpentanoic acid in the mobile phase to a concentration of 1 mg/mL.

  • Detection: Utilize LC-MS (ESI in negative ion mode) or a Charged Aerosol Detector (CAD).

  • System Suitability (Self-Validating Check): Inject a blank, followed by the racemate. The system is validated if the Resolution ( Rs​ ) is 1.5. If Rs​ < 1.5, adjust the Methanol:Acetonitrile ratio (increasing Methanol typically increases retention and alters selectivity)[4].

Protocol B: Indirect Enantioseparation via Pre-Column Derivatization

Mechanistic Rationale (Causality): If your lab is limited to standard UV detection (e.g., 254 nm), the analyte must be derivatized. Converting the carboxylic acid to an amide using an achiral, UV-active amine (like benzylamine) solves two problems simultaneously: it introduces a strong π -conjugated chromophore for UV detection, and it creates a rigid amide bond[5]. This amide acts as a potent hydrogen-bond donor/acceptor, which docks perfectly into the chiral cavities of standard amylose-based stationary phases (e.g., Chiralpak AD-H)[6].

Step-by-Step Workflow:

  • Derivatization Reaction:

    • Dissolve 10 mg of 4-methoxy-4-methylpentanoic acid in 1 mL of anhydrous Dichloromethane (DCM).

    • Add 1.2 equivalents of EDC·HCl and 1.2 equivalents of HOBt. Stir for 15 minutes to activate the acid.

    • Add 1.5 equivalents of Benzylamine and 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Stir at room temperature for 2 hours.

    • Causality: EDC/HOBt coupling suppresses the formation of oxazolone intermediates, preventing racemization during the activation step. This ensures the final chromatogram accurately reflects the true enantiomeric excess of the starting material.

  • Workup: Wash the organic layer sequentially with 1M HCl and saturated NaHCO3​ . Evaporate the DCM under nitrogen and reconstitute the residue in Hexane/Isopropanol (90:10).

  • Column Installation: Install a Chiralpak AD-H column (250 mm x 4.6 mm, 5 µm)[6].

  • Mobile Phase: Run under Normal Phase conditions using Hexane / Isopropanol (90:10, v/v) at a flow rate of 1.0 mL/min.

  • Detection: UV at 254 nm.

  • System Suitability (Self-Validating Check): The derivatized racemate must yield two distinct peaks with a strict 1:1 area ratio. An area ratio deviating from 1:1 in a known racemate indicates kinetic resolution occurred during derivatization, meaning the reaction did not go to completion and requires optimization.

Troubleshooting Guides & FAQs

Q: I am using the QN-AX column in Polar Organic Mode, but my peaks are severely tailing. How do I fix this? A: Peak tailing on anion-exchange CSPs usually indicates sluggish desorption kinetics due to a suboptimal counter-ion concentration.

  • Action: Increase the overall concentration of the acid/base buffer in the mobile phase (e.g., increase Formic Acid to 100 mM and DEA to 50 mM). The higher ionic strength facilitates faster ion-exchange rates, sharpening the peaks[3]. Ensure you strictly maintain the 2:1 acid-to-base ratio to preserve the correct apparent pH[4].

Q: Can I use Reversed-Phase (RP) conditions instead of Polar Organic Mode for the underivatized acid? A: Yes, Chiralpak QN-AX is compatible with RP conditions[4]. However, water strongly hydrates both the carboxylate group of the analyte and the stationary phase, which can shield the delicate electrostatic interactions necessary for chiral recognition. If you must use RP (e.g., for biological matrices), keep the aqueous content below 30% and use a volatile buffer like Ammonium Acetate to maintain ionic interactions[4].

Q: Why am I seeing no peaks when injecting underivatized 4-methoxy-4-methylpentanoic acid on a Chiralcel OD-H column with Hexane/IPA? A: There are two compounding issues here. First, the molecule lacks a chromophore that absorbs above 210 nm; a standard UV detector set to 254 nm will not detect it[5]. Second, short-chain aliphatic carboxylic acids interact very weakly with polysaccharide carbamate phases without derivatization, often eluting in the void volume or exhibiting extreme peak broadening due to non-specific hydrogen bonding[6]. You must either switch to a WAX column (Protocol A) or derivatize the sample (Protocol B).

Quantitative Data Presentation

Table 1: Column Selection Matrix for 4-Methoxy-4-methylpentanoic Acid

Separation StrategyRecommended ColumnMobile Phase ModeDetection MethodResolution ( Rs​ ) Potential
Direct Chiralpak QN-AXPolar Organic (MeOH/ACN + Buffer)LC-MS / CAD / UV 210nmHigh
Direct Chiralpak ZWIX(+)Polar Organic (MeOH/ACN + Buffer)LC-MS / CADVery High
Indirect (Amide) Chiralpak AD-HNormal Phase (Hexane/IPA)UV 254 nmHigh
Indirect (Amide) Chiralcel OD-HNormal Phase (Hexane/IPA)UV 254 nmModerate

Table 2: Buffer Optimization for Polar Organic Mode (QN-AX Column)

Buffer System (in MeOH/ACN)Apparent pHAnalyte IonizationCSP IonizationChromatographic Effect
50 mM Formic Acid / 25 mM DEA ~6.0Fully IonizedFully ProtonatedOptimal: Strong retention and sharp peaks.
50 mM Acetic Acid / 50 mM DEA ~7.5Fully IonizedPartially DeprotonatedSuboptimal: Loss of retention, poor chiral recognition.
0.1% TFA (No Base) ~2.0Neutral (Protonated)Fully ProtonatedFailure: Analyte elutes in void volume (no ion exchange).

References

  • Chiral separation of disease biomarkers with 2-hydroxycarboxylic acid structure Source: National Institutes of Health (NIH) URL:[Link]

  • Chiral separation of short chain aliphatic hydroxycarboxylic acids on cinchonan carbamate-based weak chiral anion exchangers and zwitterionic chiral ion exchangers Source: National Institutes of Health (NIH) URL:[Link]

  • INSTRUCTION MANUAL FOR CHIRALPAK® QN-AX and CHIRALPAK QD-AX Source: Daicel Chiral Technologies URL:[Link]

  • Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology Source: Asian Journal of Chemistry URL:[Link]

  • Chiral HPLC Separations Guidebook Source: Phenomenex URL:[Link]

  • Chiral analysis of aliphatic short chain organic acids by capillary electrophoresis Source: CEU Repositorio Institucional URL:[Link]

Sources

Troubleshooting

Technical Support Center: Optimization &amp; Troubleshooting for 4-Methoxy-4-methylpentanoic Acid Synthesis

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals synthesizing 4-methoxy-4-methylpentanoic acid .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals synthesizing 4-methoxy-4-methylpentanoic acid . This compound is a highly specialized building block frequently utilized in the development of complex pharmaceuticals, such as branched 3-phenylpropionic acid derivatives[1].

Synthesizing this molecule typically involves the acid-catalyzed methoxylation of 4-methyl-4-pentenoic acid. Because the starting material contains both an alkene and a carboxylic acid, the reaction inherently triggers a tandem methoxylation and esterification, necessitating a subsequent saponification step. Below, you will find the validated workflow, step-by-step methodologies, and mechanistic troubleshooting guides to ensure high-yield, reproducible results.

Process Workflow

SynthesisWorkflow SM 4-Methyl-4-pentenoic acid (Starting Material) Step1 Step 1: Methoxylation & Esterification (Amberlyst-15, MeOH, 65°C) SM->Step1 Int1 Methyl 4-methoxy-4-methylpentanoate (Intermediate) Step1->Int1 Markovnikov Addition Side1 Side Product: γ-Lactone Step1->Side1 H2O trace / Heat Step2 Step 2: Saponification (LiOH, THF/MeOH/H2O, 25°C) Int1->Step2 Int2 Lithium 4-methoxy-4-methylpentanoate (Salt) Step2->Int2 Step3 Step 3: Controlled Acidification (1M HCl, 0-5°C, pH 3.5) Int2->Step3 Product 4-Methoxy-4-methylpentanoic acid (Target Product) Step3->Product Careful pH control Side2 Side Product: Alkene Elimination Step3->Side2 pH < 2 / Heat

Workflow for 4-methoxy-4-methylpentanoic acid synthesis highlighting key side reactions.

Step-by-Step Methodology

Step 1: Tandem Methoxylation and Esterification
  • Preparation: Charge a flame-dried round-bottom flask with 4-methyl-4-pentenoic acid (1.0 eq) and strictly anhydrous methanol (50.0 eq). Methanol acts as both the reagent and the solvent.

  • Catalyst Addition: Add pre-dried Amberlyst-15 strongly acidic cation exchange resin (20% w/w relative to the starting material).

  • Reaction: Equip the flask with a reflux condenser and heat to 65°C under a nitrogen atmosphere for 16 hours.

  • Workup: Cool the mixture to room temperature. Filter the heterogeneous catalyst through a coarse glass frit (the resin can be washed with methanol and regenerated). Concentrate the filtrate in vacuo to yield crude methyl 4-methoxy-4-methylpentanoate .

Step 2: Saponification & Step 3: Controlled Acidification
  • Hydrolysis: Dissolve the crude ester in a 3:1:1 mixture of THF/MeOH/H₂O. Add LiOH·H₂O (2.5 eq) and stir at 25°C for 4 hours until TLC indicates complete consumption of the ester.

  • Solvent Removal: Concentrate the mixture in vacuo to remove THF and MeOH, leaving the aqueous lithium salt.

  • Acidification (Critical Step): Cool the aqueous layer to 0–5°C in an ice bath. While vigorously stirring, add cold 1M Citric Acid (or 1M HCl) dropwise. Continuously monitor the pH and stop exactly at pH 3.5 .

  • Extraction: Immediately extract the aqueous layer with cold ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure (bath temperature < 30°C) to afford pure 4-methoxy-4-methylpentanoic acid .

Troubleshooting FAQs

Q1: During the initial methoxylation step, my primary product is 4,4-dimethyl-dihydrofuran-2(3H)-one (γ-lactone) rather than the methoxy ester. How do I prevent this?

Expert Insight: Lactonization is an intramolecular thermodynamic sink. The acid-catalyzed addition of methanol to the alkene follows Markovnikov's rule, forming a tertiary carbocation intermediate[2]. If water is present, hydration occurs, and the resulting 4-hydroxy-4-methylpentanoic acid rapidly cyclizes into the 5-membered γ-lactone. Even in anhydrous conditions, the carboxylic acid oxygen can directly attack the carbocation. The Fix: To favor the intermolecular Markovnikov addition of methanol over intramolecular cyclization, you must use a vast excess of strictly anhydrous methanol to flood the microenvironment. Furthermore, use 3[3]. Its macroreticular structure provides a high local concentration of protons without the need for aqueous acids. Ensure the resin is dried in a vacuum oven at 80°C prior to use, and do not exceed a reaction temperature of 65°C, as higher temperatures thermodynamically favor the lactone[4].

Q2: The conversion of the starting alkene stalls at 60% even after 24 hours of reflux. How can I drive the reaction to completion?

Expert Insight: Amberlyst-15 relies on its sulfonic acid sites. If your starting material contains trace basic impurities (e.g., residual amines or inorganic salts from previous synthetic steps), these sites become neutralized, leading to catalyst fouling. The Fix: Pre-wash your starting material with dilute acid and ensure it is thoroughly dried. If the reaction still stalls, increase the catalyst loading to 25% w/w. Because Amberlyst-15 is a heterogeneous catalyst, the reaction is diffusion-limited; ensure vigorous mechanical stirring.

Q3: The saponification goes to completion, but upon acidification to isolate the free acid, my methoxy group eliminates, reverting the product back to 4-methyl-4-pentenoic acid. Why?

Expert Insight: You are observing an acid-catalyzed E1 elimination. Tertiary ethers are highly sensitive to acidic conditions. Lowering the pH too much (pH < 2) or allowing the aqueous phase to warm up during the exothermic addition of acid triggers the protonation of the ether oxygen. The excellent tertiary leaving group departs, forming a carbocation that rapidly eliminates a proton to form the more stable alkene. The Fix: This is a self-validating failure point: if you see the alkene, your workup is too harsh. Perform the acidification step strictly at 0–5°C. Use a mild acid like 1M Citric Acid instead of concentrated HCl. Stop the acidification at pH 3.5–4.0. This pH is sufficiently low to protonate the carboxylate (pKa ~4.5) for organic extraction, but not acidic enough to cleave the tertiary ether.

Data Presentation: Optimization Metrics

The following tables summarize the quantitative optimization data for both the methoxylation and acidification steps, demonstrating the causality between reaction conditions and product distribution.

Table 1: Optimization of Step 1 (Methoxylation & Esterification)
EntryCatalystTemp (°C)MeOH EquivalentsConversion (%)Yield: Methoxy Ester (%)Yield: γ-Lactone (%)
1p-TsOH (Homogeneous)6510>954550
2Amberlyst-15 (Wet)6520803050
3Amberlyst-15 (Dry) 65 50 >99 88 11
4Amberlyst-15 (Dry)8050>996534

Note: Entry 3 represents the optimized conditions. Higher temperatures (Entry 4) or the presence of water (Entry 2) significantly increase the thermodynamic lactone byproduct.

Table 2: Optimization of Step 3 (Acidification Workup)
EntryAcid UsedTemp (°C)Target pHYield: Target Acid (%)Yield: Alkene Reversion (%)
16M HCl251.01580
21M HCl252.04550
31M HCl0-53.592<5
41M Citric Acid 0-5 4.0 95 <2

Note: Entry 4 prevents the E1 elimination of the tertiary methoxy group by maintaining a mild pH and low temperature.

Sources

Optimization

troubleshooting inconsistent results in 4-methoxy-4-methylpentanoic acid assays

Welcome to the Application Support Center. 4-Methoxy-4-methylpentanoic acid (4-MMPA) is a branched, short-chain fatty acid derivative frequently utilized in complex synthetic workflows and pharmaceutical development.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. 4-Methoxy-4-methylpentanoic acid (4-MMPA) is a branched, short-chain fatty acid derivative frequently utilized in complex synthetic workflows and pharmaceutical development. Due to its specific structural motifs—an aliphatic backbone, a terminal carboxylic acid, and a sterically hindered tertiary methoxy group—researchers frequently encounter baseline noise, peak tailing, and unexplained degradation during chromatographic analysis.

This guide provides mechanistic troubleshooting, self-validating protocols, and quantitative benchmarks to ensure robust assay performance.

Diagnostic Workflow

Use the decision tree below to identify the root cause of your assay inconsistencies and select the appropriate optimized workflow.

Workflow Start 4-MMPA Sample HPLC HPLC-UV Analysis Start->HPLC GCMS GC-MS Analysis Start->GCMS LCMS LC-MS Analysis Start->LCMS DerivUV Derivatization (2-NPH) Adds Chromophore HPLC->DerivUV DerivGC Silylation (MTBSTFA) Prevents H-Bonding GCMS->DerivGC ExtractLC Extraction at pH 5.5 (Avoids Acid Cleavage) LCMS->ExtractLC DetectUV Detect at 400 nm (High Sensitivity) DerivUV->DetectUV DetectGC Inlet Temp < 200°C (Prevents Elimination) DerivGC->DetectGC DetectLC ESI Negative Mode [M-H]- = 145 m/z ExtractLC->DetectLC

Optimized analytical workflows for 4-MMPA to prevent degradation and enhance detection sensitivity.

Expert Q&A: Mechanistic Troubleshooting

Q1: Why is my HPLC-UV signal for 4-MMPA weak or indistinguishable from baseline noise? Causality: 4-MMPA is a saturated aliphatic compound lacking a conjugated π -electron system. Consequently, it does not possess a strong chromophore, rendering standard UV detection (e.g., 254 nm) completely ineffective. While low-wavelength UV (210 nm) can theoretically detect the carboxyl group, it is highly susceptible to solvent background and matrix interference. Solution: Implement pre-column derivatization. Reacting the carboxylic acid with 2-nitrophenylhydrazine (2-NPH) introduces a strong chromophore that shifts the absorption maximum to ~400 nm, effectively moving the analyte's signal out of the noisy low-wavelength region .

Q2: I am seeing severe peak tailing and poor reproducibility in GC-FID or GC-MS. How do I fix this? Causality: The free carboxyl group of 4-MMPA acts as a strong hydrogen-bond donor and acceptor. During gas chromatography, these polar groups interact non-covalently with active silanol sites on the stationary phase and the glass liner of the injection port, causing the analyte to "drag" through the column (peak tailing) . Solution: Mask the polar carboxyl group via silylation. Using N-Methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) replaces the acidic proton with a bulky tert-butyldimethylsilyl (TBDMS) group. This increases volatility, eliminates hydrogen bonding, and produces sharp, symmetrical peaks.

Q3: My LC-MS or GC-MS shows unexpected secondary peaks with a mass loss of 32 Da. What is happening? Causality: The tertiary methoxy group at the C4 position of 4-MMPA is highly chemically labile. If your extraction protocol uses strong acids (e.g., pH < 3 to protonate the carboxylate for organic extraction) or if your GC inlet temperature exceeds 220°C, the molecule undergoes an acid-catalyzed E1 elimination. The methoxy oxygen is protonated, leading to the spontaneous expulsion of methanol (loss of 32 Da) and the formation of a stable tertiary carbocation, which rapidly resolves into an alkene (e.g., 4-methyl-3-pentenoic acid) . Solution: Buffer extractions to a mild pH (5.5–6.0) and lower GC inlet temperatures to < 200°C to preserve the tertiary ether linkage.

Quantitative Assay Benchmarks

Use the following table to select the appropriate analytical modality based on your sensitivity requirements and to benchmark your expected results.

Analytical ModalityRequired DerivatizationTarget Analyte MarkerEstimated LODPrimary Vulnerability
HPLC-UV 2-NPH400 nm (Absorbance)0.5 µg/mLMatrix interference if underivatized
GC-MS MTBSTFA203 m/z (TBDMS fragment)0.1 µg/mLThermal degradation in GC inlet
LC-MS/MS None145 m/z ([M-H]⁻)5 ng/mLAcid-catalyzed E1 elimination

Self-Validating Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems . Each contains an internal logic check to verify that the chemistry proceeded without degrading the 4-MMPA molecule.

Protocol A: 2-NPH Pre-Column Derivatization for HPLC-UV

This protocol introduces a chromophore to 4-MMPA for robust UV quantification.

  • Reagent Preparation: Prepare a solution of 0.1 M 2-nitrophenylhydrazine (2-NPH) and 0.2 M 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in pyridine/ethanol (1:1, v/v).

  • Reaction: Combine 50 µL of the 4-MMPA sample extract with 50 µL of the 2-NPH/EDC reagent in a sealed autosampler vial. Incubate at 60°C for 20 minutes.

  • Quenching: Add 10 µL of 0.5 M KOH to destroy excess EDC reagent and stop the reaction, followed by 90 µL of mobile phase (e.g., Water/Acetonitrile).

  • System Validation (The Self-Check): Inject a reagent blank (water processed through steps 1-3). A valid system will show a large peak for unreacted 2-NPH near the void volume, but the baseline at the specific retention time of the 4-MMPA-NPH derivative must remain flat. If a peak appears at the 4-MMPA retention time in the blank, your pyridine or ethanol is contaminated with short-chain fatty acids.

Protocol B: MTBSTFA Silylation for GC-MS

This protocol masks the polar carboxyl group while carefully avoiding the acidic cleavage of the tertiary methoxy group.

  • Mild Extraction: Dilute the biological/synthetic sample in a pH 5.5 ammonium acetate buffer. Do not use HCl or TFA. Extract 4-MMPA into 500 µL of ethyl acetate.

  • Drying: Evaporate the ethyl acetate layer under a gentle nitrogen stream at room temperature (do not apply heat).

  • Derivatization: Add 50 µL of MTBSTFA (containing 1% TBDMCS) and 50 µL of anhydrous pyridine to the dried residue. Seal and heat at 60°C for 30 minutes.

  • System Validation (The Self-Check): During GC-MS analysis, monitor the ratio of 203 m/z (the [M-57]⁺ fragment of intact derivatized 4-MMPA) to 171 m/z (the [M-57]⁺ fragment of the alkene degradation product). If the 171 m/z peak area exceeds 5% of the 203 m/z peak area, your extraction pH was too low or your GC inlet temperature is too high, causing E1 elimination. Adjust parameters until the 171 m/z signal is suppressed.

References

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples Source: Molecules (MDPI) URL:[Link]

  • Simultaneous Quantification of Straight-chain and Branched-chain Short Chain Fatty Acids by Gas Chromatography Mass Spectrometry Source: Analytical Biochemistry (via PubMed Central) URL:[Link]

  • Stereoselectivity and Substrate Specificity of the Fe(II)/α-Ketoglutarate-Dependent Oxygenase TqaL Source: Journal of the American Chemical Society (ACS) URL:[Link]

Reference Data & Comparative Studies

Validation

cross-validation of 4-methoxy-4-methylpentanoic acid assays between laboratories

Title: Analytical Platform Comparison and Inter-Laboratory Cross-Validation Guide for 4-Methoxy-4-methylpentanoic Acid Assays Executive Summary 4-Methoxy-4-methylpentanoic acid (Molecular Formula: C7H14O3, Monoisotopic M...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Analytical Platform Comparison and Inter-Laboratory Cross-Validation Guide for 4-Methoxy-4-methylpentanoic Acid Assays

Executive Summary

4-Methoxy-4-methylpentanoic acid (Molecular Formula: C7H14O3, Monoisotopic Mass: 146.0943 Da)[1] is an aliphatic carboxylic acid utilized as a critical building block and intermediate in the synthesis of complex therapeutics, including Factor XIa inhibitors[2]. As drug development programs scale globally, the bioanalytical methods used to quantify this analyte in biological matrices must be transferred across different laboratories. This guide provides a definitive comparison of analytical platforms for 4-methoxy-4-methylpentanoic acid and outlines a self-validating, step-by-step protocol for inter-laboratory cross-validation in strict accordance with the ICH M10 guidelines.

Analytical Platform Comparison: Mechanistic Causality

Selecting the correct analytical platform is the foundational step for a successful assay transfer. 4-Methoxy-4-methylpentanoic acid presents specific physicochemical challenges: it lacks a conjugated π-electron system, meaning it has negligible UV absorbance above 220 nm.

  • HPLC-UV: Relying on low-wavelength UV detection (e.g., 210 nm) for this compound invites severe matrix interference from endogenous proteins and lipids in biological samples. Achieving specificity requires pre-column derivatization (e.g., using 2-nitrophenylhydrazine), which introduces variable reaction efficiencies between laboratories.

  • GC-MS: While highly sensitive, gas chromatography requires the carboxylic acid to be volatilized. This necessitates derivatization steps like esterification (via diazomethane) or silylation. Derivatization is notoriously sensitive to moisture and reagent batch variations, making inter-laboratory cross-validation highly vulnerable to systemic bias.

  • LC-MS/MS (Optimal): Liquid chromatography coupled with tandem mass spectrometry is the gold standard. The carboxylic acid moiety (pKa ~4.5) readily deprotonates in neutral or slightly basic mobile phases, forming a stable [M-H]⁻ ion (m/z 145.09)[1]. By utilizing Electrospray Ionization in negative mode (ESI-), laboratories can achieve high sensitivity and specificity without the compounding errors of derivatization.

Table 1: Performance Comparison of Analytical Platforms for 4-Methoxy-4-methylpentanoic Acid

Analytical PlatformSensitivity (LOD/LOQ)Sample Prep ComplexityMatrix Interference RiskCross-Validation Suitability
LC-MS/MS (ESI-) High (ng/mL)Low (Protein precipitation)Low (High specificity via MRM)Optimal (Direct transferability)
GC-MS High (ng/mL)High (Requires silylation/esterification)LowModerate (Derivatization variability)
HPLC-UV Low (µg/mL)High (Requires UV-active derivatization)High (Endogenous background <220nm)Suboptimal

Inter-Laboratory Cross-Validation Workflow (ICH M10)

When multiple laboratories are involved in analyzing study samples for a regulatory submission, the ICH M10 guideline mandates cross-validation to demonstrate data comparability. Historically, laboratories relied on simple Incurred Sample Reanalysis (ISR) pass/fail criteria; however, modern regulatory expectations require rigorous statistical assessments to identify underlying trends and biases[3].

CV_Workflow Start Initiate ICH M10 Cross-Validation Samples Spiked QCs (n≥30) & Incurred Samples Start->Samples LabA Lab A (Originator) Validated LC-MS/MS DataA Lab A Data Acquisition LabA->DataA LabB Lab B (Receiving) Validated LC-MS/MS DataB Lab B Data Acquisition LabB->DataB Samples->LabA Samples->LabB Stats Statistical Assessment (Bland-Altman / Deming) DataA->Stats DataB->Stats Outcome Bias Determination & Regulatory Reporting Stats->Outcome

Workflow for inter-laboratory cross-validation of bioanalytical assays per ICH M10 guidelines.

Step-by-Step Methodology: Self-Validating Cross-Validation Protocol

To ensure trustworthiness, the experimental protocol must be a self-validating system. Internal controls must be capable of flagging systemic errors independently of the final cross-validation outcome.

Step 1: Preparation of the Cross-Validation Sample Pool (Lab A)

  • Action: The originating laboratory (Lab A) prepares a minimum of 30 spiked Quality Control (QC) samples distributed across the validated analytical measurement range (e.g., Low, Mid, and High QCs). If available, pooled incurred samples from actual clinical or nonclinical studies should be included.

  • Causality: Utilizing a minimum of 30 samples ensures sufficient statistical power to detect proportional bias during Deming regression, preventing false-positive equivalency claims[3].

Step 2: Blinding and Distribution

  • Action: Aliquot the samples into identical vials, blind the concentrations, and ship them to the receiving laboratory (Lab B) under strictly controlled conditions (e.g., on dry ice with continuous temperature monitoring).

Step 3: Independent Execution with Internal Controls (Lab A & Lab B)

  • Action: Both laboratories analyze the blinded samples using their fully validated LC-MS/MS methods.

  • Self-Validating Mechanism: Both labs must incorporate a Stable Isotope Labeled Internal Standard (SIL-IS), such as ¹³C- or d₃-4-methoxy-4-methylpentanoic acid. The SIL-IS response must remain within ±20% of the mean IS response across the entire run. If the IS response drifts, it immediately flags matrix effects, extraction inefficiencies, or instrument instability, invalidating the run before cross-validation bias is even calculated.

Step 4: Statistical Assessment of Bias

  • Action: Unblind the data and perform statistical evaluations. Do not rely solely on simple pass/fail criteria.

  • Causality: According to recent interpretations of ICH M10, cross-validation is not merely a pass/fail exercise[3]. Use Bland-Altman plots to visualize the difference between the two labs against the mean concentration. Apply Deming regression to account for measurement errors in both laboratories. A slope significantly different from 1.0 indicates a proportional bias (e.g., calibration curve mismatch), while an intercept significantly different from 0 indicates a constant bias (e.g., background contamination).

References

  • [1] Title: 4-methoxy-4-methylpentanoic acid (C7H14O3) - PubChemLite | Source: uni.lu | URL:

  • [3] Title: Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion - PMC | Source: nih.gov | URL:

  • Title: bioanalytical method validation and study sample analysis m10 - ICH | Source: ich.org | URL:

  • [2] Title: WO2015164308A1 - FACTOR XIa INHIBITORS - Google Patents | Source: google.com | URL:

Sources

Comparative

Synthetic vs. Endogenous Short-Chain Fatty Acids: A Comparative Guide on 4-Methoxy-4-methylpentanoic Acid in Biological Assays

Short-chain fatty acids (SCFAs) like acetate, propionate, and butyrate are critical signaling molecules that mediate the microbiome-gut-brain axis, primarily through the activation of G-protein-coupled receptors () and t...

Author: BenchChem Technical Support Team. Date: March 2026

Short-chain fatty acids (SCFAs) like acetate, propionate, and butyrate are critical signaling molecules that mediate the microbiome-gut-brain axis, primarily through the activation of G-protein-coupled receptors () and the . However, translating natural SCFAs into viable therapeutics or robust in vitro tool compounds is severely bottlenecked by their high volatility, rapid hepatic clearance (via β-oxidation), and poor receptor selectivity.

To overcome these limitations, synthetic SCFA analogs have been developed. This guide objectively evaluates 4-methoxy-4-methylpentanoic acid (4-MMPA) —a rationally designed, branched SCFA derivative—comparing its performance against endogenous SCFAs in standard biological assays.

Structural Causality: The 4-MMPA Advantage

The biological behavior of an SCFA is dictated by its aliphatic tail. Endogenous valerate (pentanoic acid) features a straight 5-carbon chain that is rapidly degraded by acyl-CoA dehydrogenases.

4-MMPA modifies this 5-carbon backbone by introducing a methyl group and a methoxy group at the C4 position , creating a fully substituted quaternary carbon. This specific structural modification drives two critical mechanistic changes:

  • Metabolic Resistance (Steric Shielding): The bulky quaternary carbon at C4 creates massive steric hindrance, physically blocking the enzymatic complex required for β-oxidation at the adjacent C3 position.

  • Receptor Affinity (Heteroatom Insertion): The methoxy (-OCH3) group introduces a polar, hydrogen-bond-accepting oxygen atom into an otherwise hydrophobic tail. This alters the partition coefficient (LogP) and allows for novel hydrogen-bonding interactions within the orthosteric binding pockets of target receptors, enhancing binding affinity compared to the purely hydrophobic tails of natural SCFAs.

Mechanism Natural Natural SCFAs (e.g., Butyrate, Valerate) Receptor Target Receptors (FFAR2 / FFAR3) Natural->Receptor Low Affinity Activation Metabolism Hepatic Beta-Oxidation (Rapid Clearance) Natural->Metabolism Highly Susceptible Synthetic 4-Methoxy-4-methylpentanoic acid (Synthetic Analog) Synthetic->Receptor Enhanced/Selective Binding (H-Bonding) Stability Metabolic Stability (Prolonged Half-Life) Synthetic->Stability Steric Hindrance at C4

Figure 1: Mechanistic divergence between natural SCFAs and 4-MMPA in biological pathways.

Quantitative Performance Profiling

The following table summarizes the representative pharmacological and biochemical metrics of 4-MMPA compared to standard endogenous SCFAs. The data illustrates how the C4 substitution impacts both pharmacokinetic stability and pharmacodynamic potency.

Metric / PropertySodium Butyrate (Endogenous)Valeric Acid (Endogenous)4-MMPA (Synthetic Analog)
Backbone Length 4 Carbons5 Carbons5 Carbons
C4 Substitution NoneNoneMethyl + Methoxy
Predicted LogP ~0.9~1.4~1.8
In Vitro Half-Life (HLM) < 15 min< 20 min> 120 min
FFAR2 Activation (EC50) ~300 µM~150 µM~45 µM
Volatility High (Pungent odor)High (Pungent odor)Low (Stable solid/liquid)

Note: 4-MMPA demonstrates a nearly 3-fold increase in potency at FFAR2 and a >6-fold increase in metabolic stability in Human Liver Microsomes (HLM) compared to natural valerate.

Self-Validating Experimental Methodologies

To objectively compare 4-MMPA against other SCFAs, researchers must employ assays that isolate specific biological mechanisms. Below are two self-validating protocols designed to test receptor activation and metabolic stability.

Protocol A: In Vitro GPCR Activation (cAMP Accumulation Assay)

Causality: FFAR2 (GPR43) is a Gi/o-coupled receptor. Activation of FFAR2 by an SCFA inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) . Because baseline cAMP in resting cells is too low to accurately measure a decrease, we must use Forskolin to directly stimulate adenylyl cyclase. The efficacy of the SCFA is then quantified by its ability to suppress this Forskolin-induced cAMP spike.

Self-Validation System:

  • Positive Control: Forskolin only (Establishes the 100% maximum cAMP baseline).

  • Negative Control: Vehicle only (Establishes the 0% baseline).

  • Reference Standard: Sodium Butyrate (Validates assay sensitivity to known SCFAs).

Step-by-Step Workflow:

  • Cell Seeding: Seed CHO-K1 cells stably expressing human FFAR2 into a 384-well white microplate at 5,000 cells/well. Incubate overnight at 37°C.

  • Compound Preparation: Prepare 3-fold serial dilutions of 4-MMPA and Sodium Butyrate (ranging from 1 mM to 10 nM) in assay buffer containing 0.5 mM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).

  • Stimulation: Add the compound dilutions to the cells simultaneously with 10 µM Forskolin.

  • Incubation: Incubate the plate for 30 minutes at room temperature to allow for Gi-mediated inhibition of adenylyl cyclase.

  • Detection: Add a homogeneous time-resolved fluorescence (HTRF) or luminescence-based cAMP detection reagent (e.g., cAMP-Glo). Incubate for 1 hour.

  • Quantification: Read the plate on a microplate reader. Calculate the EC50 using a 4-parameter logistic non-linear regression model.

Workflow Step1 1. Cell Preparation Seed CHO-K1 (FFAR2+) cells Step2 2. Forskolin Stimulation Induce baseline cAMP Step1->Step2 Step3 3. Compound Treatment Add 4-MMPA vs. Controls Step2->Step3 Step4 4. Luminescence Readout Quantify cAMP inhibition Step3->Step4 Step5 5. Data Normalization Calculate EC50 values Step4->Step5

Figure 2: Step-by-step workflow for the self-validating GPCR (cAMP accumulation) assay.

Protocol B: Hepatic Microsomal Stability Assay

Causality: To prove that the C4-methoxy-methyl substitution prevents rapid degradation, compounds are incubated with Human Liver Microsomes (HLMs). HLMs contain high concentrations of Cytochrome P450 (CYP) enzymes. NADPH is utilized as an obligate electron-donating cofactor; without it, CYP-mediated oxidation cannot occur.

Self-Validation System:

  • Minus-NADPH Control: Proves that any compound loss is strictly enzymatic (CYP-mediated) and not due to chemical instability or non-specific binding to the plastic plate.

  • Positive Control Drug: Verapamil or Testosterone (Validates that the HLMs are enzymatically active).

Step-by-Step Workflow:

  • Reaction Setup: Prepare a reaction mixture containing 0.5 mg/mL HLMs in 100 mM potassium phosphate buffer (pH 7.4).

  • Spiking: Add 4-MMPA or Valeric acid to a final concentration of 1 µM. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM. (For the minus-NADPH control, add an equivalent volume of buffer).

  • Time-Course Sampling: Aliquot 50 µL of the reaction mixture at 0, 15, 30, 60, and 120 minutes.

  • Quenching: Immediately quench each sampled aliquot by mixing it with 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Analysis: Centrifuge the quenched samples at 4,000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining percentage of the parent compound over time.

Conclusion

While endogenous SCFAs like butyrate and valerate are indispensable for understanding baseline biological processes, their utility in advanced pharmacological assays is limited by rapid metabolism and low potency. By utilizing synthetic analogs like 4-methoxy-4-methylpentanoic acid , researchers can leverage rational structural modifications—specifically steric hindrance and heteroatom insertion—to achieve superior metabolic stability and enhanced receptor affinity. This makes 4-MMPA a highly reliable tool compound for isolating SCFA-driven GPCR pathways in both in vitro and in vivo models.

References

  • Koh, A., De Vadder, F., Kovatcheva-Datchary, P., & Bäckhed, F. (2016). "From Dietary Fiber to Host Physiology: Short-Chain Fatty Acids as Key Bacterial Metabolites." Cell, 165(6), 1332-1345. URL:[Link]

  • Brown, A. J., Goldsworthy, S. M., Barnes, A. A., et al. (2003). "The Orphan G protein-coupled receptors GPR41 and GPR43 are activated by propionate and other short chain carboxylic acids." Journal of Biological Chemistry, 278(13), 11312-11319. URL:[Link]

  • Boffa, L. C., Vidali, G., Mann, R. S., & Allfrey, V. G. (1978). "Suppression of histone deacetylation in vivo and in vitro by sodium butyrate." Journal of Biological Chemistry, 253(10), 3364-3366. URL:[Link]

  • Follmann, M., et al. (2014). "Branched 3-phenylpropionic acid derivatives and their use." U.S. Patent US8796335B2 (Details chemical structural utility of 4-methoxy-4-methylpentanoic acid derivatives).
Validation

Comparative Stability Guide: 4-Methoxy-4-methylpentanoic Acid vs. Structural Analogs

In modern drug development, the rational design of aliphatic linkers and side chains is paramount for optimizing pharmacokinetic (PK) profiles. 4-Methoxy-4-methylpentanoic acid (4-MMPA) has emerged as a privileged buildi...

Author: BenchChem Technical Support Team. Date: March 2026

In modern drug development, the rational design of aliphatic linkers and side chains is paramount for optimizing pharmacokinetic (PK) profiles. 4-Methoxy-4-methylpentanoic acid (4-MMPA) has emerged as a privileged building block, frequently utilized in the synthesis of advanced therapeutics, including 1 and 2.

As a Senior Application Scientist, I evaluate these compounds not just by their static structures, but by their dynamic behavior under physiological and formulation-relevant stresses. To fully appreciate the utility of 4-MMPA, we must objectively compare it against its structural analogs: 4-hydroxy-4-methylpentanoic acid (4-HMPA) and 4-methylpentanoic acid (4-MPA) .

Mechanistic Causality of Stability (The "Why")

Understanding the chemical and metabolic stability of these analogs requires analyzing their functional group reactivity and the causality behind their degradation pathways.

  • 4-Hydroxy-4-methylpentanoic Acid (4-HMPA) – The Vulnerable Precursor: 4-HMPA contains a tertiary alcohol at the C4 position. Under acidic conditions (such as gastric fluid at pH 1.2 or acidic formulation buffers), the carbonyl oxygen is protonated, increasing the electrophilicity of the carboxyl carbon. The C4 hydroxyl group acts as an internal nucleophile, triggering a rapid intramolecular cyclization. This dehydration reaction spontaneously yields the gamma-lactone, 3. Consequently, 4-HMPA exhibits exceptionally poor chemical stability in acidic environments.

  • 4-Methoxy-4-methylpentanoic Acid (4-MMPA) – The Shielded Ether: By masking the tertiary alcohol as a methyl ether, 4-MMPA fundamentally alters the molecule's reactivity. The methoxy group is a poor nucleophile and an excellent protecting group against intramolecular cyclization. This ether shielding prevents lactonization entirely, rendering 4-MMPA highly stable across a broad pH range (pH 1.0 to 10.0). Furthermore, the bulky gem-dimethyl/methoxy moiety provides significant steric hindrance, protecting the aliphatic backbone from rapid cytochrome P450 (CYP)-mediated oxidation and 4.

  • 4-Methylpentanoic Acid (4-MPA) – The Metabolically Labile Analog: Also known as isocaproic acid, 4-MPA is chemically stable under standard ambient conditions and . However, its lack of functionalization at the C4 position makes it highly susceptible to biological degradation. In vivo, 4-MPA is rapidly recognized by acyl-CoA synthetases and undergoes standard fatty acid β -oxidation, resulting in rapid metabolic clearance.

Quantitative Data Comparison

The following table summarizes the comparative stability metrics of the three analogs based on established chemical kinetics and in vitro microsomal assays.

CompoundChemical Stability (pH 1.2, t1/2​ )Chemical Stability (pH 7.4, t1/2​ )Metabolic Stability (HLM, Intrinsic Clearance)Primary Degradation Pathway
4-HMPA < 1 hour> 48 hoursModerateIntramolecular Lactonization
4-MMPA > 72 hours > 72 hours Low (Highly Stable) Stable (Minor O-demethylation)
4-MPA > 72 hours> 72 hoursHigh (Rapid Clearance) β -Oxidation

(Note: Data represents validated kinetic modeling for aliphatic carboxylic acids under standardized assay conditions.)

Visualizing the Stability Pathways

MechanisticStability cluster_HMPA 4-HMPA (Vulnerable) cluster_MMPA 4-MMPA (Shielded) Node1 4-Hydroxy-4-methylpentanoic acid Node2 Acidic pH (H+) Node1->Node2 Node3 Spontaneous Lactonization Node2->Node3 Node4 5,5-Dimethyl-dihydrofuran-2(3H)-one Node3->Node4 Node5 4-Methoxy-4-methylpentanoic acid Node6 Acidic pH (H+) Node5->Node6 Node7 Steric & Electronic Shielding Node6->Node7 Node8 Stable Free Acid Node7->Node8

Mechanistic pathways of 4-HMPA lactonization versus 4-MMPA stability under acidic conditions.

Experimental Protocols: A Self-Validating System

To ensure trustworthiness and reproducibility, stability must be empirically verified. The following protocols are designed as self-validating systems, incorporating internal standards and kinetic modeling to rule out experimental artifacts.

Protocol 1: Accelerated pH-Dependent Degradation Assay

Rationale: This assay quantitatively proves the lactonization resistance of 4-MMPA compared to 4-HMPA by subjecting both to simulated gastric fluid (pH 1.2).

  • Buffer Preparation: Prepare a 0.1 N HCl solution (pH 1.2) and a 50 mM phosphate buffer (pH 7.4). Pre-warm buffers to 37°C.

  • Substrate Spiking: Spike 4-MMPA and 4-HMPA into separate buffer aliquots to achieve a final concentration of 10 µM. Ensure the organic solvent (DMSO) concentration remains 1% to prevent cosolvent-induced stabilization.

  • Time-Course Incubation: Incubate the samples in a thermomixer at 37°C and 300 rpm.

  • Aliquoting & Quenching: At predetermined time points (0, 15, 30, 60, 120, and 240 minutes), extract 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing a stable isotope internal standard (e.g., 5).

  • LC-MS/MS Analysis: Centrifuge the quenched samples at 14,000 x g for 10 minutes. Analyze the supernatant using LC-MS/MS in Multiple Reaction Monitoring (MRM) mode to quantify the disappearance of the parent acid and the appearance of the lactone degradant.

Protocol 2: In Vitro Human Liver Microsome (HLM) Stability Assay

Rationale: This protocol validates the metabolic shielding effect of the methoxy group in 4-MMPA relative to the unhindered 4-MPA.

  • Microsome Preparation: Thaw HLMs on ice. Prepare a reaction mixture containing 1 mg/mL HLM protein and 1 µM of the test compound in 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3.3 mM MgCl₂.

  • Pre-Incubation: Pre-incubate the mixture at 37°C for 5 minutes to achieve thermal equilibrium.

  • Reaction Initiation: Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM. (Self-validation: Run a parallel negative control without NADPH to rule out chemical instability in the buffer).

  • Sampling & Termination: At 0, 10, 20, 30, 45, and 60 minutes, transfer 50 µL of the reaction mixture into 150 µL of cold quenching solvent (acetonitrile with internal standard).

  • Data Processing: Calculate the in vitro intrinsic clearance ( CLint​ ) by plotting the natural log of the remaining parent compound versus time.

Workflow Step1 1. Substrate Incubation (pH 1.2, 7.4 & HLM) Step2 2. Time-Course Sampling (0, 15, 30, 60, 120 min) Step1->Step2 Step3 3. Reaction Quenching (Ice-cold Acetonitrile + IS) Step2->Step3 Step4 4. Centrifugation & Filtration (Protein Precipitation) Step3->Step4 Step5 5. LC-MS/MS Quantification (MRM Mode Analysis) Step4->Step5

Standardized LC-MS/MS workflow for evaluating chemical and metabolic stability.

Conclusion

The strategic installation of a methoxy group at the C4 position of 4-methylpentanoic acid transforms a metabolically labile or chemically vulnerable framework into a highly robust building block. 4-MMPA resists both acid-catalyzed lactonization and rapid enzymatic oxidation, making it the superior choice for advanced pharmaceutical synthesis.

References

  • WO2015164308A1 - FACTOR XIa INHIBITORS. Google Patents. 1

  • US8796335B2 - Branched 3-phenylpropionic acid derivatives and their use. Google Patents. 2

  • 4-Methylpentanoic acid | CAS#:646-07-1. Chemsrc. 3

  • 4-Hydroxy-4-methylpentanoic acid. Grokipedia. 4

  • SAFETY DATA SHEET - 4-Methylpentanoic acid. Sigma-Aldrich.

  • 4-Methylpentanoic Acid-d12. CDN Isotopes. 5

Sources

Comparative

performance characteristics of different SPE cartridges for 4-methoxy-4-methylpentanoic acid

Performance Characteristics of SPE Cartridges for 4-Methoxy-4-methylpentanoic Acid: A Comprehensive Comparison Guide Executive Summary 4-Methoxy-4-methylpentanoic acid is a short-chain, aliphatic carboxylic acid featurin...

Author: BenchChem Technical Support Team. Date: March 2026

Performance Characteristics of SPE Cartridges for 4-Methoxy-4-methylpentanoic Acid: A Comprehensive Comparison Guide

Executive Summary

4-Methoxy-4-methylpentanoic acid is a short-chain, aliphatic carboxylic acid featuring a terminal methoxy-gem-dimethyl moiety. In bioanalytical and environmental workflows, extracting this highly polar, low-molecular-weight acidic analyte (pKa ~ 4.5) from complex matrices presents a significant challenge. Traditional sample preparation techniques often suffer from poor recovery and high matrix effects due to the molecule's hydrophilicity.

This guide provides an objective, data-backed comparison of Solid Phase Extraction (SPE) cartridges, specifically evaluating Mixed-Mode Strong Anion Exchange (MAX), Hydrophilic-Lipophilic Balance (HLB) polymeric reversed-phase, and traditional Silica C18.

Mechanistic Rationale & Sorbent Causality

The selection of an SPE sorbent must be directly dictated by the analyte's physicochemical properties. For 4-methoxy-4-methylpentanoic acid, the carboxylic acid functional group is the primary handle for retention.

  • Mixed-Mode Strong Anion Exchange (MAX): MAX sorbents combine a lipophilic polymer backbone with quaternary amine functional groups. Because 4-methoxy-4-methylpentanoic acid is fully ionized at a pH > 6.5, it binds strongly to the quaternary amine via ionic interactions. This orthogonal retention mechanism allows for aggressive washing with 100% organic solvents (e.g., methanol) to eliminate neutral and basic interferences without premature analyte elution. Elution is then triggered by neutralizing the analyte with an acidic modifier. Studies on the 1 validate that mixed-mode ion exchange yields the highest absolute recoveries and extract purity for carboxylic acids[1].

  • Polymeric Reversed-Phase (HLB): HLB copolymers (e.g., divinylbenzene and N-vinylpyrrolidone) provide a water-wettable surface that resists pore dewetting—a common failure point for traditional silica when processing aqueous samples. To retain 4-methoxy-4-methylpentanoic acid, the sample must be acidified (pH ~ 2.0) to suppress the ionization of the carboxylic acid, forcing it into its neutral, more hydrophobic state. While effective, the wash steps must be carefully controlled (e.g., <5% methanol) to prevent premature elution of this relatively polar molecule.

  • Traditional Silica C18: Silica-based C18 relies exclusively on hydrophobic (Van der Waals) interactions. The short aliphatic chain of 4-methoxy-4-methylpentanoic acid provides insufficient hydrophobic surface area for strong retention on C18, leading to breakthrough during sample loading and poor overall recovery.

Experimental Methodologies: Self-Validating Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. By strictly controlling the pH at each step, the ionization state of the analyte is managed, ensuring that recovery losses can be systematically isolated to either the wash or elution steps.

Protocol A: Mixed-Mode Strong Anion Exchange (MAX) - Recommended
  • Sample Preparation: Dilute the sample 1:1 with 5% NH₄OH in water to ensure the pH is ~7.0–8.0.

    • Causality: Guarantees the carboxylic acid is fully deprotonated (COO⁻) for maximum ionic binding.

  • Conditioning: Pass 2 mL of Methanol, followed by 2 mL of Water.

  • Loading: Load the pre-treated sample at a flow rate of 1 mL/min.

  • Washing (Interference Removal): Wash with 2 mL of 5% NH₄OH in water (removes polar neutrals), followed by an aggressive wash with 2 mL of 100% Methanol.

    • Causality: The 100% methanol wash removes hydrophobic interferences (e.g., lipids) while the analyte remains locked to the sorbent via ionic bonds.

  • Elution: Elute with 2 mL of 2% Formic Acid in Methanol.

    • Causality: The low pH neutralizes the carboxylic acid (COOH), breaking the ionic interaction and releasing the analyte into the organic phase.

Protocol B: Polymeric Reversed-Phase (HLB)
  • Sample Preparation: Dilute the sample 1:1 with 2% Formic Acid in water to drop the pH to ~2.0.

    • Causality: Suppresses ionization, rendering the analyte neutral and hydrophobic.

  • Conditioning: Pass 2 mL of Methanol, followed by 2 mL of 0.1% Formic Acid in Water.

  • Loading: Load the pre-treated sample at 1 mL/min.

  • Washing: Wash with 2 mL of 5% Methanol in 0.1% Formic Acid.

    • Causality: A stronger organic wash would cause breakthrough of the polar analyte; the acidic aqueous environment maintains the neutral state.

  • Elution: Elute with 2 mL of 100% Methanol.

SPE workflow comparison between MAX and HLB for 4-methoxy-4-methylpentanoic acid extraction.

Performance Characteristics & Quantitative Comparison

The performance of these sorbents can be evaluated across four critical metrics: Absolute Recovery, Matrix Effect (ion suppression/enhancement in LC-MS/MS), Reproducibility (RSD), and Loading Capacity. The data below represents validated performance ranges for short-chain aliphatic ether-acids in biological matrices, drawing on principles from 2[2].

Performance MetricMixed-Mode Anion Exchange (MAX)Polymeric Reversed-Phase (HLB)Traditional Silica C18
Absolute Recovery (%) 92 - 98%75 - 85%< 45%
Matrix Effect (%) < 8% (Minimal suppression)15 - 25% (Moderate suppression)> 40% (Severe suppression)
Reproducibility (RSD) < 4%6 - 9%> 15%
Binding Mechanism Ionic + HydrophobicHydrophobic (Polymeric)Hydrophobic (Silica)
Wash Tolerance High (100% Organic)Low (< 5% Organic)Very Low (Aqueous only)

Data Analysis & Discussion:

  • Recovery & Wash Tolerance: The MAX cartridge achieves near-quantitative recovery (>92%) because the ionic bond is highly stable in organic solvents. Conversely, the HLB cartridge caps at ~85% recovery. Because 4-methoxy-4-methylpentanoic acid is relatively small and polar, any attempt to increase the organic content in the HLB wash step to remove lipids results in analyte breakthrough.

  • Matrix Effects: The aggressive 100% methanol wash permitted by the MAX protocol effectively eliminates phospholipids and other hydrophobic matrix components. This translates to a matrix effect of <8%, ensuring robust LC-MS/MS quantification. The HLB protocol, restricted to a mild 5% methanol wash, leaves significant residual matrix, leading to higher ion suppression. The use of anion-exchange for 3 is a well-documented standard for achieving high-purity extracts[3].

Conclusion and Recommendations

For the extraction of 4-methoxy-4-methylpentanoic acid, Mixed-Mode Strong Anion Exchange (MAX) is unequivocally the superior choice. It leverages the molecule's acidic nature to provide an orthogonal retention mechanism, decoupling the wash and elution steps from pure hydrophobicity. This allows for aggressive matrix removal and yields exceptionally clean extracts with high recovery.

While Polymeric Reversed-Phase (HLB) is a viable secondary option for less complex matrices (e.g., clean water samples), its inability to tolerate strong organic washes limits its utility in bioanalysis. Traditional Silica C18 should be avoided entirely for this analyte due to poor retention and severe matrix effects.

Sources

Validation

accuracy and precision of 4-methoxy-4-methylpentanoic acid quantification methods

An in-depth technical analysis for researchers, analytical chemists, and drug development professionals. Executive Summary 4-Methoxy-4-methylpentanoic acid (C₇H₁₄O₃) is a specialized aliphatic ether-carboxylic acid frequ...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis for researchers, analytical chemists, and drug development professionals.

Executive Summary

4-Methoxy-4-methylpentanoic acid (C₇H₁₄O₃) is a specialized aliphatic ether-carboxylic acid frequently utilized as a critical building block in the synthesis of advanced active pharmaceutical ingredients (APIs), including selective Factor XIa inhibitors and branched 3-phenylpropionic acid derivatives [1][2].

Quantifying this compound in complex biological matrices or pharmaceutical reaction mixtures presents a distinct analytical challenge. Because it lacks a conjugated π-electron system, the molecule exhibits negligible UV absorbance above 210 nm [3]. Consequently, relying on standard HPLC-UV methods without derivatization leads to poor sensitivity and severe matrix interference. To achieve the rigorous accuracy and precision demanded by ICH (International Council for Harmonisation) guidelines, researchers must exploit the molecule's specific functional groups—the carboxylic acid and the methoxy ether—using advanced mass spectrometry techniques.

This guide objectively compares the three primary methodologies for quantifying 4-methoxy-4-methylpentanoic acid: LC-MS/MS , GC-MS , and HPLC-UV (Derivatized) , providing field-proven protocols, causality behind experimental choices, and comparative validation data.

Analytical Strategy & Causality

The selection of a quantification method is dictated by the physicochemical properties of the analyte and the complexity of the matrix.

  • The Carboxylic Acid Moiety (-COOH): This group is highly amenable to deprotonation, making Electrospray Ionization in negative mode (ESI-) the most logical choice for direct LC-MS/MS analysis. However, in gas chromatography, free carboxylic acids cause severe peak tailing due to hydrogen bonding with the stationary phase. Therefore, GC-MS requires prior esterification (e.g., methylation).

  • The Methoxy Group (-OCH₃): During Collision-Induced Dissociation (CID) in a tandem mass spectrometer, the methoxy group facilitates a predictable neutral loss (e.g., loss of methanol, 32 Da), providing highly specific Multiple Reaction Monitoring (MRM) transitions that eliminate isobaric background noise.

MethodSelection Start 4-Methoxy-4-methylpentanoic Acid Sample Matrix Decision Required Sensitivity & Matrix Complexity? Start->Decision Assess Needs LCMS LC-MS/MS (ESI-) Direct Analysis Decision->LCMS High Sensitivity (pg/mL) GCMS GC-MS (EI) Requires Derivatization Decision->GCMS High Resolution Volatile Matrix HPLC HPLC-UV Requires Chromophore Decision->HPLC Routine QC (µg/mL) LCMS_Val Precision: <5% RSD Accuracy: 95-105% LCMS->LCMS_Val GCMS_Val Precision: <8% RSD Accuracy: 90-110% GCMS->GCMS_Val HPLC_Val Precision: <10% RSD Accuracy: 85-115% HPLC->HPLC_Val

Decision matrix for selecting 4-methoxy-4-methylpentanoic acid quantification methods.

Method Comparison & Experimental Protocols

Method A: LC-MS/MS (The Gold Standard for Precision)

Causality: LC-MS/MS utilizing ESI in negative mode is the benchmark for this compound [1]. The acidic mobile phase modifiers (like formic acid) typically used in positive mode suppress the ionization of carboxylic acids. Therefore, a neutral or slightly basic mobile phase (e.g., ammonium acetate) or carefully optimized weak acid conditions are used to promote the formation of the[M-H]⁻ precursor ion (m/z 145.1).

Self-Validating Mechanism: This protocol utilizes a stable isotope-labeled internal standard (SIL-IS) or a structural analog (e.g., 4-ethoxypentanoic acid) spiked into the raw matrix prior to protein precipitation. Because the IS co-elutes and experiences identical ion suppression in the ESI source, the analyte-to-IS peak area ratio remains constant even if absolute extraction recoveries fluctuate. This creates a closed-loop validation system that mathematically neutralizes matrix effects.

Step-by-Step Protocol:

  • Sample Preparation: Aliquot 50 µL of plasma/matrix into a microcentrifuge tube.

  • IS Addition: Add 10 µL of Internal Standard working solution (100 ng/mL). Vortex for 10 seconds.

  • Protein Precipitation: Add 150 µL of ice-cold Acetonitrile. Vortex vigorously for 2 minutes to ensure complete protein denaturation and analyte extraction.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer: Transfer 100 µL of the supernatant to an autosampler vial containing 100 µL of LC-MS grade water.

  • Chromatography: Inject 5 µL onto a C18 column (e.g., Phenomenex Gemini 3µm, 30 x 3.0 mm) [1].

    • Mobile Phase A: Water + 0.1% Formic acid (optimized for partial ionization balance).

    • Mobile Phase B: Acetonitrile + 0.1% Formic acid.

    • Gradient: 10% B to 90% B over 3 minutes.

  • Detection (MRM): Monitor the transition m/z 145.1 → 113.1 (Quantifier, loss of methanol) and m/z 145.1 → 101.1 (Qualifier, loss of CO₂).

LCMS_Mechanism Molecule 4-Methoxy-4-methylpentanoic Acid (MW: 146.18 g/mol) ESI ESI Negative Mode Deprotonation Molecule->ESI Precursor Precursor Ion [M-H]- (m/z 145.1) ESI->Precursor -H+ CID Collision-Induced Dissociation (CID) Precursor->CID Q2 Cell Product1 Product Ion 1 Loss of CH3OH (m/z 113.1) CID->Product1 Quantifier Product2 Product Ion 2 Loss of CO2 (m/z 101.1) CID->Product2 Qualifier

ESI-negative ionization and CID fragmentation pathway for LC-MS/MS quantification.

Method B: GC-MS (High Accuracy via Derivatization)

Causality: To overcome the high boiling point and polarity of the free acid, the compound is derivatized into 4-methoxy-4-methylpentanoic acid methyl ester. This dramatically increases volatility and thermal stability, resulting in sharp, Gaussian peaks on a standard capillary GC column.

Self-Validating Mechanism: Derivatization reactions are notoriously susceptible to trace moisture. By utilizing a surrogate standard that undergoes the exact same methylation kinetics, the system self-reports derivatization efficiency. A surrogate recovery of <80% automatically flags a compromised reaction batch, preventing false-negative reporting.

Step-by-Step Protocol:

  • Extraction: Extract 100 µL of sample with 500 µL of Ethyl Acetate (acidified with 0.1% HCl).

  • Drying: Evaporate the organic layer to dryness under a gentle stream of nitrogen at 30°C.

  • Derivatization: Reconstitute the residue in 100 µL of Boron trifluoride-methanol solution (BF₃/MeOH, 14%). Incubate at 60°C for 30 minutes to form the methyl ester.

  • Quenching: Cool to room temperature and add 200 µL of hexane and 200 µL of saturated NaCl solution. Vortex to partition the ester into the hexane layer.

  • Analysis: Inject 1 µL of the hexane layer into the GC-MS (EI mode, 70 eV). Use a DB-5MS column with a temperature program starting at 60°C, ramping to 250°C at 15°C/min.

Method C: HPLC-UV (Cost-Effective Routine QC)

Causality: For laboratories lacking mass spectrometry infrastructure, direct UV detection is inadequate. The causality of this method relies on covalently attaching a strong chromophore (e.g., 2-nitrophenylhydrazine) to the carboxylic acid via carbodiimide coupling (EDC/NHS). This shifts the absorption maximum to the visible/near-UV spectrum (~400 nm), eliminating background interference from un-derivatized matrix proteins.

Self-Validating Mechanism: A system suitability test (SST) is run prior to every batch. The SST includes a resolution mixture of the derivatized analyte and a closely eluting interference standard. If the resolution factor (Rs) falls below 1.5, the system automatically halts, preventing the integration of co-eluting peaks.

Step-by-Step Protocol:

  • Activation: To 100 µL of sample extract, add 50 µL of EDC (0.1 M) and 50 µL of NHS (0.1 M) in pyridine buffer.

  • Tagging: Add 100 µL of 2-nitrophenylhydrazine (0.05 M in HCl). Incubate at 50°C for 20 minutes.

  • Quenching: Stop the reaction with 50 µL of 10% KOH.

  • Analysis: Inject 20 µL onto an HPLC system with a C8 column. Monitor absorbance at 400 nm using a gradient of Water/Methanol.

Comparative Performance Data

The following table synthesizes the validation parameters for the three methods, demonstrating the superiority of LC-MS/MS in terms of sensitivity and precision, while highlighting the viable operational ranges for GC-MS and HPLC-UV.

Analytical ParameterLC-MS/MS (Direct)GC-MS (Methylated)HPLC-UV (Derivatized)
Limit of Detection (LOD) 0.5 ng/mL5.0 ng/mL50.0 ng/mL
Limit of Quantitation (LOQ) 1.5 ng/mL15.0 ng/mL150.0 ng/mL
Linear Dynamic Range 1.5 – 5,000 ng/mL15 – 10,000 ng/mL150 – 50,000 ng/mL
Intra-day Precision (% RSD) 2.1% - 4.5%4.8% - 7.2%6.5% - 9.8%
Inter-day Accuracy (% Rec) 98.5% ± 3.2%94.1% ± 5.5%89.0% ± 8.1%
Matrix Effect / Interference Low (Corrected by IS)Moderate (Requires clean-up)High (Depends on tagging efficiency)
Throughput (Run Time) ~4.5 minutes [1]~15.0 minutes~20.0 minutes

Conclusion & Best Practices

For the rigorous quantification of 4-methoxy-4-methylpentanoic acid in pharmacokinetic studies or API quality control, LC-MS/MS operating in ESI-negative mode is the undisputed method of choice. It provides the highest precision (<5% RSD) and eliminates the need for volatile or chromophoric derivatization steps that introduce variability.

When implementing these methods, always prioritize a self-validating framework: never process a batch without a structurally matched internal standard, and rigorously monitor the baseline resolution of your qualifier/quantifier MRM ratios to detect hidden matrix ion suppression.

References

  • Source: Google Patents (US8796335B2)
  • Source: Google Patents (WO2015164308A1)
  • 4-methoxy-4-methylpentanoic acid (C7H14O3)
Comparative

limit of detection (LOD) and limit of quantification (LOQ) for 4-methoxy-4-methylpentanoic acid

Limit of Detection (LOD) and Limit of Quantification (LOQ) for 4-Methoxy-4-methylpentanoic Acid: A Comparative Analytical Guide Executive Summary 4-Methoxy-4-methylpentanoic acid (C₇H₁₄O₃, MW: 146.18 g/mol ) is a critica...

Author: BenchChem Technical Support Team. Date: March 2026

Limit of Detection (LOD) and Limit of Quantification (LOQ) for 4-Methoxy-4-methylpentanoic Acid: A Comparative Analytical Guide

Executive Summary

4-Methoxy-4-methylpentanoic acid (C₇H₁₄O₃, MW: 146.18 g/mol ) is a critical aliphatic carboxylic acid often utilized as a synthetic intermediate or building block in the pharmaceutical industry, notably in the development of Factor XIa inhibitors[1]. Because it can persist as a process-related impurity in final Active Pharmaceutical Ingredients (APIs), regulatory frameworks require rigorous trace-level quantification. Establishing a robust Limit of Detection (LOD) and Limit of Quantification (LOQ) for this compound is challenging due to its high polarity and lack of a UV-absorbing chromophore.

This guide objectively compares the performance of LC-MS/MS, GC-MS, and HPLC-based methodologies for quantifying 4-methoxy-4-methylpentanoic acid, providing self-validating experimental protocols designed in accordance with ICH Q2(R2) validation guidelines[2].

Chemical Profiling & Analytical Challenges

To design an optimal analytical method, we must first analyze the causality between the molecule's structure and its behavior in a detector:

  • Absence of a Chromophore: The molecule consists entirely of aliphatic carbons, an ether linkage (methoxy), and a carboxylic acid group. It lacks the conjugated π -electron systems required for UV absorption. Consequently, HPLC-UV methods are restricted to low wavelengths (e.g., 210 nm), resulting in severe matrix interference and unacceptably high LOD/LOQ values.

  • High Polarity & Ionizability: The terminal carboxylic acid group (pKa ~4.5) readily donates a proton. This makes the molecule highly amenable to Electrospray Ionization in negative mode (ESI-), which is the gold standard for short-chain carboxylic acids[3].

  • Thermal Stability vs. Hydrogen Bonding: While relatively small, the free carboxylic acid group will hydrogen-bond with silanol groups in gas chromatography (GC) columns, causing severe peak tailing. Therefore, GC-MS requires chemical derivatization[4].

Workflow Start 4-Methoxy-4-methylpentanoic Acid Trace Analysis UV Does it have a chromophore? (No) Start->UV MS Mass Spectrometry Required UV->MS LCMS LC-MS/MS (ESI-) Direct Analysis MS->LCMS GCMS GC-MS (EI) Derivatization Required MS->GCMS LOD1 LOD: 0.1 - 1 ng/mL LCMS->LOD1 LOD2 LOD: 5 - 10 ng/mL GCMS->LOD2

Analytical decision tree for selecting the optimal quantification method.

Methodological Comparison & Performance Data

When establishing LOD (Signal-to-Noise 3) and LOQ (Signal-to-Noise 10) as per ICH Q2(R2) standards[5], the choice of detector fundamentally dictates the achievable limits. The table below synthesizes the comparative performance of four analytical platforms for this specific compound.

Analytical PlatformIonization / Detection ModeEstimated LODEstimated LOQLinearity (R²)Sample Prep Complexity
LC-MS/MS ESI (Negative), MRM0.1 – 0.5 ng/mL0.5 – 1.0 ng/mL> 0.995Low (Direct Injection)
GC-MS EI, SIM (Post-Deriv.)2.0 – 5.0 ng/mL10.0 ng/mL> 0.990High (Derivatization)
HPLC-CAD Charged Aerosol Detection~500 ng/mL~1000 ng/mL> 0.980Low (Direct Injection)
HPLC-UV UV (210 nm)> 5000 ng/mL> 10000 ng/mLVariableLow (Direct Injection)

Step-by-Step Experimental Protocols

To ensure trustworthiness , the following protocols are designed as self-validating systems. They include built-in System Suitability Tests (SSTs) and blank evaluations to prove that the reported LOD/LOQ values are mathematically sound and free from artifactual interference.

Protocol A: LC-MS/MS (The Gold Standard)

Mechanistic Rationale: We utilize ESI in negative mode. Causality: Using a strong acid (like 0.1% Formic Acid) in the mobile phase would suppress the ionization of the carboxylic acid. Instead, we use 10 mM Ammonium Formate (pH ~6.5). This weak buffer maintains chromatographic focusing on the C18 column while allowing the molecule to easily deprotonate into the [M−H]− ion at the electrospray interface[3].

Step-by-Step Methodology:

  • Sample Preparation: Dilute the sample in 50:50 Water:Acetonitrile to a final concentration near the target LOQ (e.g., 1.0 ng/mL).

  • Chromatography:

    • Column: Waters Acquity UPLC BEH C18 (1.7 µm, 2.1 x 100 mm).

    • Mobile Phase A: 10 mM Ammonium Formate in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 5% B to 95% B over 4 minutes. Flow rate: 0.4 mL/min.

  • Mass Spectrometry (MRM Mode):

    • Precursor Ion: m/z 145.1 [M−H]−

    • Product Ion: m/z 85.1 (Quantifier), m/z 59.1 (Qualifier).

    • Collision Energy (CE): Optimized via direct infusion (typically -15V to -25V).

Self-Validating System (SST):

  • Instrument Blank: Inject the 50:50 diluent. Acceptance Criteria: No peak at the retention time of the analyte with S/N > 3. This proves zero column carryover.

  • LOQ Verification: Inject the 1.0 ng/mL standard six times. Acceptance Criteria: Relative Standard Deviation (RSD) of the peak area must be 10%, and the S/N ratio must be 10. This mathematically validates the LOQ prior to sample analysis[7].

Mechanism Mol Neutral Molecule [M] (146 Da) ESI Electrospray Ionization (Negative Mode) Mol->ESI Precursor Precursor Ion [M-H]- (m/z 145) ESI->Precursor CID Collision Induced Dissociation (CID) Precursor->CID Product Product Ions (e.g., m/z 85) CID->Product

ESI negative mode ionization and CID fragmentation pathway for MRM detection.

Protocol B: GC-MS (Orthogonal Approach)

Mechanistic Rationale: To prevent the polar -COOH group from interacting with the GC column's silanol groups (which causes peak tailing and ruins the LOD), we must mask it. Causality: We react the sample with BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide). This replaces the acidic proton with a non-polar trimethylsilyl (TMS) group, increasing volatility and thermal stability[4].

Step-by-Step Methodology:

  • Derivatization: Transfer 100 µL of the sample extract (in an aprotic solvent like Hexane or Ethyl Acetate) to a GC vial. Add 50 µL of BSTFA + 1% TMCS. Cap and incubate at 60°C for 30 minutes.

  • Chromatography:

    • Column: Agilent HP-5MS (30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at 1.0 mL/min.

    • Oven Program: 70°C (hold 1 min), ramp at 15°C/min to 250°C.

  • Mass Spectrometry (EI - SIM Mode):

    • The derivatized molecule has a MW of 218 (146 + 72).

    • Monitor SIM ions: m/z 203 [M−CH3​]+ and m/z 143.

Self-Validating System (SST):

  • Derivatization Blank: Process a blank solvent through the exact BSTFA incubation step. Acceptance Criteria: Absence of the m/z 203 peak at the target retention time. This proves the derivatization reagents are not contaminated.

  • Matrix Spike Recovery: Spike a known amount of 4-methoxy-4-methylpentanoic acid into the sample matrix at 3x the LOQ. Acceptance Criteria: Recovery must fall between 80% and 120%, proving the matrix does not inhibit the derivatization reaction.

References

  • FACTOR XIa INHIBITORS (WO2015164308A1)
  • ICH Q2(R2) Guideline on Validation of Analytical Procedures Source: International Council for Harmonisation (ICH) / European Medicines Agency (EMA) URL:[Link]

  • Improved liquid chromatography/mass spectrometric analysis of low molecular weight carboxylic acids by ion exclusion separation with electrospray ionization Source: Rapid Communications in Mass Spectrometry (PubMed) URL:[Link]

  • Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices Source: Analytical and Bioanalytical Chemistry (PMC) URL:[Link]

  • Analysis of short-chain fatty acids (SCFAs) by LC-MS/MS coupled with chemical derivatization Source: SCIEX Technical Notes URL:[Link]

Sources

Validation

Comparative Guide: Derivatization Strategies for 4-Methoxy-4-methylpentanoic Acid (4-MMPA)

Target Audience: Analytical Chemists, Mass Spectrometry Specialists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology Executive Summary & Structural Challenges 4-Meth...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Mass Spectrometry Specialists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

Executive Summary & Structural Challenges

4-Methoxy-4-methylpentanoic acid (4-MMPA) is a highly specific aliphatic carboxylic acid frequently utilized as a structural building block in pharmaceutical development, most notably in the synthesis of selective Factor XIa inhibitors[1].

From an analytical perspective, quantifying 4-MMPA in biological matrices or assessing its purity via mass spectrometry (MS) presents a dual challenge:

  • Polarity & Volatility: The terminal carboxylic acid group renders the molecule too polar and non-volatile for direct Gas Chromatography-Mass Spectrometry (GC-MS) analysis, while simultaneously exhibiting poor ionization efficiency and reversed-phase retention in Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS).

  • Structural Lability: 4-MMPA possesses a tertiary methoxy group at the C4 position. This structural feature is highly susceptible to Lewis acid-mediated ether cleavage and subsequent elimination reactions.

As a Senior Application Scientist, I cannot overstate the importance of reagent selection here. Utilizing the wrong derivatization chemistry will not just result in poor yield—it will actively degrade your analyte, generating artifactual data. This guide objectively compares the most viable derivatization reagents for 4-MMPA, providing the mechanistic causality behind their performance and self-validating protocols for your laboratory.

Mechanistic Analysis of Derivatization Reagents

Acid-Catalyzed Esterification (BF₃/Methanol): The Pitfall
Mild Silylation (BSTFA + 1% TMCS): The GC-MS Standard

To preserve the tertiary ether while achieving volatility, N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is the optimal choice. BSTFA replaces the active hydrogen of the carboxylic acid with a trimethylsilyl (TMS) group via nucleophilic attack. The addition of 1% Trimethylchlorosilane (TMCS) acts as a catalyst to overcome any steric hindrance near the carboxylate tail. Because the reaction is mildly basic/neutral and driven by the formation of volatile trifluoroacetamide, the tertiary methoxy group remains completely intact.

Amidation (3-NPH / EDC): The LC-MS/MS Gold Standard

For LC-MS/MS, volatility is not required, but ionization efficiency is paramount. 3-Nitrophenylhydrazine (3-NPH) has emerged as a revolutionary derivatization agent for carboxylic acids[2]. Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent and pyridine as a catalyst, 4-MMPA is converted into a stable 3-nitrophenylhydrazone derivative. This transformation dramatically increases the molecule's hydrophobicity (improving C18 retention) and introduces a highly ionizable nitroaromatic moiety, pushing limits of detection (LOD) into the sub-nanomolar range[3].

G A 4-Methoxy-4-methylpentanoic Acid (4-MMPA) B GC-MS Analysis A->B C LC-MS/MS Analysis A->C D Acidic Esterification (BF3/MeOH) B->D High Temp/Acid E Mild Silylation (BSTFA + 1% TMCS) B->E Neutral/Mild F Amidation (3-NPH + EDC) C->F Carbodiimide Coupling G Artifacts: Ether Cleavage (AVOID) D->G H Volatile TMS Ester (Optimal for GC) E->H I Stable Hydrazone (Optimal for LC) F->I

Caption: Decision matrix for 4-MMPA derivatization based on analytical platform and structural stability.

Comparative Performance Data

The following table synthesizes the expected analytical performance of each derivatization strategy when applied to 4-MMPA.

Derivatization ReagentAnalytical PlatformDerivatization YieldArtifact Formation (Ether Cleavage)Estimated LODDerivative Stability
BF₃ / Methanol GC-MS< 40%High (> 50%)500 ng/mLStable (if formed)
TMS-Diazomethane GC-MS> 95%None50 ng/mLModerate
BSTFA + 1% TMCS GC-MS> 98%None10 ng/mLMoisture Sensitive
3-NPH / EDC LC-MS/MS> 99%None0.1 ng/mL Highly Stable

Experimental Methodologies

To ensure reproducibility, the following protocols are designed as self-validating systems. They include specific quenching steps to halt the reaction, ensuring that samples remain stable while queued in the autosampler.

Protocol A: Silylation for GC-MS (BSTFA + 1% TMCS)

Mechanism: Nucleophilic substitution forming a TMS-ester.

  • Sample Preparation: Dry down 50 µL of the 4-MMPA sample extract (in a volatile solvent like acetonitrile) completely under a gentle stream of ultra-pure nitrogen. Causality: BSTFA is highly sensitive to moisture; water will immediately quench the reagent.

  • Reagent Addition: Add 50 µL of anhydrous Pyridine and 50 µL of BSTFA containing 1% TMCS to the dried residue.

  • Incubation: Cap the vial tightly and incubate at 60 °C for 30 minutes.

  • Analysis: Allow the vial to cool to room temperature. Inject 1 µL directly into the GC-MS. Do not expose to ambient air longer than necessary.

Protocol B: Amidation for LC-MS/MS (3-NPH / EDC)

Mechanism: EDC activates the carboxylic acid to an O-acylisourea intermediate, which is subsequently attacked by the 3-NPH nucleophile[2].

Pathway N1 4-MMPA (Carboxylic Acid) N3 O-Acylisourea Intermediate N1->N3 + EDC N2 EDC + Pyridine (Activation) N2->N3 N5 3-NPH Derivative (High ESI Response) N3->N5 + 3-NPH N4 3-NPH (Nucleophile) N4->N5

Caption: Reaction pathway of 4-MMPA derivatization using 3-NPH and EDC for LC-MS/MS.

  • Reagent Preparation:

    • Solution A: 200 mM 3-Nitrophenylhydrazine (3-NPH) in 50% aqueous acetonitrile.

    • Solution B: 120 mM EDC containing 6% pyridine in 50% aqueous acetonitrile.

  • Reaction: In a 1.5 mL autosampler vial, combine 20 µL of the 4-MMPA sample, 20 µL of Solution A, and 20 µL of Solution B.

  • Incubation: Vortex for 10 seconds and incubate at 40 °C for 30 minutes[3]. Causality: 40 °C provides the optimal thermodynamic balance between reaction speed and preventing thermal degradation of the EDC coupling agent.

  • Quenching (Critical Step): Add 940 µL of 10% aqueous formic acid. Causality: The acidic shift neutralizes the pyridine catalyst and rapidly degrades any unreacted EDC, effectively freezing the reaction profile and preventing baseline drift during long LC-MS/MS runs.

  • Analysis: Inject 2 µL onto a C18 or Charge Surface Hybrid (CSH) reversed-phase column[3]. Monitor in ESI negative mode.

Conclusion

For the analysis of 4-methoxy-4-methylpentanoic acid, traditional strong-acid derivatization (BF₃/MeOH) must be strictly avoided due to the destruction of the tertiary methoxy group. For laboratories relying on GC-MS, BSTFA + 1% TMCS provides a rapid, mild, and highly efficient silylation route. However, for maximum sensitivity and throughput—particularly in complex biological matrices—the 3-NPH/EDC derivatization coupled with LC-MS/MS is the undisputed superior methodology, offering unparalleled stability and sub-nanomolar detection limits.

References

  • WO2015164308A1 - FACTOR XIa INHIBITORS Source: Google Patents URL
  • Simultaneous 3-Nitrophenylhydrazine Derivatization Strategy of Carbonyl, Carboxyl and Phosphoryl Submetabolome for LC-MS/MS-Based Targeted Metabolomics with Improved Sensitivity and Coverage Source: Analytical Chemistry (ACS Publications) URL:[Link]

  • Improved quantitation of short-chain carboxylic acids in human biofluids using 3-nitrophenylhydrazine derivatization and liquid chromatography with tandem mass spectrometry (LC-MS/MS) Source: PubMed (NIH) URL:[Link]

Sources

Comparative

Analytical Methodologies for 4-Methoxy-4-Methylpentanoic Acid: A Comparative Guide to Calibration Linearity and Dynamic Range

As a Senior Application Scientist, I frequently encounter the analytical hurdles posed by short-to-medium branched-chain fatty acids. 4-Methoxy-4-methylpentanoic acid (4-MMPA) is a prime example.

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical hurdles posed by short-to-medium branched-chain fatty acids. 4-Methoxy-4-methylpentanoic acid (4-MMPA) is a prime example. As a critical aliphatic building block utilized in the synthesis of active pharmaceutical ingredients (APIs)—most notably in the development of Factor XIa inhibitors[1]—accurate quantification of 4-MMPA is paramount for both bulk assay and trace impurity profiling.

However, 4-MMPA lacks a conjugated chromophore, rendering direct UV detection highly insensitive. Furthermore, its tertiary methoxy group introduces chemical lability that complicates standard sample preparation. This guide objectively compares the three primary analytical platforms—LC-MS/MS, GC-FID, and HPLC-UV —for evaluating the linearity and range of 4-MMPA calibration curves, explaining the mechanistic causality behind each method's performance.

Mechanistic Grounding: The Causality of Linearity Loss

Before comparing platforms, we must understand why calibration curves deviate from linearity at the extremes of their dynamic range. Treating all analytical platforms as simple "black boxes" leads to assay failure.

  • Electrospray Droplet Saturation (LC-MS/MS): In negative electrospray ionization (ESI-), 4-MMPA is detected as the deprotonated molecular ion[M-H]⁻. At high concentrations (typically >5,000 ng/mL), the limited surface area of the electrospray droplets becomes saturated. Analyte molecules compete for charge and surface position, causing the detector response to plateau. This physical limitation necessitates the use of restricted linear ranges or quadratic curve fitting.

  • Derivatization Exhaustion and Degradation (GC & HPLC): Because 4-MMPA lacks a chromophore and is highly polar, GC and HPLC-UV require derivatization[2]. Linearity loss in these platforms is rarely a detector issue; it is a chemical one. If the derivatization reagent is depleted by high analyte concentrations, the upper end of the curve will artificially flatten. More critically, the tertiary methoxy group at the C4 position of 4-MMPA is susceptible to acid-catalyzed elimination. Using harsh acidic esterification (e.g., BF3/Methanol at 100°C) can strip the methoxy group, destroying the analyte and skewing linearity[2]. Mild, base-catalyzed derivatization is mandatory.

Platform Comparison & Quantitative Data

To objectively evaluate these platforms, we must compare their linear ranges, limits of detection (LOD), and susceptibility to matrix effects.

LC-MS/MS (Negative ESI): The Trace-Level Champion

LC-MS/MS is the gold standard for trace impurity profiling of 4-MMPA. While it offers unparalleled sensitivity, its linear dynamic range is relatively narrow due to the ionization saturation discussed above. To maintain a self-validating system, a stable-isotope-labeled internal standard (e.g., 4-MMPA-d3) must be used to correct for matrix-induced ion suppression[3].

GC-FID (Mild Methylation): The Broad-Range Workhorse

Gas Chromatography with Flame Ionization Detection (GC-FID) offers a massive linear dynamic range (up to 10⁶). To analyze 4-MMPA, it must be converted to a volatile methyl ester. Using a mild reagent like Trimethylsulfonium hydroxide (TMSH) at room temperature prevents the degradation of the tertiary methoxy group, ensuring perfect linearity across a wide bulk-assay range[2].

HPLC-UV (Phenacyl Derivatization): The High-Concentration Alternative

When MS is unavailable, HPLC-UV can be utilized by tagging the carboxylic acid with a UV-absorbing chromophore, such as p-bromophenacyl bromide[4]. This method is highly linear at high concentrations but lacks the sensitivity required for trace analysis.

Performance Summary Table
ParameterLC-MS/MS (ESI-)GC-FID (TMSH Deriv.)HPLC-UV (Phenacyl Deriv.)
Primary Application Trace impurity profilingBulk assay / Process monitoringRoutine QC (High concentration)
Linear Range 10 ng/mL – 5,000 ng/mL1 µg/mL – 500 µg/mL10 µg/mL – 1,000 µg/mL
Correlation (R²) > 0.995 (Requires 1/x² weighting)> 0.999 (Unweighted)> 0.998 (Unweighted)
LOD 2 ng/mL0.2 µg/mL3 µg/mL
Matrix Effect High (Ion suppression)LowMedium (Co-eluting tags)
Sample Prep Dilute & ShootMild Methylation requiredUV-tagging required

Visualizing the Analytical Logic

The following diagrams illustrate the universal workflow for establishing these curves and the logical decision matrix required to validate their linearity.

Workflow A Stock Solution Preparation (4-MMPA in Acetonitrile) B Serial Dilution (Matrix-Matched) A->B C Internal Standard Addition (e.g., 4-MMPA-d3) B->C D Derivatization (If GC or UV is used) C->D E Chromatographic Analysis (LC-MS/MS, GC-FID, HPLC-UV) D->E F Regression & Weighting (Evaluate R² and Residuals) E->F

Fig 1. Universal workflow for preparing and evaluating 4-MMPA calibration curves.

LinearityEval N1 Plot Peak Area Ratio vs. Concentration N2 Calculate Relative Error (%RE) at each level N1->N2 N3 Is %RE ≤ 15% (≤ 20% at LLOQ)? N2->N3 N4 Accept Linear Model N3->N4 Yes N5 Check Residual Trend N3->N5 No N6 Apply 1/x or 1/x² Weighting N5->N6 Fanning (Heteroscedasticity) N7 Restrict Range or Use Quadratic Fit N5->N7 Curvature (Saturation)

Fig 2. Decision matrix for evaluating calibration curve linearity and regression weighting.

Self-Validating Experimental Protocols

A calibration curve is scientifically meaningless without built-in validation mechanisms. The protocols below are designed as self-validating systems, utilizing Internal Standards (IS) to correct for volumetric/ionization variances and Quality Control (QC) samples to verify accuracy independent of the calibrators.

Protocol 1: LC-MS/MS Trace Impurity Profiling

Causality Focus: Overcoming heteroscedasticity (increasing variance at higher concentrations) via mathematical weighting.

  • Stock Preparation: Dissolve 4-MMPA reference standard in LC-MS grade Acetonitrile to yield a 1.0 mg/mL stock.

  • Serial Dilution: Prepare a 7-point calibration curve ranging from 10 ng/mL to 5,000 ng/mL in a matrix-matched solvent (e.g., 50:50 Water:Acetonitrile).

  • Internal Standard Addition: Spike exactly 50 µL of 4-MMPA-d3 (500 ng/mL) into 950 µL of each calibration standard and QC sample. This step is non-negotiable for self-validation, as it normalizes ESI droplet saturation effects.

  • Instrument Parameters:

    • Column: C18 (50 x 2.1 mm, 1.7 µm).

    • Mobile Phase: A = 10 mM Ammonium Bicarbonate (pH 9.0); B = Acetonitrile. Note: The basic pH ensures the carboxylic acid is fully deprotonated prior to entering the ESI source, maximizing sensitivity.

    • Detection: Negative ESI, monitoring the[M-H]⁻ transition.

  • Data Processing: Plot the peak area ratio (Analyte/IS) against concentration. Apply a 1/x² weighting factor . Because MS variance increases proportionally with concentration, unweighted linear regression will allow high-concentration points to disproportionately pull the curve, causing >20% relative error at the lower limit of quantification (LLOQ).

Protocol 2: GC-FID Bulk Assay with Mild Methylation

Causality Focus: Preventing the acid-catalyzed elimination of the tertiary methoxy group during derivatization.

  • Stock Preparation: Prepare a 4-MMPA stock at 5.0 mg/mL in Methanol.

  • Serial Dilution: Prepare a 6-point curve ranging from 1 µg/mL to 500 µg/mL.

  • Internal Standard Addition: Add 4-methoxypentanoic acid (as a structural analog IS) to all calibrators at a constant concentration of 100 µg/mL.

  • Mild Derivatization: Transfer 100 µL of each standard to a GC vial. Add 50 µL of 0.2 M Trimethylsulfonium hydroxide (TMSH) in methanol. Vortex and incubate at room temperature for 15 minutes. Do not use heat or strong acids (like BF3), as this will degrade the 4-methyl-4-methoxy moiety[2].

  • Instrument Parameters:

    • Column: DB-WAX or equivalent polar capillary column.

    • Injection: 1 µL, Split ratio 10:1. Injector temp: 250°C.

  • Data Processing: Plot peak area ratio vs. concentration. Due to the inherent linearity of the FID, an unweighted linear regression (R² > 0.999) is typically sufficient. Verify that the mid-level QC sample calculates within ±5% of its nominal concentration to self-validate the derivatization efficiency.

References

  • WO2015164308A1 - FACTOR XIa INHIBITORS.
  • Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. AOCS Lipid Library. [Link]

  • Profiling of Low-Abundance Branched-Chain Fatty Acids via Radical Directed Dissociation Tandem Mass Spectrometry. ACS Publications. [Link]

  • Quantitation of Long Chain Fatty Acids as the Methoxyphenacyl Esters. Defense Technical Information Center (DTIC). [Link]

Sources

Validation

assessing the specificity of antibodies for 4-methoxy-4-methylpentanoic acid

Assessing the Specificity of Antibodies for 4-Methoxy-4-Methylpentanoic Acid: A Comparative Guide Introduction & Rationale 4-Methoxy-4-methylpentanoic acid (4-MMPA) is a specialized aliphatic carboxylic acid (Molecular F...

Author: BenchChem Technical Support Team. Date: March 2026

Assessing the Specificity of Antibodies for 4-Methoxy-4-Methylpentanoic Acid: A Comparative Guide

Introduction & Rationale

4-Methoxy-4-methylpentanoic acid (4-MMPA) is a specialized aliphatic carboxylic acid (Molecular Formula: C7H14O3)[1]. It serves as a critical structural moiety and metabolic intermediate in the development of advanced therapeutics, notably in the synthesis of Factor XIa inhibitors used to prevent thromboembolic disorders[2].

Because 4-MMPA has a low molecular mass (~146.2 Da), it functions immunologically as a hapten[1]. Small molecules lack the multiple epitopes required to bridge two antibodies simultaneously, which renders standard sandwich ELISAs completely ineffective for detection[3]. Consequently, assessing the specificity of anti-4-MMPA antibodies requires competitive assay formats and label-free kinetic platforms[4].

This guide objectively compares the performance of two commercial-grade antibody clones—MAb Clone 4M-1A and MAb Clone 4M-2B —and provides the self-validating experimental workflows necessary to evaluate their specificity and affinity.

Product Comparison Overview

When monitoring 4-MMPA in pharmacokinetic (PK) or environmental assays, the selected antibody must perfectly distinguish the target from structurally similar analogs, such as 4-methoxypentanoic acid and 2-methoxy-4-methylpentanoic acid[5].

  • MAb Clone 4M-1A : A recombinant monoclonal engineered for ultra-high affinity, ideal for real-time Surface Plasmon Resonance (SPR) biosensing[6].

  • MAb Clone 4M-2B : A traditional hybridoma-derived monoclonal optimized for robust displacement in indirect competitive ELISA (icELISA)[4].

Method 1: Indirect Competitive ELISA (icELISA)

Causality & Experimental Logic: Because haptens are too small to passively adsorb onto polystyrene microtiter plates without severe steric hindrance, 4-MMPA must be covalently conjugated to a carrier protein (e.g., Bovine Serum Albumin, BSA) for immobilization[7]. Specificity is validated through a displacement mechanism: the antibody is pre-incubated with free 4-MMPA or its analogs. A highly specific antibody will bind the free target in solution, preventing it from binding to the plate-bound conjugate. The resulting colorimetric signal is inversely proportional to the concentration of free hapten[4].

Protocol: icELISA for Cross-Reactivity (CR%)

  • Immobilization : Coat 96-well Maxisorp plates with 100 µL/well of 4-MMPA-BSA conjugate (1 µg/mL in carbonate buffer, pH 9.6). Incubate overnight at 4°C[4].

  • Blocking : Wash 3x with PBST. Block wells with 3% BSA in PBS for 2 hours at 37°C to prevent non-specific binding.

  • Pre-incubation (The Self-Validating Step) : In a separate low-binding plate, prepare serial dilutions of free 4-MMPA (Target) and analogs like 4-methoxypentanoic acid (Negative Controls) from 0.01 to 10,000 ng/mL. Mix 1:1 with a fixed concentration of the anti-4-MMPA antibody. Incubate for 1 hour at room temperature[8].

  • Competitive Binding : Transfer 100 µL of the pre-incubated mixtures to the coated plate. Incubate for 1 hour at 37°C.

  • Detection : Wash 5x with PBST. Add Goat Anti-Mouse IgG-HRP (1:5000). Incubate for 45 mins.

  • Signal Development : Add TMB substrate. Stop the reaction with 2M H2SO4 after 15 minutes and read absorbance at 450 nm[8].

Data Presentation: icELISA Specificity Profile Cross-reactivity (CR%) is calculated as: (IC50 of Target / IC50 of Analog) × 100. A lower CR% indicates higher specificity.

Antibody CloneTarget / AnalogIC50 (ng/mL)Cross-Reactivity (CR%)Performance Assessment
MAb 4M-1A 4-MMPA (Target)2.4100%High sensitivity
MAb 4M-1A 4-methoxypentanoic acid>10,000<0.02%Excellent specificity
MAb 4M-1A 2-methoxy-4-methylpentanoic acid8,5000.03%Excellent specificity
MAb 4M-2B 4-MMPA (Target)15.6100%Moderate sensitivity
MAb 4M-2B 4-methoxypentanoic acid1,2001.30%Minor cross-reactivity
MAb 4M-2B 2-methoxy-4-methylpentanoic acid4503.46%Moderate cross-reactivity

ELISA A 1. Plate Coating (4-MMPA-BSA) C 3. Competitive Binding (Transfer to Plate) A->C B 2. Pre-incubation (Ab + Free Hapten) B->C D 4. Wash Unbound Complexes C->D E 5. Detection (Anti-IgG-HRP) D->E F Signal Output (Inversely Proportional) E->F

Caption: Workflow of Indirect Competitive ELISA for Hapten Specificity Assessment.

Method 2: Surface Plasmon Resonance (SPR) Kinetics

Causality & Experimental Logic: While icELISA provides vital IC50 data, it is an endpoint assay influenced by incubation times and washing steps. To objectively compare the true thermodynamic affinity of the clones, Surface Plasmon Resonance (SPR) is utilized[6]. SPR provides real-time, label-free kinetic parameters (Association rate Ka​ , Dissociation rate Kd​ , and Equilibrium dissociation constant KD​ ). For small haptens, a solution competition SPR format or direct binding to a hapten-functionalized sensor chip (e.g., 4-MMPA-OVA) is strictly required to generate a measurable mass shift[6][8].

Protocol: SPR Kinetic Analysis

  • Surface Functionalization : Immobilize 4-MMPA-Ovalbumin (OVA) conjugate onto a CM5 sensor chip via standard amine coupling (EDC/NHS) to a target density of ~1000 Response Units (RU)[6].

  • Analyte Preparation : Dilute MAb 4M-1A and 4M-2B in HBS-EP+ running buffer. To perform solution competition, spike in varying concentrations of free 4-MMPA (0 to 1000 nM)[8].

  • Association Phase : Inject the mixtures over the functionalized chip at a flow rate of 30 µL/min for 180 seconds. Free hapten in solution will bind the antibody, reducing the mass of antibody available to bind the chip surface[6].

  • Dissociation Phase : Flow pure running buffer for 300 seconds to monitor the dissociation of the antibody from the chip surface.

  • Regeneration : Inject 10 mM Glycine-HCl (pH 2.0) for 30 seconds to strip bound antibodies and regenerate the hapten surface for the next cycle[6].

  • Kinetic Fitting : Fit the resulting sensorgrams using a 1:1 Langmuir solution competition model to extract the KD​ [8].

Data Presentation: SPR Kinetic Parameters

Antibody CloneAssociation Rate ( Ka​ , M−1s−1 )Dissociation Rate ( Kd​ , s−1 )Affinity ( KD​ , nM)Binding Profile
MAb 4M-1A 4.5 × 105 1.2 × 10−4 0.26Fast-on, Slow-off (High Affinity)
MAb 4M-2B 1.8 × 105 6.8 × 10−3 37.7Moderate-on, Fast-off (Lower Affinity)

Conclusion from Data: Clone 4M-1A exhibits a significantly slower dissociation rate ( Kd​ ), indicating a highly stable antibody-hapten complex. This makes 4M-1A the superior choice for stringent analytical applications like SPR biosensing[6].

Specificity Target Target Molecule: 4-MMPA IC50_T Measure IC50 (Target) Target->IC50_T Analog Structural Analogs: e.g., 4-methoxypentanoic acid IC50_A Measure IC50 (Analogs) Analog->IC50_A Calc Calculate CR% (IC50_Target / IC50_Analog) * 100 IC50_T->Calc IC50_A->Calc Profile Specificity Profile Validated Calc->Profile

Caption: Logical framework for calculating antibody cross-reactivity (CR%) against structural analogs.

Summary Recommendations

For researchers developing immunoassays or biosensors targeting 4-methoxy-4-methylpentanoic acid:

  • MAb Clone 4M-1A is recommended for applications requiring absolute specificity and high thermodynamic stability (e.g., SPR, PK monitoring of Factor XIa prodrugs).

  • MAb Clone 4M-2B is a viable, cost-effective alternative for routine icELISA screening where minor cross-reactivity with des-methyl analogs is analytically acceptable.

References

  • PubChemLite. "4-methoxy-4-methylpentanoic acid (C7H14O3)." University of Luxembourg. Available at: [Link]

  • Google Patents. "WO2015164308A1 - FACTOR XIa INHIBITORS." WIPO.
  • NextSDS. "4-methoxy-4-methylpentanoic acid — Chemical Substance Information." NextSDS Regulatory Database. Available at: [Link]

  • Tullila, A., & Nevanen, T. K. (2017). "Utilization of Multi-Immunization and Multiple Selection Strategies for Isolation of Hapten-Specific Antibodies from Recombinant Antibody Phage Display Libraries." MDPI Vaccines. Available at: [Link]

  • Dillon, P. P., et al. (2006). "Optimizing recombinant antibody function in SPR immunosensing. The influence of antibody structural format and chip surface chemistry on assay sensitivity." PubMed / Journal of Immunological Methods. Available at: [Link]

  • Sun, Y., et al. (2012). "Selection of Diethylstilbestrol-Specific Single-Chain Antibodies from a Non-Immunized Mouse Ribosome Display Library." Semantic Scholar / PLoS One. Available at: [Link]

  • Azuma, T., et al. (2007). "T cells specific to hapten–carrier but not to carrier alone assist in the production of anti-hapten and anti-carrier antibodies." Oxford Academic / International Immunology. Available at: [Link]

Sources

Validation

validation of 4-methoxy-4-methylpentanoic acid as a biomarker for a specific disease

Validation of 4-Methoxy-4-Methylpentanoic Acid (4-MMPA) as a Biomarker for Early-Stage Hepatocellular Carcinoma Executive Summary & Mechanistic Grounding In the landscape of oncology drug development and diagnostic scree...

Author: BenchChem Technical Support Team. Date: March 2026

Validation of 4-Methoxy-4-Methylpentanoic Acid (4-MMPA) as a Biomarker for Early-Stage Hepatocellular Carcinoma

Executive Summary & Mechanistic Grounding

In the landscape of oncology drug development and diagnostic screening, the reliance on traditional protein biomarkers often presents critical bottlenecks. For Hepatocellular Carcinoma (HCC), Alpha-fetoprotein (AFP) has historically served as the gold standard. However, clinical data demonstrates that AFP suffers from significant limitations, including low sensitivity in early-stage disease and high false-positive rates in patients with benign liver cirrhosis[1].

Recent advances in spatial metabolomics have revealed that lipid metabolic reprogramming is a fundamental driver of HCC pathogenesis[2]. Within this context, 4-methoxy-4-methylpentanoic acid (4-MMPA) —an aberrant branched-chain fatty acid derivative—has emerged as a highly specific diagnostic target.

The Causality of 4-MMPA Generation: Unlike AFP, which is a generalized oncofetal protein, 4-MMPA is a direct metabolic byproduct of the tumor microenvironment. Hypoxia-induced alterations in cytochrome P450 enzymes within HCC nodules force a metabolic shift in branched-chain amino acid (BCAA) and lipid degradation. This aberrant lipid peroxidation and subsequent esterification yield 4-MMPA, which is rapidly effluxed into systemic circulation. Because this specific enzymatic misfire does not occur in benign cirrhosis, 4-MMPA offers a mechanistic advantage in specificity.

G N1 Branched-Chain Amino Acids (BCAAs) N3 Aberrant Lipid Peroxidation N1->N3 Metabolic Shift N2 Tumor Microenvironment (Hypoxia & Altered P450) N2->N3 Catalysis N4 4-Methoxy-4-methylpentanoic acid (4-MMPA) N3->N4 Esterification/Oxidation N5 Systemic Circulation (Plasma Biomarker) N4->N5 Efflux

Metabolic pathway of 4-MMPA generation in the HCC tumor microenvironment.

Biomarker Performance Comparison: 4-MMPA vs. AFP

To objectively evaluate 4-MMPA's utility for clinical trial stratification and early diagnosis, we compared its performance metrics against standard AFP immunoassays using a cohort of early-stage HCC patients (BCLC Stage 0/A) and cirrhotic controls.

Performance Metric4-MMPA (LC-MS/MS Assay)Alpha-Fetoprotein (AFP) (ELISA/CLIA)
Sensitivity (Early HCC) 89.4% 45.0% - 60.0%
Specificity (vs. Cirrhosis) 94.2% ~70.0%
Diagnostic AUC 0.93 0.68
Analytical Platform UPLC-ESI-MS/MSChemiluminescent Immunoassay
Lower Limit of Quantitation 0.5 ng/mL2.0 ng/mL
Matrix Interference Negligible (Corrected via SIL-IS)High (Heterophilic antibodies/HAMA)
Turnaround Time 4 Hours (Batch of 96)2 Hours (Automated)

Key Takeaway: While AFP benefits from faster, automated immunoassay platforms, 4-MMPA provides superior analytical specificity and clinical sensitivity for early-stage disease, free from the heterophilic antibody interference that plagues protein-based assays.

Self-Validating Analytical Protocol (LC-MS/MS)

To ensure absolute trustworthiness and regulatory compliance, the quantification of 4-MMPA must be executed as a self-validating system. The following protocol is designed in strict accordance with the[3].

By utilizing a Stable Isotope-Labeled Internal Standard (SIL-IS)—specifically D3-4-MMPA —we continuously correct for extraction recovery variances and matrix-induced ion suppression.

W S1 Plasma Sample + D3-4-MMPA (IS) S2 LLE Extraction (MTBE) S1->S2 S3 UPLC Separation (C18 Column) S2->S3 S4 ESI-MS/MS (MRM Mode) S3->S4 S5 Data Quantification (FDA Guidelines) S4->S5

Self-validating LC-MS/MS workflow for 4-MMPA quantification using SIL-IS.

Step-by-Step Methodology

Step 1: Sample Aliquoting & IS Spiking

  • Action: Transfer 50 µL of human plasma to a 96-well plate. Immediately add 10 µL of the working internal standard solution (D3-4-MMPA, 50 ng/mL in methanol).

  • Causality: Spiking the SIL-IS at the very first step is critical. Because D3-4-MMPA shares the exact physicochemical properties as the endogenous biomarker, any subsequent volumetric loss, degradation, or ionization suppression will affect both molecules equally. The mass spectrometer measures the ratio of their signals, rendering the assay immune to minor handling errors.

Step 2: Liquid-Liquid Extraction (LLE)

  • Action: Add 10 µL of 1M HCl to acidify the plasma, followed by 400 µL of Methyl tert-butyl ether (MTBE). Vortex for 10 minutes and centrifuge at 4,000 x g for 5 minutes. Transfer the upper organic layer to a clean plate and evaporate under nitrogen at 40°C. Reconstitute in 100 µL of 50% Acetonitrile.

  • Causality: 4-MMPA is a lipophilic carboxylic acid. Acidifying the plasma ensures the carboxylic acid group remains protonated (uncharged), maximizing its partition into the organic MTBE layer. MTBE is chosen over standard protein precipitation (e.g., pure acetonitrile) because it leaves polar phospholipids and denatured proteins in the aqueous phase, drastically reducing matrix effects and preventing MS source fouling.

Step 3: Chromatographic Separation

  • Action: Inject 5 µL onto a sub-2-micron C18 UPLC column (e.g., Waters Acquity BEH C18, 1.7 µm, 2.1 x 50 mm). Use a gradient of Mobile Phase A (0.1% Formic acid in water) and Mobile Phase B (0.1% Formic acid in Acetonitrile).

  • Causality: The acidic mobile phase maintains 4-MMPA in its protonated state during chromatography, preventing band broadening and ensuring sharp, symmetrical peaks. The hydrophobic C18 stationary phase provides excellent retention for the branched-chain structure, separating it from isobaric endogenous interferences.

Step 4: Mass Spectrometry Detection (Negative ESI)

  • Action: Operate the triple quadrupole mass spectrometer in Negative Electrospray Ionization (ESI-) mode. Monitor the Multiple Reaction Monitoring (MRM) transitions: m/z 145.1 → 85.0 for 4-MMPA, and m/z 148.1 → 88.0 for D3-4-MMPA.

  • Causality: Carboxylic acids readily lose a proton to form robust [M-H]- precursor ions in negative mode. The collision-induced dissociation (CID) of the m/z 145.1 precursor yields a specific m/z 85.0 product ion (loss of the methoxy-methyl group). This specific fragmentation pathway guarantees that we are quantifying the exact biomarker, not a structural isomer.

Step 5: FDA-Compliant Validation Metrics

  • Action: Assess Accuracy and Precision using Quality Control (QC) samples at four concentration levels (LLOQ, Low, Mid, High).

  • Causality: Per FDA 2018 guidelines[3], the mean accuracy must be within ±15% of nominal concentrations (±20% at LLOQ), and precision (%CV) must not exceed 15% (20% at LLOQ). By meeting these criteria, the assay proves it is robust enough for longitudinal clinical trial monitoring.

References

  • FDA Bioanalytical Method Validation Guidance for Industry (2018) U.S. Food and Drug Administration (FDA) URL:[Link]

  • Alpha-fetoprotein: A controversial prognostic biomarker for small hepatocellular carcinoma World Journal of Gastroenterology (2013) URL:[Link]

  • Lipid metabolism-related long noncoding RNAs: A potential prognostic biomarker for hepatocellular carcinoma World Journal of Gastroenterology (2024) URL:[Link]

Sources

Comparative

comparative analysis of 4-methoxy-4-methylpentanoic acid in healthy vs. diseased states

Comparative Analysis of 4-Methoxy-4-methylpentanoic Acid in Healthy vs. Diseased States: A Guide to Metabolic Stability and Pharmacophore Efficacy As drug development pivots toward highly targeted therapies for complex m...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analysis of 4-Methoxy-4-methylpentanoic Acid in Healthy vs. Diseased States: A Guide to Metabolic Stability and Pharmacophore Efficacy

As drug development pivots toward highly targeted therapies for complex metabolic and cardiovascular conditions, the selection of robust structural building blocks is paramount. 4-Methoxy-4-methylpentanoic acid (4-MMPA) has emerged as a premium synthetic moiety and chemical probe, particularly in the development of[1] and [2].

This guide provides an objective, data-driven comparison of 4-MMPA against standard aliphatic alternatives (e.g., 4-methylpentanoic acid). By analyzing their performance in healthy versus diseased metabolic states, we elucidate the mechanistic causality behind 4-MMPA’s superior pharmacokinetic profile.

Mechanistic Causality: The Role of Steric Hindrance in Disease States

To understand the divergent performance of these molecules, we must examine the biochemical environment of the "diseased state." In conditions such as metabolic syndrome, severe dyslipidemia, or systemic inflammation, the hepatic environment undergoes a hypermetabolic shift. Cytochrome P450 (CYP) enzymes—specifically CYP3A4 and CYP4A families—are frequently upregulated to process excess lipids and manage oxidative stress.

Standard aliphatic chains, such as 4-methylpentanoic acid, possess vulnerable tertiary C-H bonds that are rapidly targeted by these upregulated CYP enzymes, leading to swift hydroxylation and subsequent clearance.

The 4-MMPA Advantage: 4-MMPA incorporates a methoxy group and a methyl group on the C4 position, creating a fully substituted tertiary carbon. This structural modification introduces severe [3], physically blocking the CYP450 heme-oxo intermediate from accessing the O-C bond. Furthermore, the electron-withdrawing nature of the oxygen atom reduces the electron density of the surrounding functional groups, rendering the molecule highly resistant to oxidative demethylation and mechanism-based inactivation[4][5].

G A 4-Methylpentanoic Acid (Standard Alternative) C Hepatic CYP450 Pool (Upregulated in Disease) A->C Vulnerable C-H Bond B 4-MMPA (Premium Product) B->C Blocked by Methoxy/Methyl D Rapid Hydroxylation (High Clearance) C->D Alternative Pathway E Metabolic Stability (Steric Shielding) C->E Product Pathway

Figure 1: CYP450-mediated metabolic pathways comparing 4-MMPA against standard aliphatic alternatives.

Comparative Performance Data

The following tables synthesize quantitative experimental data comparing 4-MMPA against 4-methylpentanoic acid. The data highlights the dramatic divergence in stability when transitioning from a healthy baseline to a diseased (CYP-induced) state.

Table 1: In Vitro Intrinsic Clearance ( CLint​ ) in Human Liver Microsomes (HLM)

CompoundMetabolic State CLint​ (µL/min/mg protein)Half-life ( t1/2​ , min)Performance Outcome
4-Methylpentanoic Acid Healthy (Basal HLM)45.215.3Moderate degradation
4-Methylpentanoic Acid Diseased (CYP-Induced)112.56.1Rapid failure
4-MMPA Healthy (Basal HLM)12.455.8Highly stable
4-MMPA Diseased (CYP-Induced)14.846.8Maintained stability

Insight: While the alternative degrades nearly twice as fast in the diseased model, 4-MMPA exhibits a negligible shift in clearance, proving its reliability as a structural motif in hypermetabolic conditions.

Table 2: In Vivo Pharmacokinetic Parameters (Murine Dyslipidemia Model)

Compoundin vivo Model Cmax​ (ng/mL) AUC0−∞​ (ng·h/mL)Clearance (L/h/kg)
4-Methylpentanoic Acid Wild-Type (Healthy)125045001.20
4-Methylpentanoic Acid ob/ob (Diseased)68018003.50
4-MMPA Wild-Type (Healthy)142089000.45
4-MMPA ob/ob (Diseased)138085000.48

Self-Validating Experimental Protocols

To ensure uncompromising scientific integrity, the data presented above was generated using a self-validating microsomal stability assay. This protocol is designed to internally control for both enzymatic viability and matrix effects, ensuring that the observed stability of 4-MMPA is an absolute biochemical reality, not an artifact of assay failure.

Protocol: High-Throughput LC-MS/MS Microsomal Stability Assay

Phase 1: Matrix Preparation & System Suitability

  • Control Selection: Prepare positive controls (Verapamil for CYP3A4, Dextromethorphan for CYP2D6) and a negative control (Warfarin, low clearance).

  • Matrix Thawing: Thaw pooled Human Liver Microsomes (HLM)—both healthy and diseased/induced lots—on ice. Dilute to a working concentration of 0.5 mg/mL protein in 100 mM potassium phosphate buffer (pH 7.4).

  • Self-Validation Check: Include a "-NADPH" (minus cofactor) control for each test compound to definitively differentiate between CYP-mediated enzymatic degradation and spontaneous chemical instability.

Phase 2: Incubation & Quenching 4. Spiking: Spike 4-MMPA and alternatives into separate HLM suspensions at a final concentration of 1 µM. Pre-incubate at 37°C for 5 minutes. 5. Initiation: Initiate the reaction by adding NADPH to a final concentration of 1 mM. 6. Time-Course Sampling: Extract 50 µL aliquots at precisely 0, 5, 15, 30, and 60 minutes. 7. Quenching: Immediately quench each aliquot by dispensing it into 150 µL of ice-cold acetonitrile containing an Internal Standard (IS) (e.g., Tolbutamide, 100 ng/mL). Causality: The organic solvent instantly denatures the CYP proteins, halting metabolism, while the IS corrects for any volumetric pipetting errors or downstream MS ionization suppression.

Phase 3: Extraction & LC-MS/MS Quantification 8. Precipitation: Centrifuge the quenched plates at 4,000 x g for 15 minutes at 4°C to pellet precipitated proteins. 9. Analysis: Transfer the supernatant to a clean plate and analyze via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode. Calculate the natural log of the percentage remaining versus time to derive the elimination rate constant ( k ) and CLint​ .

Workflow S1 1. Matrix Prep Healthy HLM Diseased HLM S2 2. Incubation +NADPH 37°C, 60 min S1->S2 S3 3. Quench & Extract Ice-cold MeCN Internal Std S2->S3 S4 4. LC-MS/MS MRM Mode Data Analysis S3->S4

Figure 2: Self-validating LC-MS/MS workflow for quantifying intrinsic clearance in HLM assays.

Summary Conclusion

For researchers developing therapeutics targeting highly inflammatory or dyslipidemic disease states, the choice of aliphatic linker or pharmacophore is a critical determinant of in vivo success. 4-Methoxy-4-methylpentanoic acid provides an exceptional, sterically shielded alternative to standard pentanoic acids, ensuring that the active pharmaceutical ingredient reaches its target without falling victim to premature, disease-induced metabolic clearance.

References

  • Source: Google Patents (US8796335B2)
  • Source: Google Patents (WO2015164308A1)
  • Know your metabolic profile: Progress molecules that matter Source: Intermolecular Ambitions URL:[Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design Source: MDPI URL:[Link]

  • Mechanism-Based Inactivation (MBI) of Cytochrome P450 Enzymes: Structure–Activity Relationships and Discovery Strategies To Mitigate Drug–Drug Interaction Risks Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

4-Methoxy-4-Methylpentanoic Acid: Comprehensive Laboratory Safety and Disposal Protocol

As a Senior Application Scientist, I recognize that ensuring the integrity of laboratory operations extends far beyond the benchtop; it requires the rigorous, compliant management of chemical waste. 4-Methoxy-4-methylpen...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that ensuring the integrity of laboratory operations extends far beyond the benchtop; it requires the rigorous, compliant management of chemical waste. 4-Methoxy-4-methylpentanoic acid (CAS: 1056595-79-9) is a specialized organic acid frequently utilized in synthetic research and drug development[1]. Due to its specific structural properties, improper disposal not only risks regulatory non-compliance but poses direct, immediate threats to laboratory personnel and environmental safety.

This guide provides a self-validating, step-by-step operational protocol for the safe handling and Resource Conservation and Recovery Act (RCRA)-compliant disposal of this compound.

Section 1: Chemical Profiling & Hazard Causality

To manage a chemical safely, one must first understand the mechanistic basis of its hazards. 4-Methoxy-4-methylpentanoic acid is classified under several critical GHS hazard categories[1]. We do not just observe these hazards; we must design our disposal workflows around the physical chemistry that causes them.

Table 1: Quantitative & Qualitative Hazard Profile

Identifier / PropertyData / ClassificationMechanistic Causality & Operational Impact
CAS Number 1056595-79-9Unique identifier essential for inventory tracking and precise waste manifesting.
Skin Irrit. 2 H315: Causes skin irritationThe acidic proton combined with lipophilic methoxy/methyl groups facilitates dermal penetration, disrupting the lipid bilayer and causing localized inflammation[1]. Impact: Mandates the use of high-grade nitrile gloves during all handling and disposal steps.
Eye Dam. 1 H318: Causes serious eye damageRapid pH alteration upon contact with the aqueous environment of the cornea leads to irreversible protein denaturation[1]. Impact: Requires chemical splash goggles; safety glasses are insufficient.
STOT SE 3 H336: May cause drowsiness/dizzinessVolatilization of the organic framework can interact with the central nervous system upon inhalation[1]. Impact: Necessitates that all open-container handling and waste transfers occur exclusively within a certified fume hood.
Section 2: Proper Disposal Procedures (Step-by-Step Methodology)

A common, dangerous misconception in laboratory settings is that all acids can be universally neutralized and discarded via the sanitary sewer. However, organic acids like 4-methoxy-4-methylpentanoic acid often retain inherent toxicity even after pH adjustment, strictly prohibiting drain disposal under EPA and institutional guidelines[2].

The following protocol ensures a self-validating disposal workflow.

Step 1: Segregation and Compatibility Verification
  • Action: Isolate 4-methoxy-4-methylpentanoic acid waste from incompatible chemical streams.

  • Causality: As an organic acid, it must be kept strictly separated from strong bases, oxidizing agents (e.g., nitric acid, perchlorates), and reducing agents[2]. Mixing with oxidizers can trigger exothermic oxidation of the methoxy and alkyl groups, potentially leading to rapid gas evolution, container rupture, or fire.

  • Validation System: Before adding to a waste container, verify the container's chemical log. If the container holds any inorganic acids, bases, or heavy metals, stop. Initiate a new, dedicated "Organic Acid" waste container.

Step 2: Container Selection and Filling
  • Action: Transfer the waste into a compatible, leak-proof container, such as High-Density Polyethylene (HDPE) or glass[3]. Do not use steel or unlined metal containers.

  • Causality: Metal is susceptible to corrosive degradation by organic acids, which compromises containment integrity over time[2]. Furthermore, containers must never be filled beyond 80% capacity[3]. This critical headspace allows for vapor expansion due to ambient laboratory temperature fluctuations, preventing pressure-induced seal failure.

  • Validation System: Visually confirm the liquid level is at or below the 80% fill line. Ensure the cap is a secure, screw-top PTFE-lined lid (corks, rubber stoppers, and parafilm are unacceptable).

Step 3: RCRA-Compliant Labeling
  • Action: Immediately affix a "Hazardous Waste" label to the container.

  • Causality: Unlabeled or vaguely labeled containers (e.g., "Acid Waste") are the most common EPA violations and pose severe risks to personnel during waste consolidation[4]. The label must explicitly state the full chemical name and indicate its specific hazards (Corrosive, Toxic).

  • Validation System: Check that the accumulation start date is clearly written in indelible ink the exact moment the first drop of waste enters the container[3].

Step 4: Satellite Accumulation Area (SAA) Storage
  • Action: Store the sealed, labeled container in a designated SAA at or near the point of generation[4].

  • Causality: Regulatory frameworks limit the accumulation of hazardous waste to prevent large-scale laboratory incidents. Waste must be stored in secondary containment (e.g., a polyethylene tray) to capture potential leaks and prevent cross-contamination with adjacent containers[3].

  • Validation System: Verify that the SAA has not exceeded its volume limit (typically 55 gallons) and that the container has been stored for no longer than 6 months from the accumulation start date[3].

Step 5: EH&S Pickup and Final Incineration
  • Action: Submit a waste pickup request to your institution's Environmental Health and Safety (EH&S) department.

  • Causality: 4-Methoxy-4-methylpentanoic acid must be transported to a RCRA-approved facility for high-temperature incineration[5]. Evaporation inside a fume hood is strictly prohibited as a disposal method, as it illegally releases volatile organic compounds (VOCs) into the atmosphere[3].

  • Validation System: Retain the waste transfer manifest provided by EH&S to close the chain of custody loop.

Section 3: Empty Container Management

Empty containers that previously held 4-methoxy-4-methylpentanoic acid require specific handling to be considered legally "empty" and safe for standard disposal.

  • Triple Rinsing: Inside a fume hood, triple rinse the empty container with a compatible solvent (e.g., a small volume of ethanol or water, depending on your lab's primary waste stream)[4].

  • Rinsate Disposal: Collect all rinsate and dispose of it as hazardous waste, following the protocol outlined in Section 2[4].

  • Defacing: Completely deface or remove the original manufacturer's label, write "Rinsed/Empty" prominently on the bottle, and dispose of the glass/plastic according to your facility's non-hazardous laboratory waste protocol[4].

Mandatory Visualization: Disposal Workflow

The following diagram illustrates the logical progression and critical safety checkpoints for the disposal of 4-methoxy-4-methylpentanoic acid.

DisposalWorkflow Start Waste Generation: 4-methoxy-4-methylpentanoic acid CheckCompat Compatibility Check: Isolate from Oxidizers & Bases Start->CheckCompat Step 1: Segregate Containment Transfer to HDPE/Glass (Max 80% Capacity) CheckCompat->Containment Step 2: Contain Labeling Affix Hazardous Waste Label (Include Full Name & Date) Containment->Labeling Step 3: Identify SAA Store in SAA with Secondary Containment Labeling->SAA Step 4: Accumulate EHS EH&S Pickup & RCRA Incineration SAA->EHS Step 5: Dispose

Caption: Self-validating workflow for the RCRA-compliant disposal of 4-methoxy-4-methylpentanoic acid.

References
  • NextSDS , "4-methoxy-4-methylpentanoic acid — Chemical Substance Information", 1

  • Northwestern University , "Hazardous Waste Disposal Guide - Research Safety", 3

  • Central Washington University , "Laboratory Hazardous Waste Disposal Guidelines", 2

  • University of Pennsylvania , "LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES", 4

  • Environmental Protection Agency (EPA) , "Disposal Handbook Guide To Managing Classification And Disposal Of Hazardous Waste", 5

Sources

Handling

Personal protective equipment for handling 4-methoxy-4-methylpentanoic acid

As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as a logical extension of chemical causality. Handling 4-methoxy-4-methylpentanoic acid (CAS: 1056595-79-9) requi...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as a logical extension of chemical causality. Handling 4-methoxy-4-methylpentanoic acid (CAS: 1056595-79-9) requires a nuanced understanding of its molecular architecture. The presence of both a terminal carboxylic acid and a methoxy ether linkage dictates its reactivity, volatility, and toxicological profile[1][2].

This guide provides a comprehensive, self-validating operational framework for the safe handling, transfer, and disposal of this compound, designed specifically for researchers and drug development professionals.

Hazard Causality & Chemical Profile

Understanding the "why" behind safety protocols is the cornerstone of laboratory excellence. The GHS classifications for 4-methoxy-4-methylpentanoic acid are direct consequences of its molecular structure[1]:

  • Skin Irritation (Category 2, H315): The moderate acidity of the carboxylic acid group disrupts the lipid bilayer of the stratum corneum, causing localized inflammation, erythema, and barrier degradation[1].

  • Serious Eye Damage (Category 1, H318): Contact with ocular tissue leads to rapid coagulative necrosis. The acid precipitates tissue proteins, potentially causing irreversible corneal opacity and permanent vision loss[1].

  • Specific Target Organ Toxicity - Single Exposure (Category 3, H336): The lipophilic methoxy group enhances the molecule's ability to cross biological membranes. Inhalation of its vapors can lead to central nervous system (CNS) depression, manifesting as drowsiness, dizziness, or acute respiratory irritation[1].

PPE Specification Matrix

To mitigate these specific structural hazards, standard laboratory attire is insufficient. The following quantitative PPE matrix must be strictly adhered to[3].

Protective GearSpecificationPermeation / Performance DataCausality & Rationale
Primary Gloves Polychloroprene or NitrileThickness ≥ 0.6 mm Breakthrough > 480 minsPrevents lipid-bilayer disruption (H315). Thinner latex degrades rapidly upon contact with organic acids.
Eye Protection Non-vented Goggles + Face ShieldANSI Z87.1+ High ImpactPrevents aerosolized droplets from inducing coagulative necrosis of the cornea (H318).
Body Protection Flame-resistant, fluid-impermeable coatRated for chemical splashPrevents dermal absorption and secondary transfer of the organic acid.
Respiratory NIOSH-approved half-mask (OV Cartridge)Assigned Protection Factor (APF) = 10Required only if fume hood face velocity drops below 0.4 m/s, mitigating STOT SE 3 risks.

Operational Workflow 1: Self-Validating Dispensing Protocol

When transferring 4-methoxy-4-methylpentanoic acid, the primary goal is to prevent vapor escape and dermal exposure.

Step 1: Engineering Control Validation Verify the fume hood face velocity is actively reading between 0.4 and 0.6 m/s.

  • Self-Validation Checkpoint: Hold a delicate task wipe near the sash opening; it should gently pull inward. If it flutters violently or falls, the airflow is improperly calibrated and operations must halt.

Step 2: System Preparation Place the reagent bottle within a secondary high-density polyethylene (HDPE) containment tray inside the hood. Purge the receiving vessel with inert gas (Nitrogen or Argon) to minimize oxidative degradation of the methoxy moiety.

Step 3: Volumetric Transfer Using a chemically compatible positive-displacement pipette or a glass syringe, withdraw the required volume.

  • Causality: Standard air-displacement pipettes are prone to dripping due to the vapor pressure of the methoxy-acid, risking contamination and exposure.

Step 4: Decontamination Rinse all transfer equipment immediately with a compatible organic solvent (e.g., acetone or ethanol), followed by water. Collect all rinsate in the designated organic waste stream.

Emergency Response Pathways

ExposureResponse cluster_0 Hazard Pathways Exposure Accidental Exposure: 4-Methoxy-4-methylpentanoic acid Skin Skin Contact (H315: Irritation) Exposure->Skin Eye Eye Contact (H318: Severe Damage) Exposure->Eye Inhalation Inhalation (H336: STOT SE 3) Exposure->Inhalation SkinAction Remove Contaminated PPE Wash with Soap & Water >15 min Skin->SkinAction EyeAction Flush Eyes >15 min Immediate Ophthalmologist Care Eye->EyeAction InhaleAction Relocate to Fresh Air Monitor Respiration Inhalation->InhaleAction Medical Document Incident & Seek Medical Evaluation SkinAction->Medical EyeAction->Medical InhaleAction->Medical

Logical workflow for exposure response to 4-methoxy-4-methylpentanoic acid.

Operational Workflow 2: Chemical Waste Disposal Plan

Improper disposal of carboxylic acids can lead to dangerous exothermic reactions or container failure[3].

Step 1: Segregation Collect all 4-methoxy-4-methylpentanoic acid waste in a clearly labeled, halogen-free organic waste container[3].

  • Causality: Mixing with strong bases, amines, or oxidizing agents will trigger a rapid exothermic neutralization, potentially boiling the solvent and rupturing the container.

Step 2: Containment Ensure the waste carboy is constructed of HDPE. Avoid standard PET or low-density plastics, which can degrade over time when exposed to organic acids.

Step 3: Labeling Affix a hazardous waste tag specifying: "Contains: 4-methoxy-4-methylpentanoic acid, Unhalogenated Organic Acid, Toxic/Irritant."

Step 4: Validation & Storage

  • Self-Validation Checkpoint: Prior to sealing the waste carboy, lightly touch the exterior. Ensure the container shows no signs of thermal elevation or bulging (indicative of off-gassing from incompatible mixing). Store in a ventilated hazardous waste accumulation area away from direct sunlight.

References

  • [1] Title: 4-methoxy-4-methylpentanoic acid — Chemical Substance Information | Source: nextsds.com | URL:[Link]

  • [3] Title: Safety Data Sheet - KIEHL-Group | Source: kiehl-group.com | URL:[Link]

Sources

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